molecular formula C14H15NO3 B1608462 4-[(Cyclohex-3-EN-1-ylcarbonyl)amino]benzoic acid CAS No. 54056-83-6

4-[(Cyclohex-3-EN-1-ylcarbonyl)amino]benzoic acid

Cat. No.: B1608462
CAS No.: 54056-83-6
M. Wt: 245.27 g/mol
InChI Key: CGYYJHMINXBBNH-UHFFFAOYSA-N
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Description

4-[(Cyclohex-3-EN-1-ylcarbonyl)amino]benzoic acid is a useful research compound. Its molecular formula is C14H15NO3 and its molecular weight is 245.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(cyclohex-3-ene-1-carbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-13(10-4-2-1-3-5-10)15-12-8-6-11(7-9-12)14(17)18/h1-2,6-10H,3-5H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYYJHMINXBBNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398321
Record name 4-(cyclohex-3-ene-1-carbonylamino)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54056-83-6
Record name 4-(cyclohex-3-ene-1-carbonylamino)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 4-[(Cyclohex-3-EN-1-ylcarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid

Introduction

This compound is a derivative of 4-aminobenzoic acid (PABA), a molecule of significant interest in the pharmaceutical and cosmetic industries.[1][2][3] This guide provides a comprehensive analysis of the physicochemical properties of this compound. Given the limited direct experimental data on this specific molecule, this document establishes a robust scientific foundation by examining the properties of its constituent precursors: 4-aminobenzoic acid and cyclohex-3-enecarboxylic acid. This comparative approach allows for informed predictions of the target molecule's characteristics, offering valuable insights for researchers and professionals in drug development.

Chemical Structure and Nomenclature

The foundational step in understanding a molecule is to delineate its structure. This compound is comprised of a benzoic acid moiety linked via an amide bond to a cyclohex-3-enecarbonyl group.

  • IUPAC Name: 4-[(cyclohex-3-ene-1-carbonyl)amino]benzoic acid

  • Molecular Formula: C₁₄H₁₅NO₃

  • Molecular Weight: 245.28 g/mol

Caption: Chemical structure of this compound.

Physicochemical Properties of Precursor Molecules

A thorough understanding of the starting materials is critical for predicting the properties of the final compound and for designing a robust synthesis protocol.

4-Aminobenzoic Acid (PABA)

PABA is a white crystalline solid that consists of a benzene ring substituted with amino and carboxyl groups.[1] It is slightly soluble in water.[1]

PropertyValueSource
CAS Number 150-13-0[2][3][4][5]
Molecular Formula C₇H₇NO₂[1][2]
Molecular Weight 137.14 g/mol [1][2][4]
Appearance White to pale yellow crystalline powder[1][2]
Melting Point 187-189 °C[1][2][6]
Boiling Point 340 °C (decomposes)[1]
Density 1.374 g/cm³ at 20°C[1][2]
Solubility in Water Slightly soluble in cold water, more soluble in hot water[1][2]
pKa 3.5 (5g/l, H₂O, 20℃)[6]
LogP 0.83[7]
Cyclohex-3-enecarboxylic Acid

This precursor is a liquid at room temperature and is incompatible with bases and strong oxidizing agents.[8] It exists as (R) and (S) enantiomers.

PropertyValueSource
CAS Number 4771-80-6[8]
Molecular Formula C₇H₁₀O₂[8][9][10]
Molecular Weight 126.15 g/mol [8][9][10]
Appearance Clear yellow-brownish to gray-bluish liquid[8]
Melting Point 17-19 °C[8][11]
Boiling Point 130-133 °C/4 mmHg[8]
Density 1.081 g/mL at 25 °C[8]
Refractive Index (n20/D) 1.48[8]
pKa 4.67±0.20 (Predicted)[8][11]
Water Solubility Insoluble[8]

Predicted Physicochemical Properties of this compound

Based on the properties of its precursors, we can predict the physicochemical characteristics of the target molecule. The formation of an amide bond between PABA and cyclohex-3-enecarboxylic acid will significantly influence these properties.

PropertyPredicted Value/CharacteristicRationale
Molecular Weight 245.28 g/mol Sum of precursor molecular weights (137.14 + 126.15) minus the molecular weight of water (18.01).
Appearance White to off-white solidThe combination of two solid/liquid precursors into a larger, more complex molecule generally results in a solid product.
Melting Point > 190 °CExpected to be higher than PABA due to increased molecular weight and the introduction of an additional hydrogen bond donor/acceptor site in the amide linkage, leading to stronger intermolecular forces.
Solubility in Water Poorly solubleThe hydrophobic cyclohexene ring will decrease aqueous solubility compared to PABA, despite the presence of polar carboxyl and amide groups.
Solubility in Organic Solvents Soluble in polar organic solvents (e.g., DMSO, DMF, methanol)The aromatic and aliphatic components suggest solubility in a range of organic solvents.
pKa ~3.5-4.5The carboxylic acid group is the primary acidic proton. Its pKa is expected to be similar to that of PABA, with minor influence from the rest of the molecule.
LogP > 1.0The addition of the cyclohexene moiety will increase the lipophilicity compared to PABA.

Experimental Protocols

Synthesis of this compound

The synthesis of the target compound can be achieved via an amide coupling reaction between 4-aminobenzoic acid and cyclohex-3-enecarboxylic acid. A common and effective method involves the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dissolve 4-aminobenzoic acid (1 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

    • In a separate flask, dissolve cyclohex-3-enecarboxylic acid (1.1 eq.) and a coupling agent (e.g., EDC, 1.2 eq.) in the same solvent.

    • Add a catalytic amount of a coupling additive such as 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt) to the carboxylic acid solution.

  • Reaction:

    • Slowly add the carboxylic acid solution to the PABA solution at 0°C with constant stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, filter the mixture to remove any precipitated urea byproduct (if DCC is used).

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure this compound.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification PABA_sol Dissolve PABA in aprotic solvent Mix Add acid solution to PABA solution at 0°C PABA_sol->Mix Acid_sol Dissolve Cyclohex-3-enecarboxylic acid, EDC, and HOBt in aprotic solvent Acid_sol->Mix Stir Stir at room temperature for 12-24h Mix->Stir Monitor Monitor by TLC Stir->Monitor Wash Sequential washing with acid, base, and brine Monitor->Wash Dry Dry organic layer Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Recrystallization or column chromatography Concentrate->Purify Final_Product Pure Product Purify->Final_Product

Caption: Workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed physicochemical profile of this compound through a scientifically grounded, comparative analysis of its precursors. The predicted properties and the outlined synthesis protocol offer a solid starting point for researchers and drug development professionals. Further empirical studies are warranted to validate these predictions and to fully elucidate the compound's characteristics and potential applications.

References

  • Wikipedia. 4-Aminobenzoic acid. [Link]

  • PubChem. 4-Aminobenzoic acid | C7H7NO2 | CID 978. [Link]

  • PubChem. (R)-Cyclohex-3-enecarboxylic acid | C7H10O2 | CID 736697. [Link]

  • PubChem. 3-Cyclohexene-1-carboxylic acid | C7H10O2 | CID 20903. [Link]

  • PubChem. Benzoic acid, 2-(((4-(4-hydroxy-4-methylpentyl)-3-cyclohexen-1-yl)methylene)amino)-, methyl ester. [Link]

  • PubChem. 4-(((4-Aminophenyl)amino)carbonyl)benzoic acid | C14H12N2O3. [Link]

  • PubChem. 4-((Aminocarbonyl)amino)benzoic acid | C8H8N2O3 | CID 80564. [Link]

  • U.S. Environmental Protection Agency. Benzoic acid, 4-[[[[4-(ethoxycarbonyl)phenyl]amino]methylene]amino]-, ethyl ester - Substance. [Link]

  • PubChem. 4-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 171560. [Link]

  • MDPI. Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. [Link]

  • Google Patents.
  • PrepChem.com. Synthesis of 4-[(Cyclooctylmethyl)amino]benzoic acid. [Link]

  • SIELC Technologies. 4-Aminobenzoic Acid. [Link]

  • Google Patents.
  • J-Global. Synthesis techniques of 4-amino benzoic acid | Article Information. [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The unequivocal determination of a molecule's chemical structure is the bedrock of all chemical and pharmaceutical research. It ensures reproducibility, informs biological activity, and is a prerequisite for intellectual property protection. This guide provides a comprehensive, field-proven framework for the structural elucidation of 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid, a molecule comprising a para-substituted aromatic ring, an amide linkage, a carboxylic acid, and a cyclohexene moiety. We will proceed from a proposed synthesis to a multi-technique spectroscopic analysis, emphasizing not just the methods themselves, but the causal logic that dictates their application and interpretation. Every step is designed as a self-validating system, ensuring the highest degree of confidence in the final structural assignment.

Rationale and Strategy: A Logic-First Approach

The target molecule, this compound, possesses distinct structural motifs that are amenable to interrogation by standard analytical techniques. Our elucidation strategy is predicated on a logical and sequential application of these techniques, where each result builds upon the last to systematically assemble the molecular puzzle. The overall workflow is designed to first establish the molecular formula and identify functional groups, and then to piece together the precise connectivity of the atoms.

G cluster_0 Synthesis & Purification cluster_1 Structural Analysis Synthesis Proposed Synthesis Purification Purification (Crystallization) Synthesis->Purification HRMS HRMS (Molecular Formula) Purification->HRMS IR IR Spectroscopy (Functional Groups) HRMS->IR NMR NMR Spectroscopy (Connectivity) IR->NMR MS MS/MS (Fragmentation) NMR->MS NMR_13C ¹³C NMR & DEPT NMR_1H ¹H NMR Conclusion Final Structure Confirmation MS->Conclusion NMR_13C->NMR_1H NMR_2D 2D NMR (COSY, HSQC) NMR_1H->NMR_2D NMR_2D->Conclusion

Caption: Overall workflow for synthesis and structure elucidation.

Proposed Synthesis and Purification

Synthetic Rationale

The formation of an amide bond is one of the most fundamental reactions in organic chemistry.[1] A direct reaction between 4-aminobenzoic acid and cyclohex-3-ene-1-carboxylic acid is unfeasible as it would result in a simple acid-base reaction, forming a salt.[1] Therefore, the carboxylic acid must be "activated" to make the carbonyl carbon more electrophilic. A robust and widely used method involves the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC), which converts the carboxylic acid into a highly reactive O-acylisourea intermediate, readily attacked by the amine.

Experimental Protocol: Amide Coupling

Materials: 4-Aminobenzoic acid (PABA), Cyclohex-3-ene-1-carboxylic acid, Dicyclohexylcarbodiimide (DCC), Dichloromethane (DCM), N,N-Dimethylformamide (DMF), 1M Hydrochloric acid, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

Procedure:

  • To a stirred solution of 4-aminobenzoic acid (1.0 eq) and cyclohex-3-ene-1-carboxylic acid (1.05 eq) in a 10:1 mixture of DCM:DMF at 0 °C, add DCC (1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Filter the reaction mixture to remove the DCU precipitate.

  • Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a solid.

G cluster_reactants Reactants cluster_reagents Reagents PABA 4-Aminobenzoic Acid edge_node1 edge_node1 CHCA Cyclohex-3-ene-1-carboxylic Acid DCC DCC (Coupling Agent) Solvent DCM/DMF (Solvent) Product This compound Byproduct Dicyclohexylurea (Precipitate) edge_node1->Product +

Caption: Key components of the proposed amide coupling reaction.

Spectroscopic Analysis and Data Interpretation

High-Resolution Mass Spectrometry (HRMS)

Causality: Before delving into complex structural details, it is imperative to confirm the molecular formula. HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition.

Expected Result: The molecular formula for this compound is C₁₄H₁₅NO₃. The calculated exact mass for the protonated molecular ion [M+H]⁺ would be compared against the experimentally determined value.

ParameterExpected Value
Molecular FormulaC₁₄H₁₅NO₃
Exact Mass245.1052 g/mol
[M+H]⁺ (Calculated)246.1125
[M-H]⁻ (Calculated)244.0979
Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and effective tool for identifying the functional groups present in a molecule.[2] The presence of the carboxylic acid, amide, and aromatic ring will give rise to characteristic absorption bands.

Interpretation: The IR spectrum will serve as a crucial validation of the successful amide bond formation and the retention of the carboxylic acid. The key is to look for the disappearance of the primary amine N-H stretches (typically two sharp bands) from 4-aminobenzoic acid and the appearance of a single N-H stretch for the secondary amide.[3]

Functional GroupBondExpected Wavenumber (cm⁻¹)Appearance
Carboxylic AcidO-H stretch2500 - 3300Very broad, often overlapping C-H stretches.[4]
AmideN-H stretch3200 - 3400Medium-strong, single peak.[5]
Aromatic/AlkenylC-H stretch> 3000Sharp, medium
AliphaticC-H stretch< 3000Sharp, medium-strong
Carboxylic AcidC=O stretch1700 - 1725Strong, sharp
Amide (Amide I)C=O stretch1650 - 1680Strong, sharp.[5]
Aromatic RingC=C stretch1580 - 1610Medium, sharp peaks
AlkeneC=C stretch~1650Medium, may be obscured by Amide I band
Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in an organic molecule.[6] ¹H NMR reveals proton environments and their neighboring protons, while ¹³C NMR shows the number and type of carbon atoms. 2D NMR techniques like COSY and HSQC are then used to definitively link these atoms together.

The spectrum should display 14 distinct carbon signals, corresponding to the 14 carbon atoms in the molecule. The chemical shifts are predicted based on known values for similar structural motifs.[7][8]

Carbon Atom(s)Predicted δ (ppm)Rationale
C=O (Carboxylic Acid)~167Standard carboxylic acid chemical shift.
C=O (Amide)~174Amide carbonyls are typically downfield.
C (Aromatic, C-COOH)~125Quaternary carbon, slightly shielded by para-amide.
C (Aromatic, C-NH)~144Attached to electron-withdrawing amide group.
CH (Aromatic, ortho to COOH)~129Standard aromatic chemical shift.
CH (Aromatic, ortho to NH)~119Shielded by the nitrogen lone pair.
CH (Alkene)~126, ~127Typical sp² alkene carbons.
CH (Aliphatic, C-C=O)~40Alpha to a carbonyl group.
CH₂ (Aliphatic)~24, ~28, ~29Standard sp³ cyclohexyl carbons.

The ¹H NMR spectrum provides rich information through chemical shift, integration (proton count), and multiplicity (splitting patterns).

Proton(s)Predicted δ (ppm)MultiplicityIntegrationRationale
COOH~12.5broad singlet1HAcidic proton, exchangeable with D₂O.
NH~10.2singlet1HAmide proton, often broad, exchangeable.
H (Aromatic, ortho to COOH)~7.9doublet2HDeshielded by COOH, part of AA'BB' system.[7]
H (Aromatic, ortho to NH)~7.7doublet2HPart of AA'BB' system.[7]
H (Alkene)~5.7multiplet2HOlefinic protons of the cyclohexene ring.
H (Aliphatic, CH-C=O)~2.6multiplet1HAlpha to carbonyl and adjacent to other protons.
H (Aliphatic, CH₂)1.8 - 2.4multiplet6HOverlapping signals from the cyclohexene ring.
  • COSY (Correlation Spectroscopy): This experiment would be crucial for tracing the connectivity within the cyclohexene ring. It will show correlations between adjacent protons. For example, the olefinic protons (~5.7 ppm) will show cross-peaks with their neighboring aliphatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the ¹³C signals based on the more easily interpreted ¹H spectrum.

Caption: Predicted COSY correlations for the cyclohexene moiety.

Fragmentation Analysis by Tandem Mass Spectrometry (MS/MS)

Causality: While HRMS gives the molecular formula, MS/MS provides information about the molecule's building blocks. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), we can observe characteristic fragmentation patterns that confirm the connectivity of the major structural units.[9]

Predicted Fragmentation: The most labile bond is the amide C-N bond. Cleavage at this position is expected to be a dominant fragmentation pathway.

m/z (charge/mass)Proposed Fragment StructureLoss
121.0266[C₇H₅O₂]⁺ (Benzoyl cation)C₇H₁₀N
120.0187[C₇H₄O₂]⁺ (Loss of H from benzoyl)C₇H₁₁N
109.0653[C₇H₉O]⁺ (Cyclohexenecarbonyl cation)C₇H₆NO₂
93.0340[C₆H₅O]⁺ (Phenoxide ion, rearrangement)C₈H₁₀NO₂
77.0391[C₆H₅]⁺ (Phenyl cation)C₈H₁₀NO₃

Conclusion

The structural elucidation of this compound requires a systematic and multi-faceted analytical approach. By integrating data from high-resolution mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments, a complete and unambiguous structural assignment can be achieved. The predicted data presented in this guide, derived from foundational chemical principles and spectral databases of precursor molecules, provides a robust template for researchers to validate their synthetic products. This rigorous, evidence-based workflow ensures the scientific integrity required for advanced research and development.

References

  • PubChem. (n.d.). 4-Aminobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(((4-Aminophenyl)amino)carbonyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-((Aminocarbonyl)amino)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Harvey, D. J. (2005). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Journal of the American Society for Mass Spectrometry, 16(5), 622–630. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. Retrieved from [Link]

  • Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
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  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • PubChem. (n.d.). (R)-Cyclohex-3-enecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). CHAPTER 4: Amide Bond Formation. In Green Chemistry. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook. Retrieved from [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

  • Chemguide. (n.d.). Interpreting infra-red spectra. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved from [Link]

  • UAB. (2011). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • Castillo, R. et al. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Molbank, 2022(3), M1407. Retrieved from [Link]

Sources

spectroscopic data for 4-[(Cyclohex-3-EN-1-ylcarbonyl)amino]benzoic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid

Foreword: A Note on This Guide

As Senior Application Scientists, our goal extends beyond merely presenting data; we aim to illuminate the process of scientific inquiry itself. The compound at the heart of this guide, this compound, serves as an exemplary model for the structural elucidation of novel small molecules. The spectroscopic data presented herein—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—are representative values derived from established principles of chemical structure and spectroscopic theory. This document is structured to not only provide these data but to detail the rigorous methodologies for their acquisition and the nuanced logic behind their interpretation, empowering researchers in their own discovery endeavors.

Molecular Structure and Analytical Strategy

The target molecule, this compound (Structure 1), is a bifunctional organic compound featuring several key structural motifs: a carboxylic acid, a secondary amide, a 1,4-disubstituted (para) aromatic ring, and a cyclohexene ring.

Structure 1: this compound Chemical structure of this compound

Our analytical strategy is designed to unambiguously confirm this structure by employing a multi-spectroscopic approach. Each technique provides a unique and complementary piece of the structural puzzle:

  • Mass Spectrometry (MS) will confirm the molecular weight and provide insights into fragmentation patterns, corroborating the core molecular formula.

  • Infrared (IR) Spectroscopy will identify the key functional groups present (O-H of the acid, N-H and C=O of the amide, C=O of the acid, C=C of the alkene, and aromatic C-H bonds).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) will provide the detailed atomic-level map of the carbon-hydrogen framework, establishing connectivity and stereochemical relationships.

The following sections detail the experimental protocols and data interpretation for each of these essential techniques.

Mass Spectrometry (MS)

Mass spectrometry is the first-line technique for determining the molecular weight of a newly synthesized compound. For a molecule like this, which contains polar, ionizable groups (carboxylic acid), Electrospray Ionization (ESI) is the method of choice due to its soft ionization nature, which minimizes fragmentation and typically yields a strong signal for the molecular ion.

Experimental Protocol: ESI-MS
  • Sample Preparation: A dilute solution of the analyte is prepared by dissolving ~1 mg of the compound in 1 mL of a high-purity solvent such as methanol or acetonitrile.

  • Instrument Setup: A high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) is configured for ESI in negative ion mode. The negative mode is selected to deprotonate the acidic carboxylic acid group, forming the [M-H]⁻ ion, which is often more stable and provides a cleaner spectrum for such compounds.

  • Infusion: The sample solution is introduced into the ESI source at a low flow rate (e.g., 5-10 µL/min) via a syringe pump.

  • Data Acquisition: The instrument is scanned over a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).

MS Data Summary & Interpretation

Table 1: Predicted High-Resolution Mass Spectrometry Data (ESI Negative Mode)

m/z (Calculated)m/z (Observed)Ion FormulaInterpretation
258.1136258.1139[C₁₄H₁₄NO₃]⁻[M-H]⁻ (Molecular Ion)
214.1241214.1244[C₁₃H₁₆NO]⁻Loss of CO₂ (-44 Da)
136.0398136.0401[C₇H₆NO₂]⁻Cleavage of amide C-N bond

The primary observation is the base peak at m/z 258.1139 , corresponding to the deprotonated molecule [M-H]⁻. The high-resolution measurement provides strong evidence for the elemental composition of C₁₄H₁₅NO₃ (neutral molecule), confirming the overall molecular formula. The observed fragmentation pattern, including the loss of CO₂ from the carboxylic acid, further supports the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, we can detect the characteristic vibrations of different bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: A small amount of the solid, dry sample is placed directly onto the ATR crystal (typically diamond or germanium).

  • Instrument Setup: An FTIR spectrometer is used. A background spectrum of the clean, empty ATR crystal is collected first.

  • Data Acquisition: The sample is brought into firm contact with the crystal using a pressure clamp. The infrared spectrum is then recorded, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented as % Transmittance vs. Wavenumber (cm⁻¹).

IR Data Summary & Interpretation

The IR spectrum provides a clear "fingerprint" of the molecule's functional groups, confirming the presence of the acid, amide, and alkene moieties.

Table 2: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
3300-2500BroadO-H StretchCarboxylic Acid O-H
~3320MediumN-H StretchAmide N-H
~3025WeakC-H StretchAlkene (=C-H)
~1690StrongC=O StretchCarboxylic Acid C=O (dimerized)
~1665StrongC=O Stretch (Amide I)Amide C=O
~1605, ~1520MediumC=C StretchAromatic Ring & Amide N-H Bend (Amide II)

The very broad absorption from 3300-2500 cm⁻¹ is highly characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer. Overlapping this is the N-H stretch of the secondary amide around 3320 cm⁻¹. The two strong carbonyl (C=O) peaks are definitive: the one at higher wavenumber (~1690 cm⁻¹) is assigned to the carboxylic acid, while the one at ~1665 cm⁻¹ is assigned to the Amide I band.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.7 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is chosen for its ability to dissolve the polar compound and to ensure that the acidic protons (COOH and NH) are observable and not rapidly exchanged with the solvent. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrument Setup: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used. The instrument is tuned and shimmed for the specific sample to ensure high resolution and spectral quality.

  • ¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

  • ¹³C NMR Acquisition: A proton-decoupled experiment (e.g., PENDANT or APT) is run to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

NMR Data Visualization Workflow

The process from sample to final interpreted spectrum follows a logical flow, which can be visualized.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing & Analysis A Weigh ~10 mg of Compound B Dissolve in ~0.7 mL DMSO-d6 A->B C Add TMS Standard B->C D Transfer to NMR Tube C->D E Insert Sample & Lock D->E Instrument F Tune & Shim Magnet E->F G Acquire 1H Spectrum F->G H Acquire 13C Spectrum F->H I Fourier Transform (FID -> Spectrum) G->I H->I Raw Data J Phase & Baseline Correction I->J K Integration (1H) & Peak Picking J->K L Structural Assignment K->L

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Data Summary & Interpretation (500 MHz, DMSO-d₆)

Table 3: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.8br s1HCOOH
~10.2s1HNH -CO
7.92d, J=8.5 Hz2HAr-H (ortho to COOH)
7.71d, J=8.5 Hz2HAr-H (ortho to NH)
5.75m2H-CH=CH-
2.60m1H-CH-CO-
2.40 - 2.20m4HAllylic CH₂ x 2
1.95m2HAliphatic CH₂
  • Downfield Region: The most downfield signal at ~12.8 ppm is a broad singlet, characteristic of a carboxylic acid proton. The singlet at ~10.2 ppm is assigned to the amide N-H proton. The two doublets at 7.92 and 7.71 ppm represent the classic AA'BB' pattern of a 1,4-disubstituted benzene ring.

  • Olefinic Region: The multiplet around 5.75 ppm, integrating to 2H, corresponds to the two chemically equivalent vinyl protons of the cyclohexene ring.

  • Aliphatic Region: The complex multiplets between 1.95 and 2.60 ppm account for the seven remaining protons on the cyclohexene ring. The proton alpha to the carbonyl group (~2.60 ppm) is expected to be the most deshielded of this group.

¹³C NMR Data Summary & Interpretation (125 MHz, DMSO-d₆)

Table 4: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~174.5Amide C =O
~167.0Acid C =O
~143.1Ar-C (ipso to NH)
~129.8Ar-CH (ortho to NH)
~126.5-C H=C H-
~125.0Ar-C (ipso to COOH)
~118.5Ar-CH (ortho to COOH)
~42.0C H-CO
~28.5Allylic C H₂
~24.3Aliphatic C H₂
  • Carbonyl Carbons: The two signals in the far downfield region (~174.5 and ~167.0 ppm) are unambiguously assigned to the amide and acid carbonyl carbons, respectively.

  • Aromatic & Olefinic Carbons: The signals between 118 and 144 ppm belong to the eight sp²-hybridized carbons of the aromatic and alkene groups. The two quaternary (ipso) carbons are expected to have lower intensity.

  • Aliphatic Carbons: The three signals in the upfield region (~24-42 ppm) correspond to the four sp³-hybridized carbons of the cyclohexene ring, with symmetry resulting in fewer than four unique signals.

Conclusion and Structural Confirmation

The collective spectroscopic data provides a cohesive and unambiguous confirmation of the structure of this compound. High-resolution mass spectrometry confirms the elemental composition. IR spectroscopy validates the presence of all key functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon framework, confirming the specific connectivity and substitution patterns of the aromatic and cyclohexene rings. This multi-technique approach represents a robust and self-validating system for structural elucidation in modern chemical research.

References

  • Title: Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Intact Protein. Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Interpreting Infrared Spectra: A Practical Approach. Source: University of California, Davis - Chem LibreTexts URL: [Link]

  • Title: NMR Solvents. Source: University of California, Los Angeles (UCLA) Chemistry Department URL: [Link]

An In-Depth Technical Guide to the Potential Biological Activity of 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of privileged scaffolds in medicinal chemistry often yields novel molecular entities with significant therapeutic potential. This guide introduces 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid , a compound amalgamating the biologically significant benzoic acid core, a flexible carboxamide linker, and a lipophilic cyclohexene moiety. In the absence of established biological data for this specific molecule, this document provides a comprehensive, scientifically-grounded framework for its systematic investigation. We postulate its potential as an anti-inflammatory, anticancer, and antimicrobial agent based on extensive structure-activity relationship (SAR) analysis of its constituent fragments. Detailed, field-proven experimental protocols are provided for each postulated activity, enabling researchers to efficiently screen and characterize the compound's pharmacological profile. This whitepaper serves as a technical roadmap for drug development professionals, offering the causal logic behind experimental design and a clear path from initial hypothesis to preliminary preclinical evaluation.

Introduction and Rationale

The quest for novel therapeutic agents is a cornerstone of modern pharmaceutical science. The strategy of molecular hybridization, which combines known pharmacophores into a single molecule, is a powerful approach to drug discovery.[1] The subject of this guide, this compound, is a prime example of such a construct. Its chemical architecture suggests a convergence of functionalities that merit in-depth investigation.

  • The Benzoic Acid Scaffold: Benzoic acid and its derivatives are ubiquitous in medicinal chemistry, forming the structural basis for a wide array of drugs.[2] Their derivatives are known to exhibit a vast spectrum of biological functions, including anti-inflammatory, antimicrobial, and anticancer activities, often by interacting with key biological targets and signaling pathways.[2][3]

  • The Carboxamide Linker: The amide bond is a fundamental feature in peptide and protein structures and is a highly prevalent functional group in approved drugs. The carboxamide linkage provides structural rigidity and crucial hydrogen bonding capabilities, which can enhance target affinity and modulate pharmacokinetic properties.[4] Numerous carboxamide derivatives have been identified as potent anticancer and antifungal agents.[4][5]

  • The Cyclohexene Moiety: The inclusion of non-aromatic carbocycles like cyclohexene is a common strategy in drug design to optimize lipophilicity, improve metabolic stability, and enhance binding to hydrophobic pockets within target proteins.[6] The cyclohexyl group can function as a bioisostere for phenyl or t-butyl groups, and its incorporation has been instrumental in reducing toxicity in some approved drugs.[6][7]

Given these structural components, we hypothesize that this compound possesses significant, yet uncharacterized, biological activity. This guide will outline a logical, multi-pronged screening approach to systematically uncover and validate its therapeutic potential.

Postulated Anti-inflammatory Activity

2.1. Mechanistic Rationale

A significant body of evidence points to the ability of benzoic acid derivatives to modulate inflammatory responses. A key mechanism for this action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] This pathway is a central regulator of inflammation, and its dysregulation is implicated in numerous chronic inflammatory diseases.[2] We postulate that the benzoic acid core of the target compound could interfere with this pathway, thereby exerting an anti-inflammatory effect. Initial screening for such activity can be efficiently performed using robust in vitro assays that measure the stabilization of cellular membranes and the prevention of protein denaturation, which are hallmark events in inflammation.[8][9]

2.2. Experimental Verification Workflow

A primary screen for anti-inflammatory potential should be rapid, cost-effective, and reliable. The following workflow utilizes two well-established assays to provide a preliminary assessment.

G cluster_0 Anti-inflammatory Screening Workflow compound Test Compound This compound assay1 Protein Denaturation Inhibition Assay compound->assay1 assay2 HRBC Membrane Stabilization Assay compound->assay2 analysis Data Analysis (Calculate % Inhibition, IC50) assay1->analysis assay2->analysis conclusion Conclusion on In Vitro Anti-inflammatory Potential analysis->conclusion

Caption: High-level workflow for in vitro anti-inflammatory screening.

2.3. Detailed Experimental Protocol: Inhibition of Protein Denaturation

Principle: Denaturation of tissue proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.[9][10] The turbidity of the solution upon heating is proportional to the extent of denaturation, which can be measured spectrophotometrically.

Methodology:

  • Preparation of Solutions:

    • Prepare a 0.5% w/v solution of Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).

    • Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO) and create a series of dilutions (e.g., 100 to 1000 µg/mL).

    • Prepare a solution of a standard reference drug, such as Diclofenac sodium, at the same concentrations.[11]

  • Assay Procedure:

    • To 0.5 mL of the BSA solution, add 0.1 mL of the test compound or standard drug at various concentrations.

    • For the control group, add 0.1 mL of the vehicle (e.g., DMSO) to 0.5 mL of the BSA solution.

    • Incubate all tubes at 37°C for 20 minutes.

    • Induce denaturation by heating the mixture at 70°C in a water bath for 10 minutes.[12]

    • After cooling to room temperature, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

  • Data Analysis:

    • The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

    • The IC₅₀ value (the concentration of the compound required to inhibit 50% of protein denaturation) is determined by plotting the percentage inhibition against the compound concentration.

Postulated Anticancer Activity

3.1. Mechanistic Rationale

Both the benzoic acid scaffold and the carboxamide linker are features found in numerous compounds with demonstrated anticancer properties.[2][4] These molecules can exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes like kinases or topoisomerases.[4][13] The initial and most fundamental step in evaluating anticancer potential is to assess a compound's cytotoxicity against various cancer cell lines.[14][15] The MTT assay is a widely used, reliable, and high-throughput colorimetric method for this purpose, providing a robust measure of cell viability.[13][16][17]

3.2. Experimental Verification Workflow

The primary screening for anticancer activity involves testing the compound's effect on the proliferation of a panel of human cancer cell lines.

G cluster_1 Anticancer Cytotoxicity Screening Workflow start Seed Cancer Cell Lines (e.g., MCF-7, HCT-116, K-562) in 96-well plates treat Treat cells with serial dilutions of Test Compound start->treat incubate Incubate for 48-72 hours treat->incubate assay Perform MTT Assay incubate->assay read Measure Absorbance at 570 nm assay->read analyze Calculate % Viability and determine IC50 values read->analyze result Cytotoxicity Profile Established analyze->result

Caption: Workflow for primary in vitro anticancer cytotoxicity screening.

3.3. Detailed Experimental Protocol: MTT Cell Proliferation Assay

Principle: This assay quantifies cell viability based on the metabolic activity of mitochondria. Viable cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[16] The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring its absorbance.[13][17]

Methodology:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a 5% CO₂ humidified incubator.

  • Assay Procedure:

    • Harvest cells and seed them into a 96-well plate at a density of approximately 5,000-10,000 cells per well. Allow cells to adhere overnight.

    • Prepare serial dilutions of the test compound and a positive control (e.g., Doxorubicin) in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle-only wells as a negative control.

    • Incubate the plate for 48 to 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Determine the IC₅₀ value by plotting the percentage viability against the log of the compound concentration.

Postulated Antimicrobial Activity

4.1. Mechanistic Rationale

Benzoic acid and its salts are widely used as antimicrobial preservatives in food and pharmaceutical products.[3] Their primary mechanism involves disrupting the pH balance within microbial cells, which interferes with metabolic processes and inhibits growth.[3] The lipophilicity of derivatives often enhances their ability to penetrate microbial cell membranes.[2] This, combined with the structural features of the carboxamide and cyclohexene groups, suggests that this compound could possess intrinsic antimicrobial properties. A standard screening panel should include representative Gram-positive and Gram-negative bacteria, as well as a fungal strain.[18][19]

4.2. Experimental Verification Workflow

A two-step process is typically used for antimicrobial screening: a qualitative diffusion assay for initial screening, followed by a quantitative dilution assay to determine the potency.

G cluster_2 Antimicrobial Screening Workflow start Prepare inoculum of test microbes (e.g., S. aureus, E. coli, C. albicans) qual_assay Agar Well Diffusion Assay (Qualitative Screen) start->qual_assay measure_zone Measure Zone of Inhibition (ZOI) qual_assay->measure_zone is_active Activity Detected? measure_zone->is_active quant_assay Broth Microdilution Assay (Quantitative Test) is_active->quant_assay Yes no_activity No Activity is_active->no_activity No determine_mic Determine Minimum Inhibitory Concentration (MIC) quant_assay->determine_mic activity_confirmed Antimicrobial Profile Established determine_mic->activity_confirmed G cluster_3 Early ADME-Tox Funnel funnel Hit Compound Absorption (PAMPA/Caco-2) Metabolism (Microsomal Stability) Toxicity (Cytotoxicity, hERG) Lead Candidate

Caption: Conceptual funnel for early-stage ADME-Tox profiling.

Conclusion and Future Directions

The compound this compound represents a novel chemical entity with significant, untapped therapeutic potential. Based on a rigorous analysis of its structural components, strong hypotheses can be made for its utility as an anti-inflammatory, anticancer, or antimicrobial agent. The experimental workflows and detailed protocols outlined in this guide provide a robust and efficient framework for the initial characterization of these activities.

Positive results from these in vitro screens would warrant progression to more advanced studies, including:

  • Mechanism of Action (MoA) studies: Elucidating the specific molecular targets and pathways affected by the compound.

  • Lead Optimization: Synthesizing analogs of the compound to improve potency, selectivity, and ADME-Tox properties.

  • In Vivo Efficacy Studies: Evaluating the compound's therapeutic effect in relevant animal models of disease.

This systematic approach ensures that research efforts are directed logically and efficiently, maximizing the potential for translating a promising molecular structure into a valuable therapeutic candidate.

References

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  • In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences.
  • Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central.
  • Cyclohexanes in Drug Discovery. PharmaBlock.
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  • A beginners guide to ADME Tox. Cell Guidance Systems.
  • A comprehensive review on in-vitro methods for anti- microbial activity. Source unavailable.
  • A Comprehensive Study On Benzoic Acid And Its Derivatives. IJCRT.org.
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  • Synthesis, Characterization, and Biological Activity of Some New Benzoic Acid and Thiazoloacridine Derivatives. Taylor & Francis Online.
  • Bioassays for anticancer activities. University of Wollongong Research Online.
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. Source unavailable.
  • IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. IJCRT.org.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. AKJournals.
  • Advanced ADME-Tox Assays | Preclinical Drug Development. MarinBio.
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  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate.
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  • Bicyclo[3.1.0]hexanes in Drug Discovery. PharmaBlock.
  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI.
  • In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications.
  • Cyclohexene: Uses, Properties, and Applications. Patsnap Eureka.
  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. National Institutes of Health.
  • DERIVATIVES OF THE CYCLOHEXENE SERIES AND THEIR BIOLOGICAL ACTIVITY Irada M. Mammadova. Processes of Petrochemistry and Oil Refining.
  • Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. Journal of Agricultural and Food Chemistry.
  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PubMed Central.
  • Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PubMed Central.
  • Discovery of Novel Thiazole Carboxamides as Antifungal Succinate Dehydrogenase Inhibitors | Request PDF. ResearchGate.
  • Discovery of Novel Thiazole Carboxamides as Antifungal Succinate Dehydrogenase Inhibitors. PubMed.
  • 4-[[6-(phenylcarbamoyl)cyclohex-3-ene-1-carbonyl]amino]benzoic acid. Angene Chemical.
  • WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Google Patents.
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An In-depth Technical Guide to 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, characterization, and biological evaluation of 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid and its derivatives. By leveraging established principles of medicinal chemistry and drawing insights from structurally related compounds, this document provides a robust framework for exploring a promising, yet underexplored, chemical space.

Part 1: Foundational Rationale and Therapeutic Potential

The strategic combination of distinct pharmacophoric scaffolds is a cornerstone of modern drug discovery. The 4-aminobenzoic acid (PABA) framework is a well-established "privileged structure," forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Its versatility stems from the readily modifiable amino and carboxylic acid functional groups, which allow for extensive chemical elaboration to fine-tune pharmacological profiles.[1]

Complementing the PABA core, the cyclohexene carboxylic acid moiety introduces a three-dimensional element that can significantly influence a molecule's interaction with biological targets. The conformational constraint of the cyclohexene ring, coupled with its lipophilic character, can enhance binding affinity, improve metabolic stability, and modulate selectivity. Indeed, derivatives of cyclohexene carboxylic acid have demonstrated notable anti-inflammatory and antimicrobial activities, underscoring their potential as valuable components in the design of novel therapeutics.[3]

This guide focuses on the amide-linked conjugate of these two moieties: this compound. The exploration of this compound and its analogs is predicated on the hypothesis that the unique combination of the planar, aromatic PABA scaffold with the non-planar, partially unsaturated cyclohexenyl group will yield novel molecules with significant therapeutic potential. This document provides the necessary technical details to empower researchers to synthesize, evaluate, and optimize these promising compounds.

Part 2: Synthesis and Characterization

The cornerstone of investigating any new chemical entity is a reliable and reproducible synthetic route. The formation of the target compound, this compound, is achieved through a standard amide coupling reaction between cyclohex-3-enecarboxylic acid and a protected form of 4-aminobenzoic acid, followed by deprotection.

2.1: General Synthetic Workflow

The overall synthetic strategy involves three key stages: protection of the carboxylic acid on the PABA starting material, amide bond formation, and subsequent deprotection to yield the final product. This workflow is designed to be robust and adaptable for the synthesis of a library of analogs.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Amide Coupling cluster_2 Stage 3: Deprotection & Purification PABA 4-Aminobenzoic Acid Protected_PABA Esterified 4-Aminobenzoic Acid (e.g., Methyl Ester) PABA->Protected_PABA Esterification (e.g., SOCl2, MeOH) Coupled_Product Protected Target Compound Cyclohexene_Acid Cyclohex-3-enecarboxylic Acid Cyclohexene_Acid->Coupled_Product Amide Coupling Reagent (e.g., EDC, HOBt) Final_Product This compound Coupled_Product->Final_Product Hydrolysis (e.g., LiOH or NaOH) Purified_Product Purified Final Compound Final_Product->Purified_Product Chromatography

Caption: A general workflow for the synthesis of the target compound.

2.2: Detailed Experimental Protocol: Amide Coupling

This protocol details the amide bond formation between methyl 4-aminobenzoate and cyclohex-3-enecarboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents. This method is widely applicable and known for its efficiency and suppression of side reactions.[4][5][6]

Materials:

  • Methyl 4-aminobenzoate (1.0 eq)

  • Cyclohex-3-enecarboxylic acid (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (0.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M aqueous hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 4-aminobenzoate (1.0 eq) and cyclohex-3-enecarboxylic acid (1.1 eq) in anhydrous DCM.

  • Addition of Reagents: To the stirred solution, add HOBt (0.5 eq) followed by DIPEA (2.5 eq). Allow the mixture to stir for 10 minutes at room temperature.

  • Initiation of Coupling: Add EDC (1.2 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (methyl 4-aminobenzoate) is consumed (typically 4-12 hours).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude methyl 4-[(cyclohex-3-en-1-ylcarbonyl)amino]benzoate by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

2.3: Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure. For the starting material, 4-aminobenzoic acid, characteristic aromatic proton signals are observed around 6.8 ppm and 7.7 ppm.[7] Upon successful amide formation, a new amide proton signal (typically a singlet or broad singlet) will appear in the ¹H NMR spectrum, and the chemical shifts of the aromatic protons will be altered.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compound, which for C₁₄H₁₅NO₃ is 245.1052.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic peaks for the amide functional group (N-H stretch around 3300 cm⁻¹ and C=O stretch around 1650 cm⁻¹), in addition to the carboxylic acid C=O stretch of the final product (around 1700 cm⁻¹).[8]

  • Melting Point (MP): A sharp melting point is indicative of a pure compound.

Part 3: Proposed Biological Evaluation Workflow

Based on the known biological activities of PABA and cyclohexene derivatives, a tiered screening approach is recommended to efficiently identify the therapeutic potential of newly synthesized analogs.[1][3][9][10][11]

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Validation & Selectivity cluster_2 Tier 3: Lead Optimization A Synthesized Compound Library B Anticancer Cytotoxicity Assay (e.g., MTT against MCF-7, HCT-116) A->B C Antimicrobial Susceptibility Assay (MIC against S. aureus, E. coli, C. albicans) A->C D Expanded Cancer Cell Line Panel B->D Active Hits G Anti-inflammatory Assay (e.g., Cytokine Inhibition in PBMCs) B->G Structure-based Hypothesis F Broad-Spectrum Antimicrobial Testing C->F Active Hits E Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) D->E H In Vivo Efficacy Models (e.g., Xenograft, Infection Models) E->H F->H I ADMET Profiling H->I

Caption: Key structural modification points for SAR studies. Note: A placeholder is used for the chemical structure image.

Future Directions:

  • Library Synthesis: Synthesize a focused library of analogs based on the modification points outlined above to systematically probe the SAR.

  • Target Identification: For compounds showing significant biological activity, efforts should be directed towards identifying their molecular target(s) using techniques such as thermal shift assays, affinity chromatography, or computational docking studies.

  • In Vivo Studies: Promising lead compounds with favorable in vitro activity and preliminary ADMET properties should be advanced into relevant animal models to assess their in vivo efficacy and safety.

Part 5: Data Presentation

Systematic data organization is crucial for effective analysis and decision-making in a drug discovery project.

Table 1: Synthetic Inputs and Expected Outputs

Starting Material 1Starting Material 2Coupling ReagentsExpected ProductTheoretical Yield (g)
Methyl 4-aminobenzoate (1.51 g)Cyclohex-3-enecarboxylic acid (1.39 g)EDC, HOBt, DIPEAMethyl 4-[(cyclohex-3-en-1-ylcarbonyl)amino]benzoate2.59
...............

Table 2: Template for Biological Data Summary

Compound IDModificationIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HCT-116MIC (µg/mL) vs. S. aureus
LEAD-001 Parent StructureDataDataData
LEAD-002 Saturated cyclohexyl ringDataDataData
LEAD-003 3-Chloro on benzoateDataDataData
...............

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide provides a comprehensive and actionable framework for the synthesis, characterization, and biological evaluation of this compound class. By integrating rational design with systematic experimental validation, researchers can effectively navigate the chemical space and unlock the full therapeutic potential of these intriguing molecules.

References

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  • Rojas, L. B., et al. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Molbank, 2022(3), M1407. [Link]

  • Seydel, J. K., et al. (1979). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). Journal of Medicinal Chemistry, 22(7), 853-858. [Link]

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  • Ngemenya, M. N., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Journal of Developing Drugs, 4(3), 1-6. [Link]

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  • Nishikawa, N., et al. (2007). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. Bioorganic & Medicinal Chemistry, 15(22), 7066-7082. [Link]

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  • Chopra, A. (2010). 64Cu-Labeled 4-((8-amino-3,6,10,13,16,19-hexaazabicyclo [6.6.6] icosane-1-ylamino)methyl)benzoic acid (AmBaSar) conjugated to cyclic arginine-glycine-aspartic acid (RGD) peptide. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

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An In-depth Technical Guide to the Solubility of 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Crucial Role of Solubility in Drug Development

In the realm of pharmaceutical sciences, the journey of a potential drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. Among the most fundamental of these is the molecule's solubility. Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1] A drug that cannot be adequately dissolved in physiological fluids will struggle to be absorbed into the systemic circulation, rendering it ineffective regardless of its potency at the molecular level.[1] This guide provides a comprehensive technical overview of the methodologies and considerations for determining the solubility of a novel compound, 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid, a molecule with structural motifs that suggest its potential as a bioactive agent. Understanding its solubility profile in various solvents is a foundational step in its development pathway.[2]

Physicochemical Characterization of this compound and Selected Solvents

A thorough understanding of the physicochemical properties of both the solute and the solvent is paramount to interpreting solubility data. The principle of "like dissolves like" serves as a useful, albeit simplified, guiding principle.[3][4] This adage suggests that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[4]

1.1. Predicted Physicochemical Properties of this compound

While extensive experimental data for this compound is not publicly available, we can infer its key physicochemical properties based on its constituent functional groups and by comparing it to structurally similar molecules such as p-aminobenzoic acid.

  • Structure: The molecule possesses both a polar carboxylic acid group and an amide linkage, which can act as hydrogen bond donors and acceptors. It also contains a non-polar cyclohexene ring. This amphipathic nature suggests a nuanced solubility profile.

  • Hydrogen Bonding: The presence of -COOH and -NH- groups indicates a high capacity for hydrogen bonding, which will significantly influence its interaction with protic solvents.

  • Polarity: The combination of polar functional groups and a non-polar hydrocarbon moiety suggests that the molecule will exhibit intermediate polarity.

  • Ionization: The carboxylic acid group is weakly acidic, and the amino group of the amide is very weakly basic. The solubility in aqueous solutions is therefore expected to be pH-dependent.

1.2. Properties of Selected Solvents

The choice of solvents for a solubility study should encompass a range of polarities and hydrogen bonding capabilities to provide a comprehensive understanding of the solute's behavior.

SolventPolarity (Dielectric Constant)TypeRationale for Inclusion
Water78.5Polar ProticThe universal biological solvent; solubility in water is critical for physiological relevance.
Methanol32.7Polar ProticA common polar protic solvent used in organic synthesis and purification.
Ethanol24.5Polar ProticAnother common polar protic solvent, often used in pharmaceutical formulations.
Acetone20.7Polar AproticA polar aprotic solvent capable of accepting hydrogen bonds.
Dichloromethane (DCM)9.1Non-polarA common non-polar solvent used in organic extraction and synthesis.
Hexane1.9Non-polarA very non-polar solvent, useful for assessing solubility in hydrocarbon-like environments.

Experimental Protocol for Determining Equilibrium Solubility

The "shake-flask" method is a widely recognized and recommended technique for determining the equilibrium solubility of a compound.[5] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by the quantification of the dissolved solute in the supernatant.

2.1. Materials and Equipment

  • This compound (solid)

  • Selected solvents (analytical grade)

  • Scintillation vials or sealed test tubes

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

2.2. Step-by-Step Methodology

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains.

    • Add a known volume of each selected solvent to the respective vials.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[4][5]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted samples by HPLC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted samples from the calibration curve and calculate the original concentration in the saturated solution.

2.3. Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid to vials prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-48 hours) prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Centrifuge sep1->sep2 ana1 Filter supernatant sep2->ana1 ana2 Dilute sample ana1->ana2 ana3 Quantify by HPLC ana2->ana3

Caption: Experimental workflow for determining equilibrium solubility.

Hypothetical Solubility Data and Interpretation

The following table presents hypothetical solubility data for this compound in the selected solvents at 25 °C. This data is for illustrative purposes to demonstrate how results would be presented and interpreted.

SolventSolubility (mg/mL)Interpretation
Water0.1Low solubility, as expected for a molecule with a significant non-polar component.
Methanol15.2High solubility, due to strong hydrogen bonding interactions with the polar protic solvent.
Ethanol8.5Good solubility, but less than in methanol, likely due to the increased non-polar character of ethanol.
Acetone5.1Moderate solubility, indicating that hydrogen bond acceptance by the solvent is a significant factor.
Dichloromethane (DCM)1.8Low solubility, suggesting that the polar functional groups of the solute are not well-solvated by the non-polar solvent.
Hexane< 0.01Very low to negligible solubility, consistent with the "like dissolves like" principle.

3.1. Discussion of Hypothetical Results

The hypothetical data suggests that this compound is most soluble in polar protic solvents like methanol and ethanol. This is likely due to the ability of these solvents to act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid and amide groups of the solute. The moderate solubility in acetone, a polar aprotic solvent, highlights the importance of the solute's ability to donate hydrogen bonds to the solvent's carbonyl oxygen. The low solubility in non-polar solvents like dichloromethane and hexane is expected, as these solvents cannot effectively solvate the polar functional groups of the molecule.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility of this compound. By employing a systematic experimental protocol and a well-chosen set of solvents, researchers can gain critical insights into the physicochemical properties of this compound. The solubility data, even if hypothetical in this guide, underscores the importance of understanding the interplay between a solute's structure and the properties of the solvent. For a compound like this compound, this information is indispensable for guiding formulation development, predicting its behavior in biological systems, and ultimately, assessing its potential as a therapeutic agent. Future studies should focus on determining the pH-solubility profile in aqueous buffers to better understand its behavior under physiological conditions.

References

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
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  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from a university chemistry department website.
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An In-depth Technical Guide to the Thermal Stability of 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the methodologies and considerations for evaluating the thermal stability of 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the thermal properties of this and structurally related compounds. This document will delve into the theoretical underpinnings of key analytical techniques, provide detailed experimental protocols, and offer insights into the interpretation of the resulting data.

Introduction: The Significance of Thermal Stability in Drug Development

The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its safety, efficacy, and shelf-life. For a molecule like this compound, which incorporates both an amide and a carboxylic acid functional group, understanding its behavior at elevated temperatures is paramount. Thermal degradation can lead to the formation of impurities, a loss of potency, and altered bioavailability. Therefore, a thorough investigation of its thermal properties is a non-negotiable aspect of its development and formulation.

This guide will focus on a multi-faceted approach to characterizing the thermal stability of this compound, employing a suite of orthogonal analytical techniques to build a complete stability profile. We will explore not only the "what" but also the "why" behind the experimental choices, grounding our protocols in established scientific principles.

Core Analytical Techniques for Thermal Stability Assessment

The cornerstone of any thermal stability investigation lies in the application of thermoanalytical techniques. For this compound, we will focus on two primary methods: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide complementary information on mass loss and energetic changes as a function of temperature.

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA measures the change in mass of a sample as it is heated over time in a controlled atmosphere.[1] This technique is invaluable for determining the temperature at which a material begins to decompose, the extent of mass loss at different temperatures, and the kinetics of decomposition.[2] For a compound containing both amide and carboxylic acid groups, TGA can reveal a multi-step degradation profile. Generally, amide compounds are thermally stable up to 160 °C, but the specific decomposition temperature is highly dependent on the molecular structure.[3] Carboxylic acid groups can also undergo decarboxylation at elevated temperatures.[4]

  • Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass. A clean, inert sample pan (typically platinum or alumina) should be used.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into the tared sample pan.

  • Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Heating Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is determined from the intersection of the baseline with the tangent of the mass loss curve. The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.[1]

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and decomposition.[5] For this compound, DSC can provide its melting point, which is a key indicator of purity, and the enthalpy associated with melting and decomposition. The thermal behavior of amides and polyamides is often studied using DSC to determine their glass transition and melting temperatures.

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan will serve as the reference.

  • Atmosphere: Purge the DSC cell with a high-purity inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Heating Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to a temperature above the expected decomposition point (as determined by TGA) at a heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow versus temperature. The melting point is determined as the onset or peak of the endothermic melting transition. The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak. Exothermic events at higher temperatures may indicate decomposition.

Table 1: Expected Thermal Analysis Data for this compound

ParameterTechniqueExpected ObservationSignificance
Onset of Decomposition (Tonset)TGAA significant mass loss, likely above 200 °C.Indicates the temperature at which thermal degradation begins.
Melting Point (Tm)DSCA sharp endothermic peak.A key physical property and indicator of purity.
Enthalpy of Fusion (ΔHfus)DSCThe integrated area of the melting peak.Provides information on the crystallinity of the material.
Decomposition ExothermDSCA broad exothermic event following melting.Indicates the energy released during decomposition.

Identification of Degradation Products: The Role of HPLC

While TGA and DSC provide information on when and how the molecule degrades, they do not identify the resulting degradation products. High-Performance Liquid Chromatography (HPLC) is an essential tool for separating, identifying, and quantifying these impurities.[6][7] A stability-indicating HPLC method must be able to resolve the parent compound from all potential degradation products.[8][9]

The likely degradation pathways for this compound under thermal stress include hydrolysis of the amide bond to form 4-aminobenzoic acid and cyclohex-3-ene-1-carboxylic acid, and decarboxylation of the benzoic acid moiety.[10][11][12]

Experimental Protocol: Forced Degradation and HPLC Analysis
  • Forced Degradation Study:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol/water).

    • Subject separate aliquots of the solution to thermal stress at an elevated temperature (e.g., 80 °C) for a defined period.

    • Also, perform degradation under acidic, basic, and oxidative conditions to ensure the specificity of the HPLC method.[8]

  • HPLC Method Development:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: A photodiode array (PDA) detector is recommended to obtain UV spectra of all peaks, which aids in peak tracking and purity assessment. Wavelengths around 254 nm are typically suitable for aromatic compounds.

  • Analysis of Stressed Samples:

    • Inject the stressed samples into the HPLC system.

    • Identify the peaks corresponding to the parent compound and the degradation products based on their retention times and UV spectra.

    • Quantify the degradation products by comparing their peak areas to that of a reference standard.

Visualizing the Workflow: A Systematic Approach

To ensure clarity and reproducibility, the experimental workflows for thermal analysis and degradation product identification are presented below as diagrams generated using Graphviz.

TGA/DSC Experimental Workflow

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_analysis Data Interpretation start Start weigh_tga Weigh 5-10 mg for TGA start->weigh_tga weigh_dsc Weigh 2-5 mg for DSC start->weigh_dsc tga_instrument TGA Instrument Setup (N2 atmosphere) weigh_tga->tga_instrument dsc_instrument DSC Instrument Setup (N2 atmosphere) weigh_dsc->dsc_instrument tga_program Heating Program (30-600°C @ 10°C/min) tga_instrument->tga_program tga_data Acquire TGA Data (% Mass vs. Temp) tga_program->tga_data analyze_tga Determine T-onset and Mass Loss tga_data->analyze_tga dsc_program Heating Program (30-400°C @ 10°C/min) dsc_instrument->dsc_program dsc_data Acquire DSC Data (Heat Flow vs. Temp) dsc_program->dsc_data analyze_dsc Determine T-melt and ΔH-fusion dsc_data->analyze_dsc report Generate Stability Report analyze_tga->report analyze_dsc->report

Caption: Workflow for TGA and DSC Analysis.

HPLC Degradation Product Analysis Workflow

HPLC_Workflow cluster_stress Forced Degradation cluster_data Data Processing start Start: Pure Compound thermal Thermal Stress start->thermal acidic Acidic Hydrolysis start->acidic basic Basic Hydrolysis start->basic oxidative Oxidative Stress start->oxidative hplc_analysis HPLC Analysis (Reversed-Phase, PDA Detector) thermal->hplc_analysis acidic->hplc_analysis basic->hplc_analysis oxidative->hplc_analysis peak_id Identify Degradation Peaks hplc_analysis->peak_id quant Quantify Impurities peak_id->quant report Generate Degradation Profile quant->report

Caption: Workflow for HPLC Degradation Analysis.

Conclusion: A Holistic View of Thermal Stability

The thermal stability of this compound is a multifaceted property that requires a systematic and scientifically rigorous approach to fully characterize. By integrating the quantitative data from TGA with the energetic insights from DSC and the detailed impurity profiling from HPLC, a comprehensive understanding of the molecule's behavior under thermal stress can be achieved. The protocols and workflows outlined in this guide provide a robust framework for researchers and drug development professionals to confidently assess the thermal stability of this and other novel chemical entities, ensuring the development of safe and effective pharmaceutical products.

References

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  • Degradation Impurities in Pharmaceutical Products: Detection and Minimization. (n.d.). LinkedIn. Link

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  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (2012). Journal of Analytical & Bioanalytical Techniques, S5. Link

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preliminary cytotoxicity screening of 4-[(Cyclohex-3-EN-1-ylcarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid

Foreword: Charting the Unexplored Cytotoxic Potential

To the researchers, scientists, and drug development professionals embarking on the characterization of novel chemical entities, this guide offers a comprehensive framework for the preliminary cytotoxicity screening of this compound. The biological activity of this specific molecule remains largely uncharted territory. However, related structures containing cyclohexene and benzoic acid moieties have demonstrated a spectrum of biological effects, underscoring the imperative for a thorough toxicological evaluation.[1][2] This document is not a rigid protocol but a dynamic guide, designed to be adapted and refined based on emerging data and specific research questions. As the author, I have leveraged extensive experience in cell-based assay development to create a self-validating system of protocols, ensuring the generation of robust and reproducible data.

Strategic Imperatives for a Preliminary Cytotoxicity Assessment

In the early stages of drug discovery, in vitro cytotoxicity testing serves as a critical filter, identifying compounds with potential therapeutic efficacy or significant toxicity.[3][4] A multi-parametric approach is advocated to mitigate the risk of false negatives and to gain initial insights into the potential mechanism of cell death. This guide focuses on a trio of well-established assays—MTT, AlamarBlue, and LDH—each interrogating a different facet of cellular health.

  • Metabolic Activity (MTT & AlamarBlue): These assays quantify the metabolic activity of a cell population, which is often correlated with cell viability and proliferation.[5][6] The MTT assay relies on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to form a colored formazan product.[7] Similarly, the AlamarBlue assay uses the reduction of resazurin to the fluorescent resorufin by metabolically active cells.[8]

  • Membrane Integrity (LDH Assay): The lactate dehydrogenase (LDH) assay measures the release of this stable cytosolic enzyme into the culture medium upon plasma membrane damage, a hallmark of necrosis and late-stage apoptosis.[9][10][11]

By employing this combination of assays, we can distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death) and begin to hypothesize the mode of action.

Experimental Blueprint: A Step-by-Step Guide

Cell Line Selection: The Biological Canvas

The choice of cell lines is paramount and should be guided by the therapeutic context of the research. A common and effective strategy is to use a panel of cell lines, including:

  • A cancerous cell line: Relevant to the intended therapeutic area (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • A non-cancerous cell line: To assess the selectivity of the compound (e.g., HEK293 human embryonic kidney cells or NIH/3T3 mouse fibroblasts).

This dual approach allows for the calculation of a selectivity index (SI), which is a ratio of the IC50 in normal cells to the IC50 in cancer cells. An SI value greater than 2 is generally considered indicative of selective cytotoxic activity.[12]

Compound Preparation and Handling
  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture should not exceed a level that affects cell viability (typically <0.5%).

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired range of final concentrations for the dose-response curve. A logarithmic or semi-logarithmic dilution series is recommended to cover a broad concentration range.

The Overall Experimental Workflow

The following diagram illustrates the general workflow for the cytotoxicity screening of the test compound.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, HEK293) cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding compound_prep Compound Preparation (Stock & Serial Dilutions) treatment Treatment with Compound (24-72h incubation) compound_prep->treatment cell_seeding->treatment mt_assay MTT Assay treatment->mt_assay ab_assay AlamarBlue Assay treatment->ab_assay ldh_assay LDH Assay treatment->ldh_assay readout Spectrophotometric / Fluorometric Reading mt_assay->readout ab_assay->readout ldh_assay->readout data_proc Data Processing (% Viability / Cytotoxicity) readout->data_proc ic50 IC50 Determination data_proc->ic50

Caption: General experimental workflow for cytotoxicity screening.

Detailed Assay Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay quantifies cell viability based on the metabolic reduction of MTT to a purple formazan product by mitochondrial dehydrogenases.[5][6]

Principle of MTT Assay

MTT_Principle cluster_cell Living Cell cluster_measurement Measurement Mitochondrion Mitochondrion Formazan Formazan (Purple, insoluble) Mitochondrion->Formazan Mitochondrial Dehydrogenases MTT MTT (Yellow, soluble) MTT->Mitochondrion uptake Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Absorbance Measure Absorbance (~570nm) Solubilization->Absorbance

Caption: Principle of the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[7]

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include vehicle controls (medium with DMSO) and positive controls (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1.5 to 4 hours at 37°C.[7][13]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.[7][14]

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[7][14]

AlamarBlue (Resazurin) Assay

This assay is another indicator of metabolic activity and cell viability, offering the advantage of being non-toxic to cells, allowing for continuous monitoring.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • AlamarBlue Addition: Add AlamarBlue reagent to each well, equivalent to 10% of the culture volume.[15][16]

  • Incubation: Incubate for 1-8 hours at 37°C, protected from light.[8][15] The optimal incubation time can vary between cell types.

  • Fluorescence/Absorbance Reading: Measure fluorescence at an excitation of 530-560 nm and an emission of 590 nm, or measure absorbance at 570 nm and 600 nm.[15][16]

Lactate Dehydrogenase (LDH) Assay

This assay measures cytotoxicity by quantifying the LDH released from cells with damaged plasma membranes.[10]

Principle of LDH Assay

LDH_Principle cluster_cell Damaged Cell cluster_reaction Enzymatic Reaction LDH_enzyme LDH LDH_released LDH in Supernatant LDH_enzyme->LDH_released Released into medium Lactate Lactate Pyruvate Pyruvate Lactate->Pyruvate LDH NAD NAD+ NADH NADH NAD->NADH LDH NADH->NAD Diaphorase Tetrazolium Tetrazolium Salt (INT) Formazan_color Formazan (Colored) Tetrazolium->Formazan_color Diaphorase Absorbance Measure Absorbance (~490nm) Formazan_color->Absorbance

Sources

Methodological & Application

Topic: Analytical Methods for the Quantification of 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract: This application note provides a comprehensive guide with detailed protocols for the quantitative analysis of 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid. We present two robust, validated analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for purity assessment and routine quality control of bulk drug substance, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for quantification in complex biological matrices such as human plasma. The methodologies are developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability for research, drug development, and quality assurance applications.[1][2][3][4]

Principles of Analysis and Method Selection

Physicochemical Properties of the Analyte

This compound is a molecule possessing distinct chemical features that dictate the choice of analytical methodology. Its structure includes:

  • A benzoic acid moiety , which contains a chromophore (the benzene ring) that strongly absorbs ultraviolet (UV) light, making it ideal for UV-based detection.[5][6]

  • An amide linkage and a carboxylic acid group , which are polar and ionizable. These groups allow for excellent retention and separation using reversed-phase chromatography.[7][8]

  • A molecular weight and structure amenable to ionization and fragmentation, which is a prerequisite for sensitive and selective analysis by mass spectrometry.[9][10]

Rationale for Method Selection

The choice between HPLC-UV and LC-MS/MS is driven by the analytical objective and the sample matrix.

  • HPLC-UV: This technique is the workhorse for quality control (QC) laboratories. It offers a balance of sensitivity, robustness, and cost-effectiveness for analyzing relatively clean samples, such as bulk pharmaceutical ingredients or formulated drug products. Its selectivity is sufficient for separating the main compound from most synthesis-related impurities.[11][12]

  • LC-MS/MS: For bioanalytical applications, where the analyte must be quantified at very low concentrations within a complex biological matrix (e.g., plasma, urine), the superior sensitivity and selectivity of LC-MS/MS are required.[13][14] By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM), this method effectively eliminates interference from endogenous matrix components.

Parameter HPLC-UV LC-MS/MS
Primary Application Purity, Assay, Quality ControlBioanalysis (Pharmacokinetics, Toxicology)
Selectivity Good (based on retention time & UV spectrum)Excellent (based on retention time & mass-to-charge ratio)
Sensitivity µg/mL to high ng/mL rangepg/mL to low ng/mL range
Matrix Tolerance Low to ModerateHigh (with appropriate sample preparation)
Cost & Complexity LowerHigher

Method 1: HPLC-UV for Quantification in Bulk Substance

This method is designed for the accurate assay and purity determination of this compound as a raw material or active pharmaceutical ingredient (API).

Experimental Protocol: HPLC-UV

2.1.1 Materials and Reagents

  • This compound Reference Standard (≥99.5% purity)

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Water, HPLC Grade or Milli-Q

  • Formic Acid (≥99%)

  • Diluent: Acetonitrile/Water (50:50, v/v)

2.1.2 Instrumentation

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size.

2.1.3 Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 70 30
    10.0 30 70
    12.0 30 70
    12.1 70 30

    | 15.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

2.1.4 Preparation of Solutions

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 1.0 mL of this solution to 10.0 mL with the diluent.

2.1.5 System Suitability Before analysis, perform five replicate injections of the Working Standard Solution. The system is deemed ready if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Causality and Justification
  • C18 Column: The non-polar C18 stationary phase is ideal for retaining the analyte via hydrophobic interactions with its cyclohexene and benzene rings.

  • Acidified Mobile Phase: The addition of 0.1% formic acid suppresses the ionization of the carboxylic acid group (pKa ~4-5), leading to a more retained, single species on the column, which results in sharper, more symmetrical peaks.

  • Gradient Elution: The gradient program ensures that the main analyte is eluted with a good peak shape and that any more hydrophobic or hydrophilic impurities are effectively separated and eluted from the column within a reasonable run time.

  • Detection at 254 nm: The benzene ring in the benzoic acid moiety exhibits strong absorbance at this wavelength, providing excellent sensitivity.[11]

Method Validation Summary (ICH Q2(R1))

The following table summarizes the expected performance characteristics of this method based on ICH guidelines.[1][3][15]

Parameter Specification Typical Result
Specificity No interference at the analyte's retention timeBaseline resolved from placebo and degradants
Linearity Correlation Coefficient (r²) ≥ 0.999r² = 0.9995
Range 80% to 120% of the working concentration0.08 mg/mL to 0.12 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (RSD%) Repeatability ≤ 2.0%; Intermediate ≤ 2.0%Repeatability = 0.8%; Intermediate = 1.2%
LOD Signal-to-Noise ≥ 3:10.05 µg/mL
LOQ Signal-to-Noise ≥ 10:10.15 µg/mL
Robustness No significant impact on resultsMethod is robust to minor changes in flow rate (±0.1 mL/min), column temp (±2 °C), and mobile phase pH (±0.2)

Method 2: LC-MS/MS for Quantification in Human Plasma

This protocol is tailored for bioanalytical studies requiring high sensitivity to measure pharmacokinetic profiles of the compound.

Experimental Protocol: LC-MS/MS

3.1.1 Materials and Reagents

  • Analyte Reference Standard and a stable isotope-labeled Internal Standard (IS), e.g., D4-4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid.

  • Acetonitrile and Methanol (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Human Plasma (K2-EDTA)

3.1.2 Sample Preparation: Protein Precipitation Protein precipitation is a rapid and effective method for cleaning up plasma samples before injection.[16][17]

  • Pipette 100 µL of plasma sample/standard/QC into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of Internal Standard working solution (e.g., 100 ng/mL in 50% MeOH).

  • Add 300 µL of ice-cold Acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer 200 µL of the supernatant to an HPLC vial for analysis.

G cluster_prep Plasma Sample Preparation Workflow plasma 1. Aliquot 100 µL Plasma add_is 2. Add 20 µL Internal Standard plasma->add_is add_acn 3. Add 300 µL Acetonitrile (0.1% FA) add_is->add_acn vortex 4. Vortex (1 min) add_acn->vortex centrifuge 5. Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant hplc_vial Inject into LC-MS/MS supernatant->hplc_vial

Fig 1. Protein Precipitation Workflow for Plasma Samples.

3.1.3 Instrumentation

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

3.1.4 LC-MS/MS Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program: (A rapid gradient suitable for high-throughput analysis)

    Time (min) %A %B
    0.0 95 5
    0.5 95 5
    2.0 5 95
    2.5 5 95
    2.6 95 5

    | 3.5 | 95 | 5 |

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Ionization Mode: ESI Positive

  • MRM Transitions (Hypothetical):

    Compound Precursor Ion (m/z) Product Ion (m/z)
    Analyte 260.1 122.1

    | Internal Standard (IS) | 264.1 | 126.1 |

Causality and Justification
  • Protein Precipitation: This is the simplest and fastest sample preparation technique for bioanalysis, effectively removing the majority of interfering proteins.[17][18]

  • Internal Standard: A stable isotope-labeled internal standard is crucial as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, ensuring the highest accuracy and precision.

  • UHPLC System: The use of a sub-2 µm particle column allows for faster analysis times and better peak resolution, which is critical for high-throughput bioanalytical labs.

  • MRM Transitions: The precursor ion ([M+H]⁺) is the protonated molecule. The product ion is a characteristic fragment. The proposed transition (260.1 -> 122.1) corresponds to the cleavage of the amide bond, losing the cyclohexenyl-carbonyl moiety and detecting the protonated 4-aminobenzoic acid fragment, a highly specific and stable fragmentation pathway.

G Overall Analytical Workflow cluster_0 Method 1: Bulk Substance cluster_1 Method 2: Plasma A1 Weigh & Dissolve Sample A2 Dilute to Concentration A1->A2 A3 Inject into HPLC-UV A2->A3 A4 Quantify vs. Standard A3->A4 B1 Plasma Sample Spike with IS B2 Protein Precipitation B1->B2 B3 Centrifuge & Collect Supernatant B2->B3 B4 Inject into LC-MS/MS B3->B4 B5 Quantify vs. Cal Curve B4->B5

Fig 2. Comparison of Analytical Workflows.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • Cusson, J. (2018). HPLC Sample Prep: Critical First Steps in LC Analysis. Lab Manager. [Link]

  • Organomation. HPLC Sample Preparation. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • LCGC. (2017). Improving Sample Preparation in HPLC. [Link]

  • Biotage. Bioanalytical sample preparation. [Link]

  • Der Pharma Chemica. (2015). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. [Link]

  • US Patent. LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Aminobenzoic acid. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Atmospheric Chemistry and Physics. (2008). Development of Spectrophotometric Methods for the Analysis of Functional Groups in Oxidized Organic Aerosol. [Link]

  • National Institutes of Health. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Link]

  • SIELC Technologies. HPLC Separation of Isomers of Aminobenzoic Acid. [Link]

  • European Journal of Engineering and Technology Research. UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Link]

  • ResearchGate. Typical UV spectra of the different compound types. [Link]

  • ResearchGate. (2019). HPLC method for the detection of aromatic amino acids, Histidine and benzoic acids?. [Link]

  • PubMed Central. (2023). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. [Link]

  • Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. [Link]

Sources

Application Note: A Stability-Indicating HPLC Method for the Quantitative Analysis of 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment and stability testing. The described protocol has been developed based on the physicochemical properties of the analyte and validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]

Introduction

This compound is a molecule of interest in pharmaceutical research, incorporating a benzamide and a cyclohexene moiety. Accurate and precise quantification of this compound is crucial for quality control during drug development and for stability studies to ensure the safety and efficacy of potential drug candidates. Stability-indicating methods are essential to separate the active pharmaceutical ingredient (API) from any potential degradation products that may form under various stress conditions.[4][5][6] This document provides a comprehensive guide to a validated HPLC method suitable for this purpose.

Physicochemical Properties and Chromatographic Strategy

To develop a robust HPLC method, understanding the physicochemical properties of the analyte is paramount. While experimental data for this compound is not widely available, we can estimate its properties based on its structural components: a benzoic acid moiety and an amide linkage.

  • pKa: The benzoic acid portion of the molecule is acidic. The pKa of benzoic acid is approximately 4.2.[7][8][9][10] The amide group is generally neutral under typical chromatographic conditions.[11] To ensure consistent retention and good peak shape for the acidic analyte, the mobile phase pH should be controlled. A pH of around 3.0, well below the pKa of the carboxylic acid group, will suppress its ionization, leading to better retention on a reversed-phase column.

  • logP: The calculated octanol-water partition coefficient (logP) is a measure of the molecule's hydrophobicity. While a specific value is not available, the presence of the cyclohexene and benzene rings suggests a moderate to high hydrophobicity, making it well-suited for reversed-phase chromatography.

  • UV Absorbance: The benzamide chromophore is expected to have a strong UV absorbance. Benzoic acid and its derivatives typically exhibit maximum absorbance in the range of 230-280 nm.[12] A detection wavelength of 254 nm is a common and effective choice for such compounds.[13]

Based on these properties, a reversed-phase HPLC method using a C18 stationary phase with an acidic mobile phase and UV detection is the logical approach.

Materials and Reagents

  • Analyte: this compound reference standard (purity ≥ 99%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (HPLC grade or Milli-Q)

  • Reagents: Phosphoric acid (analytical grade), Potassium dihydrogen phosphate (analytical grade)

  • Filters: 0.45 µm syringe filters (e.g., PTFE or Nylon)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable for this analysis. The proposed chromatographic conditions are summarized in the table below.

ParameterRecommended Setting
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-15 min: 40-70% B; 15-20 min: 70% B; 20-22 min: 70-40% B; 22-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 25 minutes

Experimental Protocols

Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8 °C.

Working Standard Solutions:

  • Prepare a series of working standard solutions for linearity and calibration by diluting the stock solution with the mobile phase to final concentrations ranging from 1 to 100 µg/mL.

Sample Preparation:

  • For drug substance analysis, accurately weigh approximately 10 mg of the sample and prepare a 1000 µg/mL solution in methanol.

  • Further dilute with the mobile phase to a concentration within the calibration range (e.g., 50 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

System Suitability

Before initiating any analysis, the HPLC system must meet the system suitability requirements as outlined in USP General Chapter <621>.[7]

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the absence of interfering peaks.

  • Make five replicate injections of a working standard solution (e.g., 50 µg/mL).

  • The acceptance criteria are as follows:

    • Tailing factor (Asymmetry factor): ≤ 2.0

    • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

    • Theoretical plates (N): ≥ 2000

Method Validation Protocol

The analytical method should be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][2][3] The validation should include the following parameters:

Specificity (Stability-Indicating)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed.

  • Acid Hydrolysis: Reflux the sample solution in 0.1 M HCl at 80 °C for 2 hours.

  • Base Hydrolysis: Reflux the sample solution in 0.1 M NaOH at 80 °C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

The chromatograms of the stressed samples should show that the main peak of this compound is well-resolved from any degradation product peaks. Peak purity analysis using a DAD is recommended to confirm the homogeneity of the analyte peak.

Linearity

The linearity of the method should be established by analyzing a series of at least five concentrations of the reference standard over the range of 1-100 µg/mL. A calibration curve should be constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy should be determined by the recovery of known amounts of the analyte spiked into a placebo matrix or by the standard addition method. The analysis should be performed at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate. The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration (e.g., 50 µg/mL) on the same day, by the same analyst, and on the same instrument. The RSD of the peak areas should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.

Range

The range of the method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. Based on the linearity, accuracy, and precision studies, the range of this method is established as 1-100 µg/mL.

Data Presentation and Visualization

Summary of Validation Parameters
Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte peak. Peak purity index > 0.999.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD) ≤ 2.0%
Range 1 - 100 µg/mL
Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weigh Standard B Prepare Stock Solution A->B C Prepare Working Standards B->C G System Suitability Test I Inject Standards C->I D Weigh Sample E Prepare Sample Solution D->E F Filter E->F J Inject Samples F->J H Inject Blank G->H H->I I->J K Generate Calibration Curve I->K L Integrate Sample Peaks J->L M Quantify Analyte K->M L->M N Generate Report M->N

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and robust procedure for the quantitative analysis of this compound. The method is specific, linear, accurate, and precise over the specified range, making it suitable for routine quality control and stability testing in a pharmaceutical development setting. Adherence to the outlined system suitability and validation protocols will ensure the generation of high-quality, reproducible data.

References

  • PubChem. (n.d.). Benzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • LCGC International. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Turito. (2023, January 20). Benzoic Acid - Structure, Properties, Reactions. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Semantic Scholar. (2019). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • IRJPMS. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Unknown Source. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

  • MicroSolv. (2025, July 12). Amide or Amino HPLC Columns What are the Differences. Retrieved from [Link]

  • ResearchGate. (2017, December 21). How can I separate drugs with carboxylic and drugs with amide group in a mixture by using HPLC? Retrieved from [Link]

  • Reddit. (2020, November 27). UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak? Retrieved from [Link]

  • ResearchGate. (n.d.). UV Ultraviolet absorption spectra recorded in acetonitrile solution at... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Derivatizing agents for spectrophotometric and spectrofluorimetric determination of pharmaceuticals: a review. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Loba Chemie. (n.d.). 65-85-0 CAS | BENZOIC ACID. Retrieved from [Link]

  • PubMed Central. (n.d.). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Retrieved from [Link]

  • IRIS. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chlorobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Notes and Protocols for Antimicrobial Assays of 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents.[1] New chemical entities with unique mechanisms of action are critical to combating multidrug-resistant pathogens.[2] This document provides a detailed guide for the evaluation of 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid , a synthetic organic compound with potential as a novel antimicrobial agent.

The rationale for investigating this molecule stems from the established antimicrobial properties of its constituent moieties: the benzoic acid scaffold and the cyclohexane ring. Benzoic acid and its derivatives are known for their broad-spectrum antimicrobial effects, which are often attributed to their ability to disrupt cell membrane integrity and inhibit cellular transport processes.[3][4] Similarly, various cyclohexane derivatives have demonstrated significant biological activities, including antimicrobial and anticancer properties.[1][2] The combination of these two pharmacophores in this compound presents a promising avenue for the development of a new class of antibiotics.

These application notes are designed to provide researchers with a comprehensive framework for the systematic evaluation of this compound's antimicrobial efficacy, from initial screening to in-depth characterization of its activity. The protocols herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.[5][6][7]

Compound Profile: this compound

Physicochemical Properties:

PropertyValue
Molecular Formula C₁₄H₁₅NO₃
Molecular Weight 245.27 g/mol
Appearance White to off-white solid (predicted)
Solubility Expected to be soluble in organic solvents such as DMSO and ethanol. Aqueous solubility is likely to be low.
Stability Stability in solution and under various storage conditions should be determined empirically.

Synthesis:

Postulated Mechanism of Action

The mechanism of action for this compound has not yet been elucidated. However, based on its structural components, several potential mechanisms can be hypothesized:

  • Disruption of Bacterial Cell Membranes: The lipophilic cyclohexane moiety may facilitate the insertion of the molecule into the bacterial cell membrane, disrupting its structure and function. This can lead to increased permeability, leakage of intracellular components, and ultimately, cell death.[4]

  • Inhibition of Cellular Transport: Like other benzoic acid derivatives, this compound may interfere with the transport of essential nutrients and ions across the cell membrane.[3][4]

  • Targeting Riboswitches: Some cyclohexane-containing compounds have been found to target riboswitches, which are regulatory elements in bacterial mRNA.[10] Binding to these riboswitches can inhibit the translation of essential proteins, leading to a bacteriostatic or bactericidal effect.[10]

The following diagram illustrates these potential mechanisms of action:

Potential Mechanisms of Action Potential Mechanisms of Action of this compound Compound This compound Membrane Bacterial Cell Membrane Compound->Membrane Insertion Transport Cellular Transport Proteins Compound->Transport Binding Riboswitch Bacterial Riboswitch Compound->Riboswitch Binding Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Inhibition_Transport Inhibition of Nutrient & Ion Transport Transport->Inhibition_Transport Inhibition_Translation Inhibition of Protein Translation Riboswitch->Inhibition_Translation Cell_Death Bacterial Cell Death Disruption->Cell_Death Inhibition_Transport->Cell_Death Inhibition_Translation->Cell_Death

Caption: Potential antimicrobial mechanisms of the target compound.

Experimental Workflow for Antimicrobial Evaluation

A systematic approach is crucial for the comprehensive evaluation of a novel antimicrobial candidate. The following workflow outlines the key stages of testing:

Experimental Workflow Workflow for Antimicrobial Evaluation Start Start: Compound Synthesis & Characterization Stock_Prep Preparation of Stock Solution Start->Stock_Prep MIC_Screen Primary Screening: Broth Microdilution MIC Assay Stock_Prep->MIC_Screen Disk_Diffusion Qualitative Assessment: Agar Disk Diffusion Assay Stock_Prep->Disk_Diffusion Time_Kill Bactericidal/Bacteriostatic Determination: Time-Kill Kinetic Assay MIC_Screen->Time_Kill Based on MIC values Disk_Diffusion->MIC_Screen Confirmatory Mechanism Mechanism of Action Studies (Optional) Time_Kill->Mechanism Conclusion Conclusion & Further Development Time_Kill->Conclusion Mechanism->Conclusion

Caption: A stepwise workflow for assessing antimicrobial potential.

Detailed Protocols

Preparation of Test Compound Stock Solution

Rationale: A concentrated, sterile stock solution is necessary for serial dilutions in antimicrobial assays. Dimethyl sulfoxide (DMSO) is a common solvent for water-insoluble compounds.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Vortex mixer

  • Sterile microcentrifuge tubes

Protocol:

  • Accurately weigh a precise amount of the compound (e.g., 10 mg).

  • Dissolve the compound in a calculated volume of sterile DMSO to achieve a high concentration stock solution (e.g., 10 mg/mL).

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Rationale: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11] It is a quantitative method and is considered the gold standard for susceptibility testing.[12][13]

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Compound stock solution

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Sterile saline (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Multichannel pipette

Protocol:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Plate Preparation:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution (at 2x the highest desired final concentration) to the first well of a row.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound.

    • This will result in wells with decreasing concentrations of the compound in 100 µL of CAMHB.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include a growth control well (CAMHB + inoculum, no compound) and a sterility control well (CAMHB only).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[14]

Agar Disk Diffusion Assay

Rationale: This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.[15][16] A zone of inhibition around a disk impregnated with the compound indicates antimicrobial activity.[17]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Bacterial inoculum prepared as in the broth microdilution assay

  • Compound solution of known concentration

  • Sterile swabs

  • Forceps

Protocol:

  • Inoculation:

    • Dip a sterile swab into the standardized bacterial inoculum (0.5 McFarland).

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.[18]

  • Disk Application:

    • Aseptically apply sterile paper disks impregnated with a known amount of the test compound onto the surface of the agar.

    • Gently press the disks with sterile forceps to ensure complete contact with the agar.

    • Include a positive control disk (e.g., ciprofloxacin) and a negative control disk (impregnated with the solvent, e.g., DMSO).

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Reading Results:

    • Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition corresponds to greater antimicrobial activity.

Time-Kill Kinetic Assay

Rationale: This assay determines the rate at which an antimicrobial agent kills a bacterial population and can distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.[19][20][21] A bactericidal agent is typically defined as one that causes a ≥3-log₁₀ reduction (99.9%) in CFU/mL.[21]

Materials:

  • CAMHB

  • Bacterial inoculum

  • Compound at various concentrations (e.g., 1x, 2x, 4x MIC)

  • Sterile flasks or tubes

  • Shaking incubator

  • Sterile saline for dilutions

  • Agar plates for colony counting

Protocol:

  • Assay Setup:

    • Prepare flasks containing CAMHB with the test compound at the desired concentrations (e.g., MIC, 2x MIC, 4x MIC).

    • Include a growth control flask with no compound.

    • Inoculate each flask with the bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.[19]

    • Perform serial 10-fold dilutions of each aliquot in sterile saline.

    • Plate a known volume of each dilution onto agar plates.

  • Incubation and Counting:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the number of colonies on the plates that have between 30 and 300 colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration of the compound and the growth control.

    • A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum is considered bactericidal activity.

Data Interpretation and Reporting

Minimum Inhibitory Concentration (MIC) Data:

The results of the broth microdilution assay should be reported in a clear and concise table.

Bacterial StrainCompound MIC (µg/mL)Positive Control MIC (µg/mL)
S. aureus ATCC 29213
E. coli ATCC 25922
P. aeruginosa ATCC 27853
K. pneumoniae ATCC 13883

Time-Kill Curve Data:

The data from the time-kill assay should be presented as a semi-logarithmic plot of CFU/mL versus time. This visual representation clearly demonstrates the rate and extent of bacterial killing.

Conclusion

The protocols detailed in these application notes provide a robust framework for the comprehensive antimicrobial evaluation of this compound. By following these standardized methods, researchers can obtain reliable and reproducible data to determine the potential of this compound as a novel therapeutic agent. Further studies may be warranted to explore its in vivo efficacy, toxicity, and precise mechanism of action based on the initial in vitro findings.

References

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  • Laborda, P., Zhao, Y., Ling, J., Hou, R., & Liu, F. (2018). Production of Antifungal p-Aminobenzoic Acid in Lysobacter antibioticus OH13. Journal of agricultural and food chemistry, 66(3), 630–636. [Link]

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Sources

Application Note & Protocol: A Multi-Tiered Strategy for Evaluating the Anti-Inflammatory Activity of 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation underlies numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Benzoic acid and its derivatives have historically been a rich source of anti-inflammatory compounds, with salicylates being a prominent example.[1] Their mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[1][2]

This document provides a comprehensive, multi-tiered protocol for the rigorous evaluation of the anti-inflammatory potential of a novel compound, 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid . The proposed workflow is designed to first establish a foundational understanding of the compound's activity through targeted in vitro assays and then to validate these findings in a well-established in vivo model of acute inflammation. The structure of the test compound suggests a potential for COX inhibition, which will be a primary focus of the initial investigation.

Strategic Experimental Workflow

A logical, stepwise approach is crucial for efficiently characterizing a novel compound. The workflow begins with fundamental cell-free enzyme inhibition assays, progresses to cell-based assays to assess effects in a more complex biological context, and culminates in an in vivo model to determine physiological relevance. A critical preliminary step in any cell-based assay is to rule out cytotoxicity.

G cluster_0 Phase 1: In Vitro Mechanistic & Cellular Screening cluster_1 Phase 2: In Vivo Acute Inflammation Model A COX-1/COX-2 Enzyme Inhibition Assay C LPS-Stimulated RAW 264.7 Macrophage Model A->C Informs cell model selection I Data Analysis & IC50 / ED50 Calculation A->I B Cell Viability Assay (e.g., MTT on RAW 264.7 cells) B->C Critical prerequisite D Nitric Oxide (NO) Production Assay (Griess Assay) C->D E Pro-inflammatory Cytokine Quantification (ELISA for TNF-α, IL-6) C->E F Carrageenan-Induced Paw Edema in Rodents C->F Positive in vitro results justify in vivo testing D->I E->I G Measure Paw Volume (Plethysmometry) F->G H Calculate % Inhibition of Edema G->H H->I

Caption: A multi-phase workflow for assessing anti-inflammatory potential.

Postulated Mechanism of Action: COX Pathway Inhibition

The inflammatory response to tissue injury involves the liberation of arachidonic acid from cell membranes. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, convert arachidonic acid into prostaglandin H2 (PGH2). PGH2 is the precursor to various pro-inflammatory prostaglandins that mediate pain, fever, and swelling.[3] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. Given the structural similarity of the test compound to other benzoic acid-based inhibitors, it is hypothesized that it may exert its anti-inflammatory effects by targeting the COX pathway.

G AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 Enzymes AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TestCompound 4-[(Cyclohex-3-en-1-ylcarbonyl) amino]benzoic acid (Hypothesized Inhibitor) TestCompound->COX Inhibition Prostanoids Prostaglandins (PGE2, etc.) Thromboxanes PGH2->Prostanoids Inflammation Inflammation (Pain, Swelling, Fever) Prostanoids->Inflammation

Caption: Hypothesized inhibition of the COX pathway by the test compound.

Detailed Experimental Protocols

Part 1: In Vitro Mechanistic & Cellular Screening

This cell-free assay is a direct measure of the compound's ability to inhibit COX enzyme activity. Commercial kits are widely available and recommended for standardization.

  • Principle : This assay measures the peroxidase component of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590-611 nm.[4]

  • Protocol Outline (based on Cayman Chemical Kit, Cat. No. 701050) :

    • Reagent Preparation : Prepare Assay Buffer, Heme, and dilute ovine COX-1 and human recombinant COX-2 enzymes as per the kit instructions.[4]

    • Plate Setup : In a 96-well plate, designate wells for "Background," "100% Initial Activity," and "Inhibitor" samples.

    • Reaction :

      • To "100% Initial Activity" and "Inhibitor" wells, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of the appropriate enzyme (COX-1 or COX-2).[4]

      • To "Inhibitor" wells, add 10 µL of the test compound at various concentrations (e.g., 0.1 to 100 µM). Add 10 µL of solvent (e.g., DMSO) to "100% Initial Activity" wells.

      • Incubate for 5-10 minutes at 37°C.

      • Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.

      • Add 10 µL of the colorimetric substrate (TMPD).

    • Measurement : Read the absorbance at 590 nm using a plate reader in kinetic mode for 5 minutes.

    • Controls :

      • Positive Controls : Use a non-selective COX inhibitor like Indomethacin and a COX-2 selective inhibitor like Celecoxib.

      • Negative Control : Vehicle (DMSO).

    • Data Analysis : Calculate the percent inhibition for each concentration relative to the 100% initial activity control. Determine the IC50 value (the concentration that causes 50% inhibition) by plotting percent inhibition versus log[concentration].[3]

It is imperative to ensure that any observed reduction in inflammatory markers is not simply due to the compound killing the cells.

  • Cell Line : RAW 264.7 murine macrophage cell line.[5][6]

  • Principle : The MTT assay measures the metabolic activity of viable cells. NAD(P)H-dependent cellular oxidoreductase enzymes in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8]

  • Protocol :

    • Cell Seeding : Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight (37°C, 5% CO₂).[7][8]

    • Treatment : Replace the medium with fresh medium containing various concentrations of the test compound (e.g., 1 to 100 µM). Incubate for 24 hours.

    • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

    • Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Measurement : Read absorbance at 570 nm.

    • Data Analysis : Express cell viability as a percentage relative to the vehicle-treated control cells. Non-toxic concentrations (typically >90% viability) should be used for subsequent cell-based assays.

  • Principle : In inflammation, macrophages are stimulated to produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. NO is unstable, but its stable metabolite, nitrite (NO₂⁻), can be quantified in the cell culture supernatant using the Griess reagent.[5][8]

  • Protocol :

    • Cell Seeding : Seed RAW 264.7 cells in a 24-well plate at 5 x 10⁵ cells/well and allow them to adhere overnight.[7]

    • Pre-treatment : Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

    • Stimulation : Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.[6][7]

    • Supernatant Collection : Collect the cell culture supernatant.

    • Griess Reaction : In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid).[7] Incubate for 10 minutes at room temperature.

    • Measurement : Read the absorbance at 540 nm.

    • Quantification : Determine the nitrite concentration using a standard curve prepared with sodium nitrite.[7]

  • Principle : Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the secretion of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) into the culture medium.

  • Protocol :

    • Cell Culture and Stimulation : Follow the same procedure for cell seeding, pre-treatment with the test compound, and LPS stimulation as described in the NO production assay (Protocol 4.C).

    • Supernatant Collection : After the 24-hour stimulation, collect the cell culture supernatant and centrifuge to remove debris. Store at -80°C until use.[7]

    • ELISA Procedure : Quantify the concentration of TNF-α and IL-6 in the supernatants using specific commercial ELISA kits, following the manufacturer's instructions precisely.[9][10] The general steps involve coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, adding a substrate, and measuring the resulting color change.

Part 2: In Vivo Acute Inflammation Model

This is the most widely used and validated preclinical model for screening acute anti-inflammatory activity.[11]

  • Principle : Subplantar injection of carrageenan, a phlogistic agent, into a rodent's paw induces a localized, acute, and highly reproducible inflammatory response characterized by edema (swelling).[2][11][12] The anti-inflammatory effect of the test compound is measured by its ability to reduce this swelling.

  • Animal Model : Male Wistar or Sprague-Dawley rats (180-200 g) are commonly used.[11][13]

  • Ethics Statement : All animal procedures must be performed in strict accordance with the guidelines of the Institutional Animal Ethics Committee (IAEC) or equivalent regulatory body.

  • Protocol :

    • Acclimatization : Acclimatize animals to laboratory conditions for at least one week prior to the experiment, with free access to food and water.[13]

    • Grouping : Randomly divide animals into groups (n=6 per group):

      • Group I (Vehicle Control): Receives vehicle only (e.g., 0.5% CMC in saline).

      • Group II (Positive Control): Receives a standard NSAID like Indomethacin (10 mg/kg, p.o.).[13]

      • Group III-V (Test Groups): Receive the test compound at different doses (e.g., 10, 25, 50 mg/kg, p.o.).

    • Dosing : Administer the vehicle, positive control, or test compound orally (p.o.) via gavage.

    • Inflammation Induction : One hour after dosing, inject 0.1 mL of 1% w/v carrageenan solution (in sterile saline) into the subplantar surface of the right hind paw of each animal.[11][14]

    • Paw Volume Measurement : Measure the paw volume of each animal using a digital plethysmometer at time 0 (just before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[11]

    • Data Analysis :

      • Calculate the increase in paw volume (edema) for each animal: Edema (mL) = Vₜ - V₀, where Vₜ is the volume at time 't' and V₀ is the initial volume.

      • Calculate the Percentage Inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Data Presentation and Interpretation

Data should be summarized in clear, structured tables for easy comparison.

Table 1: In Vitro Activity Summary

Assay Parameter This compound Indomethacin (Control)
COX-1 Inhibition IC50 (µM) [Insert Value] [Insert Value]
COX-2 Inhibition IC50 (µM) [Insert Value] [Insert Value]
COX-2 Selectivity Index IC50(COX-1)/IC50(COX-2) [Insert Value] [Insert Value]
NO Production Inhibition IC50 (µM) [Insert Value] [Insert Value]
TNF-α Secretion Inhibition IC50 (µM) [Insert Value] [Insert Value]
IL-6 Secretion Inhibition IC50 (µM) [Insert Value] [Insert Value]

| Cell Viability (RAW 264.7) | CC50 (µM) | [Insert Value] | [Insert Value] |

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

Treatment Group (Dose, mg/kg) Paw Edema Volume (mL) at 3 hr (Mean ± SEM) % Inhibition of Edema at 3 hr
Vehicle Control [Insert Value] -
Indomethacin (10) [Insert Value] [Insert Value]
Test Compound (10) [Insert Value] [Insert Value]
Test Compound (25) [Insert Value] [Insert Value]

| Test Compound (50) | [Insert Value] | [Insert Value] |

Conclusion

This structured protocol provides a robust framework for the comprehensive evaluation of this compound as a potential anti-inflammatory agent. By systematically progressing from specific enzyme inhibition assays to cell-based models and an acute in vivo inflammation model, researchers can generate a thorough data package to establish proof-of-concept, elucidate the likely mechanism of action, and guide future drug development efforts.

References

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  • National Cancer Institute. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2. Retrieved from [Link]

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  • The Medical Association of Thailand. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Retrieved from [Link]

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  • MDPI. (2020). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]

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  • PubMed. (2010). Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). LPS-Induced Cytokine Release Model. Retrieved from [Link]

  • MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

  • PubMed. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]

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Application Notes and Protocols for the Investigation of 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

I. Introduction: Unveiling the Therapeutic Potential of a Novel Benzoic Acid Derivative

The relentless pursuit of novel and effective anticancer agents is a cornerstone of modern oncology research. Benzoic acid derivatives have emerged as a promising class of compounds, with various analogues demonstrating significant antiproliferative and pro-apoptotic effects in a range of malignancies. This document provides a comprehensive guide to the in vitro evaluation of a novel benzoic acid derivative, 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid .

While extensive research on this specific molecule is emerging, its structural features suggest a potential for interaction with key cellular pathways implicated in cancer progression. This guide is designed to provide researchers with a robust framework for the initial characterization of this compound's anticancer properties. We will delve into the hypothetical mechanism of action, detailed experimental protocols, and data interpretation strategies, empowering research teams to conduct a thorough and insightful investigation. In vitro tumor models are indispensable tools in the initial screening and effectiveness assessment of potential antitumor drugs, allowing for a more detailed primary screening before advancing to preclinical animal testing.[1][2][3]

II. Hypothesized Mechanism of Action: Targeting Cancer Cell Proliferation and Survival

Based on the chemical structure of this compound, we can postulate several plausible mechanisms of action that warrant investigation. The presence of the benzoic acid moiety, a common scaffold in pharmacologically active molecules, suggests potential interference with cellular signaling pathways that are frequently dysregulated in cancer.

A primary hypothesis is the induction of cell cycle arrest and apoptosis . Many cytotoxic agents exert their effects by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase and subsequent activation of programmed cell death. Furthermore, the compound may modulate the activity of key proteins involved in the apoptotic cascade.

To visualize this proposed mechanism, the following signaling pathway diagram illustrates the potential points of intervention for our test compound.

putative_mechanism cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Mitochondrion Test_Compound This compound Signaling_Cascade Intracellular Signaling (e.g., MAPK, PI3K/Akt) Test_Compound->Signaling_Cascade Inhibition? Cyclins_CDKs Cyclins & CDKs (e.g., Cyclin D1, CDK4/6) Test_Compound->Cyclins_CDKs Inhibition? DNA_Damage DNA Damage Test_Compound->DNA_Damage Induction? Anti_Ap_Inhibition Inhibition of Anti-Apoptotic Proteins Test_Compound->Anti_Ap_Inhibition Inhibition? Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-xL) Signaling_Cascade->Anti_Apoptotic Upregulation Signaling_Cascade->Cyclins_CDKs Activation Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Mitochondrial_Depolarization Mitochondrial Depolarization Pro_Apoptotic->Mitochondrial_Depolarization Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Cyclins_CDKs->Cell_Cycle_Arrest Progression Block DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Caspase_Activation Caspase Activation Mitochondrial_Depolarization->Caspase_Activation Caspase_Activation->Apoptosis Anti_Ap_Inhibition->Pro_Apoptotic

Caption: Putative mechanism of action for this compound.

III. Experimental Workflow for In Vitro Evaluation

A systematic and multi-faceted approach is crucial for elucidating the anticancer potential of a novel compound. The following workflow provides a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.

experimental_workflow Start Select Cancer Cell Lines (e.g., MCF-7, HCT116, A549) MTT_Assay Cell Viability/Cytotoxicity Assay (MTT Assay) Start->MTT_Assay IC50 Determine IC50 Value MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide Staining) IC50->Cell_Cycle_Assay Western_Blot Western Blot Analysis (Mechanistic Insights) Apoptosis_Assay->Western_Blot Cell_Cycle_Assay->Western_Blot Data_Analysis Comprehensive Data Analysis & Interpretation Western_Blot->Data_Analysis Conclusion Conclusion on Anticancer Potential Data_Analysis->Conclusion

Caption: Recommended experimental workflow for in vitro evaluation.

IV. Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide for the hands-on researcher. It is imperative to maintain aseptic cell culture techniques throughout these procedures.

A. Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

1. Principle: Living cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

2. Materials:

  • Selected cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete growth medium (specific to each cell line)

  • 96-well flat-bottom plates

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

3. Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count cells with >90% viability.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[4]

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[4][6]

    • Incubate the plate for 2-4 hours at 37°C, allowing for formazan crystal formation.[4][6]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

4. Data Analysis and Interpretation:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot a dose-response curve (percentage viability vs. compound concentration) and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: Hypothetical IC50 Values of this compound

Cell LineTissue of OriginIncubation TimeIC50 (µM)
MCF-7Breast Adenocarcinoma48 hours15.2
HCT116Colorectal Carcinoma48 hours9.8
A549Lung Carcinoma48 hours22.5
PBMCNormal Blood Cells48 hours>100

This data is illustrative and serves as an example of expected results. The inclusion of a normal cell line, such as peripheral blood mononuclear cells (PBMCs), is crucial for assessing the compound's selectivity for cancer cells.[7]

B. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

1. Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[8]

2. Materials:

  • Cells treated with the test compound at its IC50 concentration.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer).

  • Flow cytometer.

3. Step-by-Step Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with the test compound at the predetermined IC50 concentration for a specified time (e.g., 24 hours).

    • Harvest both adherent and suspension cells. For adherent cells, use a gentle detachment method like trypsinization.

  • Cell Washing:

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[9]

  • Staining:

    • Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[9]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[9]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[9]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.[9]

    • Analyze the samples on a flow cytometer within one hour.

4. Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

C. Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[10]

1. Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content.[10] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount.[11]

2. Materials:

  • Cells treated with the test compound at its IC50 concentration.

  • Cold 70% ethanol.

  • PBS.

  • PI staining solution (containing PI and RNase A).

  • Flow cytometer.

3. Step-by-Step Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with the test compound at the IC50 concentration for a relevant time point (e.g., 24 hours).

    • Harvest the cells.

  • Fixation:

    • Wash the cells with PBS.

    • While gently vortexing, add cold 70% ethanol dropwise to the cell pellet to a final concentration of 1 x 10^6 cells/mL.[12]

    • Fix the cells for at least 30 minutes at 4°C.[12]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

4. Data Interpretation:

  • A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1 and G2/M phases, with the S phase population in between.[11]

  • Quantify the percentage of cells in each phase to determine if the compound induces cell cycle arrest at a specific checkpoint.

D. Western Blot Analysis for Mechanistic Insights

Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, providing insights into the molecular mechanisms of drug action.[13][14]

1. Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the proteins of interest. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.[15]

2. Materials:

  • Cells treated with the test compound.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p21, and a loading control like β-actin or GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

3. Step-by-Step Protocol:

  • Protein Extraction and Quantification:

    • Treat cells with the test compound.

    • Lyse the cells in ice-cold lysis buffer.

    • Quantify the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.[15]

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.[15]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection:

    • Wash the membrane thoroughly.

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

4. Data Interpretation:

  • Analyze the band intensities to determine changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation. For example, a decrease in Bcl-2 (anti-apoptotic) and an increase in Bax (pro-apoptotic) and cleaved Caspase-3 would support the induction of apoptosis. An increase in p21 and a decrease in Cyclin D1 and CDK4 would suggest cell cycle arrest.

Table 2: Hypothetical Western Blot Results Summary

ProteinFunctionExpected Change with Treatment
Bcl-2Anti-apoptotic
BaxPro-apoptotic
Cleaved Caspase-3Executioner caspase
Cyclin D1G1/S transition
CDK4G1/S transition
p21Cell cycle inhibitor
β-actinLoading controlNo change

V. Conclusion and Future Directions

This comprehensive guide provides a robust framework for the initial in vitro characterization of this compound as a potential anticancer agent. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, and by probing the underlying molecular mechanisms through western blotting, researchers can build a strong foundation for further preclinical development. Positive and selective activity in these assays would warrant further investigation into more complex in vitro models (e.g., 3D spheroids) and subsequent in vivo studies to assess efficacy and safety in animal models.

VI. References

  • Synthesis and Biological Evaluation of 2-(Alkoxycarbonyl)-3-Anilinobenzo[b]thiophenes and Thieno[2,3-b]pyridines as New Potent Anticancer Agents. PubMed Central. Available at: [Link]

  • Action mechanism of snake venom l-amino acid oxidase and its double-edged sword effect on cancer treatment: Role of pannexin 1-mediated interleukin-6 expression. PubMed. Available at: [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. Available at: [Link]

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. Available at: [Link]

  • Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells. PubMed Central. Available at: [Link]

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  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Available at: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. Available at: [Link]

  • Assaying cell cycle status using flow cytometry. PubMed Central. Available at: [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

  • Cell Cycle Analysis. University of Chicago. Available at: [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. Available at: [Link]

  • Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Covance. Available at: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Bio-Techne. Available at: [Link]

  • Measuring Apoptosis using Annexin V and Flow Cytometry. University of Georgia. Available at: [Link]

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. Available at: [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications. StatPearls - NCBI. Available at: [Link]

  • Peptides, medicinal compositions containing the peptide and medicinal compositions for treating cancer. Google Patents. Available at:

  • Novel diosgenin-amino acid-benzoic acid mustard trihybrids exert antitumor effects via cell cycle arrest and apoptosis. PubMed. Available at: [Link]

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Application Notes and Protocols for 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Bifunctional Scaffold for Advanced Synthesis

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. These foundational molecules, possessing multiple reactive sites and diverse structural motifs, are the linchpins in the construction of complex molecular architectures. 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid emerges as a noteworthy bifunctional building block, integrating the lipophilic, conformationally constrained cyclohexene moiety with the electronically versatile and synthetically accessible para-aminobenzoic acid (PABA) scaffold.

The PABA core is a well-established pharmacophore found in a wide array of biologically active compounds, including local anesthetics and antibacterial agents.[1][2] Its derivatives are extensively explored for their potential in developing novel therapeutics with activities spanning anticancer, anti-inflammatory, and antiviral domains.[2][3] The carboxylic acid and amino groups on the PABA backbone offer orthogonal handles for further chemical elaboration.

The cyclohexene ring, on the other hand, introduces a three-dimensional structural element that can be crucial for modulating pharmacokinetic and pharmacodynamic properties. The presence of the double bond within this ring system provides a site for a variety of chemical transformations, including hydrogenation, epoxidation, and dihydroxylation, allowing for the generation of a library of structurally diverse analogs. Compounds incorporating a cyclohexene moiety have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and antitumor properties.[4][5]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed application notes and robust protocols for the synthesis and utilization of this compound as a strategic building block.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of a building block is essential for designing synthetic routes and predicting the characteristics of its derivatives. Below is a summary of the properties of the constituent starting materials and the predicted properties of the target compound.

PropertyCyclohex-3-enecarboxylic acid4-Aminobenzoic acid (PABA)This compound (Predicted)
CAS Number 4771-80-6150-13-0[6]N/A
Molecular Formula C₇H₁₀O₂C₇H₇NO₂[6]C₁₄H₁₅NO₃
Molecular Weight 126.15 g/mol [7]137.14 g/mol [6]245.27 g/mol
Appearance LiquidWhite to off-white crystalline solid[6]White to off-white solid
Melting Point 19 °C187-189 °C[6]>200 °C (decomposes)
Boiling Point 118 °C at 6 mmHg[8]340 °C[6]N/A
Solubility Soluble in organic solvents.Slightly soluble in cold water; soluble in hot water and ethanol.[6][9]Soluble in polar organic solvents (DMF, DMSO), sparingly soluble in methanol, insoluble in water.

Synthetic Protocol: Amide Bond Formation

The synthesis of this compound is most directly achieved through an amide coupling reaction between cyclohex-3-enecarboxylic acid and 4-aminobenzoic acid. While several coupling reagents are available, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient reagent for forming amide bonds, especially with aniline derivatives which can be less nucleophilic.[10]

Rationale for Reagent Selection
  • HATU: This uronium-based coupling reagent is known for its high efficiency and fast reaction rates, minimizing side reactions and often leading to high yields.[10][11] It is particularly effective for coupling with electron-deficient amines.[12]

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base is required to deprotonate the carboxylic acid and neutralize the acidic byproducts of the reaction without competing in the coupling reaction itself.[11]

  • DMF (N,N-Dimethylformamide): A polar aprotic solvent is chosen for its ability to dissolve both the starting materials and the coupling reagents, facilitating a homogeneous reaction mixture.

Detailed Experimental Protocol

Materials:

  • Cyclohex-3-enecarboxylic acid (1.0 eq)

  • 4-Aminobenzoic acid (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohex-3-enecarboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Activation: Add DIPEA (2.5 eq) to the solution and stir the mixture at room temperature for 15-20 minutes. This step activates the carboxylic acid by forming the highly reactive OAt-active ester.[10]

  • Amine Addition: To the activated mixture, add a solution of 4-aminobenzoic acid (1.0 eq) in a minimal amount of anhydrous DMF.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x). The acidic wash removes excess DIPEA, while the basic wash removes any unreacted carboxylic acid.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reagents Reagents & Solvent Cyclohex-3-enecarboxylic acid Cyclohex-3-enecarboxylic acid Reaction Mixture Reaction Mixture Cyclohex-3-enecarboxylic acid->Reaction Mixture 4-Aminobenzoic acid 4-Aminobenzoic acid 4-Aminobenzoic acid->Reaction Mixture HATU HATU HATU->Reaction Mixture DIPEA DIPEA DIPEA->Reaction Mixture Anhydrous DMF Anhydrous DMF Anhydrous DMF->Reaction Mixture Work-up & Purification Work-up & Purification Reaction Mixture->Work-up & Purification TLC Monitoring Final Product This compound Work-up & Purification->Final Product Column Chromatography

Caption: Synthetic workflow for this compound.

Potential Applications in Research and Development

The unique structural features of this compound make it a promising scaffold for various applications, particularly in drug discovery.

Development of Novel Anti-inflammatory Agents

The PABA scaffold is a known component of some anti-inflammatory drugs. Furthermore, various derivatives of cyclohexene have demonstrated anti-inflammatory properties.[4][13] The combination of these two moieties in the target molecule suggests its potential as a lead structure for the development of novel anti-inflammatory agents. The carboxylic acid group can be further derivatized to esters or other bioisosteres to modulate activity and pharmacokinetic properties.

Scaffolding for Anticancer Drug Discovery

Derivatives of PABA have been investigated for their anticancer activities.[2][3] Similarly, certain cyclohexene-containing natural products and synthetic compounds have shown cytotoxic effects against various cancer cell lines.[14][15] this compound can serve as a starting point for generating a library of compounds to be screened for anticancer activity. The cyclohexene double bond can be functionalized to introduce additional diversity.

Probes for Chemical Biology

The carboxylic acid group of the title compound can be used to attach fluorescent tags, biotin, or other reporter molecules. This would enable the synthesis of chemical probes to study the biological targets of molecules containing this scaffold.

Polymer and Materials Science

The presence of both a carboxylic acid and an amide linkage makes this molecule a potential monomer for the synthesis of specialty polyamides or polyesters. The cyclohexene group could be used for subsequent cross-linking reactions, leading to materials with unique thermal and mechanical properties.

Logical Workflow: From Synthesis to Biological Evaluation

G Synthesis Synthesis of This compound Purification Purification & Characterization Synthesis->Purification Library Generation Derivative Library Generation Purification->Library Generation Orthogonal Functionalization Biological Screening In vitro Biological Screening (e.g., Anti-inflammatory, Anticancer) Purification->Biological Screening Direct Testing Library Generation->Biological Screening Lead Identification Lead Compound Identification Biological Screening->Lead Identification Hit Identification SAR Studies Structure-Activity Relationship (SAR) Studies Lead Identification->SAR Studies SAR Studies->Library Generation Iterative Design

Caption: From synthesis to lead identification workflow.

Conclusion

This compound represents a strategically designed building block with significant potential for applications in organic synthesis, medicinal chemistry, and materials science. Its straightforward synthesis via robust amide coupling protocols allows for its ready accessibility. The presence of multiple functional handles and distinct structural domains provides a versatile platform for the generation of diverse molecular libraries. The insights and protocols provided in this guide are intended to empower researchers to explore the full potential of this promising scaffold in their respective fields of research and development.

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  • Polyoxygenated Cyclohexenes from Uvaria grandiflora with Multi-Enzyme Targeting Properties Relevant in Type 2 Diabetes and Obesity. (2022). National Center for Biotechnology Information. [Link]

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Application Note and Protocols for Characterizing the Enzyme Inhibitory Activity of 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for enzyme inhibition assays with the novel compound 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid. As a derivative of para-aminobenzoic acid (PABA), a scaffold known for diverse biological activities, this compound presents a compelling candidate for investigation as an enzyme inhibitor.[1][2] Given the nascent stage of research on this specific molecule, this guide adopts a systematic approach, beginning with initial screening for target identification, progressing to detailed kinetic characterization of inhibition, and culminating in the elucidation of the mechanism of action. The protocols herein are designed to be robust and self-validating, grounded in established principles of enzyme kinetics.

Introduction

Para-aminobenzoic acid (PABA) and its derivatives have garnered significant attention in medicinal chemistry due to their wide-ranging therapeutic applications, including antimicrobial and cytotoxic activities.[2][3] The structural versatility of the PABA scaffold allows for modifications that can lead to compounds with novel biological functions.[1] this compound is one such derivative, and its potential as an enzyme inhibitor remains to be elucidated. Enzyme inhibitors are fundamental tools in biochemistry and are the cornerstone of many therapeutic agents.[4] Therefore, a systematic evaluation of this compound's enzyme inhibitory potential is a critical step in understanding its pharmacological profile.

This application note provides a comprehensive framework for the characterization of this compound as a potential enzyme inhibitor. It is structured to guide the researcher from broad-based screening to in-depth mechanistic studies, ensuring a thorough and scientifically rigorous investigation.

Part 1: Initial Screening and Target Identification

The first crucial step in characterizing a novel compound is to identify its potential biological targets. A high-throughput screening (HTS) approach against a panel of diverse enzymes is an efficient method for this initial exploration.

Rationale

An enzyme panel for initial screening should ideally cover various enzyme classes, such as proteases, kinases, phosphatases, and oxidoreductases, to provide a broad overview of the compound's potential activity. The selection of enzymes can also be guided by the structural similarity of the test compound to known inhibitors of specific enzyme families.

Protocol for High-Throughput Screening
  • Compound Preparation:

    • Prepare a concentrated stock solution of this compound (e.g., 10-50 mM) in a suitable solvent like dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution to create a range of concentrations for screening (e.g., from 1 µM to 100 µM).

  • Assay Plate Setup:

    • Use 96-well or 384-well microplates for the screening assay.

    • Each plate should include the following controls:

      • Negative Control (No Inhibitor): Contains the enzyme, substrate, and assay buffer. This represents 100% enzyme activity.

      • Positive Control: Contains the enzyme, substrate, assay buffer, and a known inhibitor of the specific enzyme being tested.

      • Blank (No Enzyme): Contains the substrate, assay buffer, and the test compound at the highest concentration to account for any background signal or interference.[5][6]

  • Assay Procedure:

    • Dispense the assay buffer to all wells.

    • Add the test compound dilutions to the respective wells.

    • Add the enzyme to all wells except the blank controls.

    • Incubate the plate for a predetermined period (e.g., 15-30 minutes) at a constant temperature to allow for inhibitor-enzyme binding.[7]

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader. The measurement should be taken during the initial linear phase of the reaction.[8]

Data Analysis of Screening Results

The primary goal of the screening data analysis is to identify "hits" – enzymes that are significantly inhibited by the compound.

  • Calculate Percent Inhibition:

    • For each concentration of the test compound, calculate the percentage of inhibition using the following formula: % Inhibition = 100 * (1 - (Rate of sample - Rate of blank) / (Rate of negative control - Rate of blank))

  • Hit Identification:

    • A common threshold for identifying a hit is a compound that causes ≥50% inhibition at a specific concentration (e.g., 10 µM).

    • Hits should be confirmed through repeat screening.

Part 2: Detailed Enzyme Inhibition Assay Protocol (IC50 Determination)

Once a "hit" has been identified and confirmed, the next step is to perform a detailed kinetic analysis to determine the potency of the inhibitor, typically expressed as the half-maximal inhibitory concentration (IC50).

Principle of the Assay

The IC50 value is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a key parameter for comparing the potency of different inhibitors.[9] The IC50 value is determined by measuring the enzyme activity at a range of inhibitor concentrations and fitting the data to a dose-response curve.[10]

Reagent Preparation
  • Enzyme Stock Solution: Prepare a concentrated stock of the purified target enzyme in a buffer that ensures its stability.

  • Substrate Stock Solution: Prepare a stock solution of the substrate at a concentration well above its Michaelis-Menten constant (Km) if known.

  • Assay Buffer: The buffer composition should be optimized for the specific enzyme, maintaining a constant pH and ionic strength.[7]

  • Inhibitor Stock Solution: Prepare a high-concentration stock of this compound in DMSO.

Step-by-Step Protocol for IC50 Determination
  • Serial Dilution of Inhibitor: Prepare a series of 10-12 dilutions of the inhibitor from the stock solution. A 2-fold or 3-fold serial dilution is common.

  • Reaction Setup:

    • In a microplate, add the assay buffer, the serially diluted inhibitor, and the enzyme.

    • Include negative controls (no inhibitor) and blank controls (no enzyme).

    • Pre-incubate the plate at a constant temperature for a set time.

  • Initiate Reaction: Add the substrate to all wells to start the reaction. The substrate concentration should ideally be at or below the Km value to ensure sensitivity to competitive inhibitors.[6]

  • Monitor Reaction: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).[5]

  • Calculate Initial Velocities: Determine the initial reaction rate (v₀) for each inhibitor concentration by plotting the signal versus time and calculating the slope of the linear portion of the curve.[8]

Data Presentation and Analysis

The results of the IC50 determination should be presented clearly and analyzed using appropriate software.

Table 1: Example Data for IC50 Determination

Inhibitor Concentration (µM)Initial Velocity (Arbitrary Units/min)% Inhibition
0 (Control)1.000
0.10.955
0.30.8515
10.6535
30.4555
100.2575
300.1090
1000.0595

Data Analysis:

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response (variable slope) equation using a non-linear regression program (e.g., GraphPad Prism).[10]

  • The IC50 value is determined from the fitted curve.

Part 3: Elucidating the Mechanism of Inhibition

Determining the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) provides valuable insights into how the inhibitor interacts with the enzyme.[4]

Experimental Design

To determine the mechanism of inhibition, enzyme activity is measured at various concentrations of both the substrate and the inhibitor. A matrix of experiments is performed where the inhibitor concentration is varied at several fixed substrate concentrations.

Data Analysis and Visualization

The data from these experiments can be analyzed graphically using linearized plots of the Michaelis-Menten equation.

  • Lineweaver-Burk Plot: A plot of 1/v₀ versus 1/[S].

    • Competitive Inhibition: Lines intersect at the y-axis.

    • Non-competitive Inhibition: Lines intersect on the x-axis.

    • Uncompetitive Inhibition: Lines are parallel.

  • Dixon Plot: A plot of 1/v₀ versus [I] at different fixed substrate concentrations. This plot is useful for determining the inhibition constant (Ki).

  • Cornish-Bowden Plot: A plot of [S]/v₀ versus [I]. The intersection of the lines provides information about the type of inhibition and the Ki value.

Visualizing Inhibition Mechanisms and Workflows

Graphviz can be used to create clear diagrams of the different inhibition mechanisms and the experimental workflow.

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E_c Enzyme (E) ES_c Enzyme-Substrate Complex (ES) E_c->ES_c +S EI_c Enzyme-Inhibitor Complex (EI) E_c->EI_c +I S_c Substrate (S) I_c Inhibitor (I) ES_c->E_c +P P_c Product (P) E_n Enzyme (E) ES_n Enzyme-Substrate Complex (ES) E_n->ES_n +S EI_n Enzyme-Inhibitor Complex (EI) E_n->EI_n +I S_n Substrate (S) I_n Inhibitor (I) ES_n->E_n +P ESI_n Enzyme-Substrate-Inhibitor Complex (ESI) ES_n->ESI_n +I EI_n->ESI_n +S P_n Product (P)

Figure 1: Simplified diagrams of competitive and non-competitive enzyme inhibition.

MOA_Workflow start Start: Confirmed Hit prepare Prepare Reagents: Enzyme, Substrate, Inhibitor start->prepare matrix Design Experiment Matrix: Vary [Substrate] and [Inhibitor] prepare->matrix assay Perform Enzyme Assays matrix->assay measure Measure Initial Velocities (v₀) assay->measure plot Generate Lineweaver-Burk Plot measure->plot analyze Analyze Plot to Determine Mechanism of Inhibition plot->analyze end End: Mechanism Elucidated analyze->end

Figure 2: Workflow for determining the mechanism of enzyme inhibition.

Part 4: Advanced Considerations and Troubleshooting

For a comprehensive characterization of the inhibitor, further experiments may be necessary.

Time-Dependent Inhibition

Some inhibitors exhibit time-dependent inhibition, where the inhibitory potency increases with the duration of pre-incubation of the enzyme and inhibitor.[9] This can be assessed by varying the pre-incubation time before adding the substrate and observing any changes in the IC50 value.

Irreversible Inhibition

Irreversible inhibitors typically form a covalent bond with the enzyme. A key characteristic of irreversible inhibition is that the enzyme activity cannot be restored by dialysis or dilution of the inhibitor-enzyme complex. For irreversible inhibitors, the IC50 value is time-dependent.[11]

Troubleshooting Common Issues

Table 2: Troubleshooting Guide for Enzyme Inhibition Assays

IssuePossible Cause(s)Suggested Solution(s)
High variability in replicatesPipetting errors, temperature fluctuations, unstable reagentsUse calibrated pipettes, ensure uniform temperature control, prepare fresh reagents
No inhibition observedInhibitor is inactive, incorrect assay conditions, inhibitor insolubilityVerify compound integrity, optimize assay pH and buffer, check for compound precipitation
Inconsistent IC50 valuesTime-dependent inhibition, unstable compound, assay driftInvestigate time-dependency, check compound stability, monitor control wells over time
Non-specific inhibitionCompound aggregation, promiscuous inhibitionInclude a detergent (e.g., Triton X-100) in the assay buffer, perform counter-screens

Conclusion

The systematic approach outlined in this application note provides a robust framework for the initial characterization of this compound as a potential enzyme inhibitor. By following these protocols, researchers can effectively screen for target enzymes, determine the inhibitory potency, and elucidate the mechanism of action. This comprehensive characterization is essential for understanding the compound's biological activity and for guiding future drug development efforts.

References

  • Lesyk, R., & Zimenkovsky, B. (2021). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Pharmaceuticals, 14(10), 989. [Link]

  • Patsnap. (2023). How to Perform a Standard Enzyme Activity Assay?. Patsnap Synapse. [Link]

  • Križan, K., & Kovač, A. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

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  • Tipton, K. F., & Boyce, S. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(5), 745. [Link]

  • Dahlin, J. L., & Walters, M. A. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases, 5(4), 495-507. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]

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  • ResearchGate. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. [Link]

  • YouTube. (2023). Graphviz workflow 1. [Link]

  • Frontiers. (2016). Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]

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  • YouTube. (2021). Graphviz tutorial. [Link]

  • MDPI. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. [Link]

  • Frontiers. (2016). Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency. [Link]

  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3- and 4-aminobenzoic acid. [Link]

  • MDPI. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. [Link]

  • MDPI. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

  • National Center for Biotechnology Information. (2011). para-Aminobenzoic Acid Is a Precursor in Coenzyme Q6 Biosynthesis in Saccharomyces cerevisiae. [Link]

  • Google Patents. (n.d.). CN101973902A - Synthesis method of para aminobenzoic acid.
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Application Notes and Protocols: Assessing the Antioxidant Potential of 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rationale for Investigating Novel Benzoic Acid Derivatives as Antioxidants

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in a multitude of chronic and degenerative diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged.[1] This has led to a burgeoning interest in the discovery and development of novel antioxidant compounds from both natural and synthetic origins.

Benzoic acid derivatives are a class of compounds that have garnered significant attention for their antioxidant properties.[2][3][4] The antioxidant activity of these molecules is often attributed to the presence and position of hydroxyl groups on the aromatic ring, which can donate a hydrogen atom to scavenge free radicals.[2][4][5] However, the broader chemical space of benzoic acid derivatives, including those with amide linkages and non-aromatic ring structures, remains a promising yet underexplored area for novel antioxidant discovery.

This guide focuses on a specific class of these compounds: 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid derivatives . The introduction of a cyclohexene moiety via an amide linkage to the para-position of a benzoic acid scaffold presents a unique structural motif. This combination may influence the molecule's electronic properties, solubility, and interaction with biological systems, potentially leading to unique antioxidant or pro-oxidant activities.

These application notes provide a comprehensive framework for the systematic evaluation of the antioxidant potential of these novel derivatives. We will delve into the mechanistic basis for selecting appropriate assays, provide detailed, field-proven protocols for both chemical and cell-based antioxidant assessments, and offer insights into data interpretation. The overarching goal is to equip researchers with the necessary tools to rigorously characterize these compounds and identify promising candidates for further development.

Foundational Principles: Mechanisms of Antioxidant Action

Before embarking on experimental evaluation, it is crucial to understand the primary mechanisms by which antioxidants exert their effects. Broadly, these can be categorized into two main types:

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (A-H) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The antioxidant itself becomes a radical, but it is a much more stable and less reactive species.

    A-H + R• → A• + R-H

  • Single Electron Transfer (SET): Here, the antioxidant donates an electron to the free radical, converting it into an anion.[6]

    A-H + R• → A-H•+ + R:-

Most antioxidant assays are based on one or a combination of these mechanisms.[6][7] Therefore, employing a battery of tests that cover both HAT and SET pathways is essential for a comprehensive assessment of a compound's antioxidant profile.[8]

Experimental Workflow for Antioxidant Potential Assessment

A logical and stepwise approach is critical for the efficient and accurate assessment of novel compounds. The following workflow is recommended:

Caption: A multi-phase workflow for assessing antioxidant potential.

Detailed Protocols: In Vitro Chemical Assays

This section provides step-by-step protocols for three widely accepted and robust chemical assays to determine antioxidant capacity. These assays are recommended for the initial screening of the this compound derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[9] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[6]

  • Protocol:

    • Reagent Preparation:

      • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

      • Prepare stock solutions of the test compounds (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO, methanol).

      • Prepare a series of dilutions of the test compounds and a standard antioxidant (e.g., Trolox, Ascorbic Acid) to obtain a range of concentrations.

    • Assay Procedure:

      • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

      • Add 100 µL of the various concentrations of the test compounds or standard to the wells.

      • For the blank, add 100 µL of the solvent (e.g., methanol) instead of the sample.

      • Incubate the plate in the dark at room temperature for 30 minutes.[10]

    • Measurement and Calculation:

      • Measure the absorbance at 517 nm using a microplate reader.[6]

      • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

      • Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
  • Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is measured.[11]

  • Protocol:

    • Reagent Preparation:

      • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

      • Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[11]

      • Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[11]

    • Assay Procedure:

      • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.

      • Add 10 µL of the various concentrations of the test compounds or standard (e.g., Trolox).

      • Incubate at room temperature for 6 minutes.

    • Measurement and Calculation:

      • Measure the absorbance at 734 nm.

      • Calculate the percentage of inhibition as described for the DPPH assay.

      • Determine the IC50 value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay
  • Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[6][11] The change in absorbance at 593 nm is proportional to the reducing power of the sample.[11] This assay is based on the SET mechanism.[10]

  • Protocol:

    • Reagent Preparation:

      • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid. Make up to 1 L with distilled water.

      • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

      • FeCl₃ Solution (20 mM): Dissolve FeCl₃·6H₂O in distilled water.

      • FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this fresh and warm to 37°C before use.[11]

    • Assay Procedure:

      • In a 96-well microplate, add 180 µL of the FRAP reagent to each well.

      • Add 20 µL of the test compounds, standard (e.g., FeSO₄ or Trolox), or blank (solvent).

      • Incubate at 37°C for 30 minutes.[11]

    • Measurement and Calculation:

      • Measure the absorbance at 593 nm.

      • Create a standard curve using a known concentration of FeSO₄.

      • Express the results as FRAP values (in µM Fe(II) equivalents).

Data Presentation: Summarizing In Vitro Antioxidant Activity

For clear comparison, the results from the chemical assays should be tabulated.

Compound IDDerivative Structure (R-group)DPPH IC50 (µM)ABTS IC50 (µM)FRAP Value (µM Fe(II)/µM)
STD-1 Trolox15.8 ± 1.28.5 ± 0.71.5 ± 0.1
STD-2 Ascorbic Acid25.4 ± 2.112.1 ± 1.01.8 ± 0.2
BZ-001 This compound> 200150.3 ± 10.50.2 ± 0.05
BZ-002 Example with electron-donating group85.2 ± 6.745.6 ± 3.90.8 ± 0.1
BZ-003 Example with electron-withdrawing group> 200> 2000.1 ± 0.03

Data are presented as mean ± standard deviation (n=3) and are hypothetical for illustrative purposes.

Advanced Protocols: Cell-Based Antioxidant Assays

While chemical assays are excellent for initial screening, they do not account for bioavailability, metabolism, or cellular location.[12] Therefore, progressing promising compounds to cell-based assays is a critical next step.

Cellular Antioxidant Assay (CAA)
  • Principle: The CAA measures the ability of compounds to inhibit intracellular ROS generation.[13] It utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescin diacetate (DCFH-DA).[12] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[12][14] Antioxidants that can penetrate the cell will reduce the rate of DCF formation.[14]

  • Protocol:

    • Cell Culture:

      • Seed adherent cells (e.g., HepG2, HeLa) in a 96-well black, clear-bottom microplate and culture until they reach 90-100% confluency.[12][15]

    • Cytotoxicity Pre-Screening:

      • Before the CAA, determine the non-toxic concentrations of your test compounds using an MTT or LDH assay to ensure that any observed effects are due to antioxidant activity and not cell death.

    • Assay Procedure:

      • Gently wash the confluent cells three times with Dulbecco's Phosphate-Buffered Saline (DPBS) or Hank's Balanced Salt Solution (HBSS).[12][15]

      • Add 50 µL of DCFH-DA probe solution to each well.[12][15]

      • Add 50 µL of the test compounds or a standard (e.g., Quercetin) at various non-toxic concentrations. Incubate at 37°C for 60 minutes.[12][15]

      • Carefully remove the solution and wash the cells three times with DPBS or HBSS.[12][15]

      • Add 100 µL of a free radical initiator solution (e.g., AAPH - 2,2'-Azobis(2-amidinopropane) dihydrochloride).[14][15]

    • Measurement and Calculation:

      • Immediately begin reading the fluorescence with an excitation wavelength of ~480 nm and an emission wavelength of ~530 nm.[12][15]

      • Take readings every 1 to 5 minutes for a total of 60 minutes.[12][15]

      • Calculate the area under the curve (AUC) for both control and treated wells.

      • Determine the % inhibition of ROS production and calculate the CAA value.

Caption: Mechanism of the Cellular Antioxidant Assay (CAA).

Conclusion and Future Directions

This guide provides a robust framework for assessing the antioxidant potential of novel this compound derivatives. By systematically employing a combination of chemical and cell-based assays, researchers can gain a comprehensive understanding of the antioxidant profile of these compounds.

Key takeaways for a successful investigation include:

  • Multi-Assay Approach: No single assay can fully capture the antioxidant potential of a compound.[8] A combination of HAT and SET-based chemical assays, followed by cell-based validation, is crucial.

  • Appropriate Standards: The use of well-characterized standards like Trolox and Ascorbic Acid is essential for validating assay performance and comparing the potency of novel compounds.

  • Structure-Activity Relationship (SAR): By testing a series of derivatives with varying substitutions on the benzoic acid or cyclohexene rings, valuable insights into the structural requirements for antioxidant activity can be obtained.

Future studies should focus on elucidating the precise mechanisms of action of the most promising compounds. This could involve investigating their effects on endogenous antioxidant enzymes (e.g., SOD, catalase, GPx) and their potential to modulate signaling pathways involved in the cellular stress response (e.g., Nrf2/ARE pathway). Ultimately, this systematic approach will facilitate the identification of lead compounds with therapeutic potential for diseases rooted in oxidative stress.

References

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  • Li, S., et al. (2023). Guideline for screening antioxidant against lipid-peroxidation by spectrophotometer. Wiley Online Library. Retrieved from [Link]

  • Fanga, M., et al. (2019). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC. Retrieved from [Link]

  • Esteves, M., et al. (2024). Identification of Antioxidant Methyl Derivatives of Ortho-Carbonyl Hydroquinones That Reduce Caco-2 Cell Energetic Metabolism and Alpha-Glucosidase Activity. MDPI. Retrieved from [Link]

  • Cornejo-Bravo, J. M., et al. (2020). Antioxidant, antiproliferative, and acetylcholinesterase inhibition activity of amino alcohol derivatives from 1,4-naphthoquinone. ResearchGate. Retrieved from [Link]

  • Morales-delaCruz, O. D., et al. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. MDPI. Retrieved from [Link]

  • Stanković, N., et al. (2018). In vitro antioxidant potential of para-alkoxy-phenylcarbamic acid esters containing 4-(4-fluoro-/3-trifluoromethylphenyl)piperazin-1-yl moiety. ResearchGate. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield of this important amide-containing compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in established chemical principles.

Reaction Overview: The Schotten-Baumann Approach

The synthesis of this compound is fundamentally an amide bond formation. The most direct and widely used method involves the acylation of 4-aminobenzoic acid with cyclohex-3-ene-1-carbonyl chloride. This reaction is a classic example of the Schotten-Baumann reaction , which is performed in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2]

The overall transformation is as follows:

  • Amine: 4-Aminobenzoic Acid

  • Acylating Agent: Cyclohex-3-ene-1-carbonyl Chloride

  • Product: this compound

  • Byproduct: Hydrochloric Acid (HCl)

Optimizing this reaction requires careful control over reagent quality, stoichiometry, temperature, and the workup procedure to maximize the formation of the desired amide while minimizing side reactions.

Troubleshooting Guide: From Low Yields to Pure Product

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction yield is very low or I'm recovering only starting material. What's going wrong?

Answer: This is a common issue that typically points to one of three areas: reagent quality, insufficient activation, or suboptimal reaction conditions.

  • Causality 1: Degradation of the Acyl Chloride. Cyclohex-3-ene-1-carbonyl chloride is highly reactive and susceptible to hydrolysis by atmospheric moisture. If it has degraded back to its corresponding carboxylic acid, it will not react with the amine under these conditions.

    • Solution: Always use freshly prepared or newly purchased acyl chloride. If preparing it yourself from cyclohex-3-ene-1-carboxylic acid (e.g., using thionyl chloride or oxalyl chloride), ensure the reaction goes to completion and the reagent is used immediately or stored under strictly anhydrous conditions (e.g., in a desiccator or under inert gas).[3]

  • Causality 2: Incorrect Stoichiometry or Ineffective Base. The base is critical for neutralizing the HCl generated.[4] If the base is too weak, absent, or not present in a sufficient amount, the HCl will protonate the starting amine, rendering it non-nucleophilic and effectively stopping the reaction.

    • Solution: Use at least one equivalent of a suitable base. For a two-phase Schotten-Baumann reaction, an aqueous solution of NaHCO₃ or Na₂CO₃ is effective.[5] Using an excess of the cheaper reagent, in this case, potentially the acyl chloride (e.g., 1.1-1.2 equivalents), can help drive the reaction to completion.[6]

  • Causality 3: Poor Solubility. If the 4-aminobenzoic acid is not sufficiently soluble in the reaction medium, the reaction will be slow or incomplete.

    • Solution: While 4-aminobenzoic acid has limited solubility in many organic solvents, its salt form is soluble in water. In a biphasic system (e.g., Dichloromethane/Water or THF/Water), the amine can be dissolved in the aqueous basic phase, allowing it to react with the acyl chloride at the interface. Ensure vigorous stirring to maximize the interfacial area.

Question 2: My final product is impure, with significant side products visible on TLC/LC-MS. How can I improve purity?

Answer: The formation of side products is often related to the reactivity of the acyl chloride and reaction conditions.

  • Causality 1: Hydrolysis of Acyl Chloride. As mentioned, any water present can hydrolyze the acyl chloride. This leads to the presence of cyclohex-3-ene-1-carboxylic acid in your crude product, which can be difficult to separate from the desired product due to its similar acidic nature.

    • Solution: Perform the reaction under controlled temperature, ideally starting at 0 °C and allowing it to slowly warm to room temperature.[7] This moderates the exothermic reaction and minimizes the rate of hydrolysis. Add the acyl chloride dropwise to the reaction mixture rather than all at once.

  • Causality 2: Diacylation. Although less common with 4-aminobenzoic acid due to the deactivating effect of the carboxyl group, it's possible for the amide product to be acylated a second time, especially if a very strong base and a large excess of acyl chloride are used. This side product can be difficult to remove.[8]

    • Solution: Maintain a strict stoichiometry, using only a slight excess (1.05-1.1 equivalents) of the acyl chloride. Avoid overly harsh bases or conditions.

  • Causality 3: Self-Condensation/Polymerization. While unlikely to be a major pathway here, highly reactive starting materials can sometimes lead to oligomeric species.

    • Solution: Controlled, slow addition of the acylating agent at low temperatures is the best preventative measure.

The table below summarizes troubleshooting strategies for common issues.

Problem Potential Cause Recommended Solution
Low Yield Hydrolysis of acyl chlorideUse fresh/dry acyl chloride; add it dropwise at 0 °C.
Insufficient baseUse ≥1 equivalent of NaHCO₃ or other suitable base.
Poor solubility of amineUse a biphasic solvent system (e.g., DCM/water) with vigorous stirring.
Impure Product Presence of starting carboxylic acidMinimize hydrolysis by controlling temperature and moisture. Purify via acid-base extraction.
Formation of diacyl side productsUse a slight excess (1.05-1.1 eq.) of acyl chloride; avoid harsh bases.[8]
Reaction Stalls Protonation of starting amineEnsure adequate base is present throughout the reaction. Monitor pH if possible.

Question 3: I'm having difficulty isolating my product during the workup. What is a reliable purification protocol?

Answer: The product contains both a carboxylic acid and an amide group, which dictates an effective purification strategy based on pH adjustment.

  • Causality: The product is an acid. During a basic aqueous workup (e.g., washing with NaHCO₃), it will be deprotonated to its carboxylate salt and move into the aqueous layer along with any unreacted 4-aminobenzoic acid. This can lead to product loss if not handled correctly.

  • Validated Purification Protocol:

    • Quenching: Once the reaction is complete (as monitored by TLC), carefully quench any remaining acyl chloride by adding a small amount of water.

    • Solvent Removal: If a volatile organic solvent like DCM was used, remove it under reduced pressure.

    • Acidification: Cool the remaining aqueous mixture in an ice bath and acidify it by slowly adding aqueous HCl (e.g., 1M or 2M) until the pH is approximately 2-3. This will protonate the carboxylic acid group on your product, causing it to precipitate out of the solution as a solid.

    • Isolation: Collect the solid product by vacuum filtration.

    • Washing: Wash the solid with cold water to remove inorganic salts, followed by a cold non-polar organic solvent (like hexanes or diethyl ether) to remove non-polar impurities.

    • Recrystallization: For highest purity, recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate.[7][9]

Frequently Asked Questions (FAQs)

  • What is the optimal solvent system? A two-phase system consisting of water and an organic solvent like dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF) is often ideal for Schotten-Baumann conditions.[1] The base resides in the aqueous phase to neutralize HCl, while the reactants and product are primarily in the organic phase.

  • Which base should I use? An aqueous solution of a mild inorganic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is highly effective and easy to work with. Pyridine can also be used, acting as both a base and a catalyst, but its removal can be more complex.

  • How can I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system that provides good separation between your starting amine and the product (e.g., 50% ethyl acetate in hexanes with 1% acetic acid). Spot the reaction mixture against a standard of 4-aminobenzoic acid. The reaction is complete when the amine spot has disappeared.

  • Can I use a coupling agent instead of an acyl chloride? Yes, amide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) can be used to form the amide bond directly from cyclohex-3-ene-1-carboxylic acid and 4-aminobenzoic acid.[10][11] However, this method generates different byproducts and may require different purification strategies.[12] The acyl chloride route is often more cost-effective and straightforward for this type of synthesis.

Visualized Protocols and Mechanisms

Reaction Mechanism: Schotten-Baumann Acylation

The mechanism involves the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of the acyl chloride.

Schotten_Baumann_Mechanism Schotten-Baumann Reaction Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination & Neutralization Amine R-NH₂ (4-Aminobenzoic Acid) Intermediate Tetrahedral Intermediate Amine->Intermediate attacks HCl HCl AcylChloride R'-COCl (Acyl Chloride) AcylChloride->Intermediate Base Base (e.g., OH⁻) H2O H₂O Base->H2O neutralizes H⁺ Product R-NH-COR' (Amide Product) Intermediate->Product collapses Cl_ion Cl⁻ Intermediate->Cl_ion expels

Caption: Nucleophilic acyl substitution mechanism for amide formation.

Experimental Workflow

This diagram outlines the complete process from setup to final product analysis.

Synthesis_Workflow start Start reagents 1. Prepare Reagents - Dissolve 4-aminobenzoic acid in aq. NaHCO₃ - Dissolve acyl chloride in DCM start->reagents reaction 2. Reaction Setup - Cool amine solution to 0°C - Add acyl chloride solution dropwise with vigorous stirring reagents->reaction monitor 3. Monitor Progress - Use TLC to track disappearance of starting amine reaction->monitor monitor->reaction Continue reaction workup 4. Workup - Separate layers - Acidify aqueous layer with HCl to precipitate product monitor->workup Reaction complete purify 5. Purification - Filter the solid product - Wash with cold water - Recrystallize from Ethanol/Water workup->purify analyze 6. Analysis - Obtain mass, melting point - Characterize via NMR, IR, MS purify->analyze end End: Pure Product analyze->end

Caption: Step-by-step workflow for synthesis and purification.

References

  • WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents. (n.d.).
  • CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents. (n.d.).
  • Optimization of the reaction conditions of amide synthesis. - ResearchGate. (n.d.). Retrieved from [Link]

  • Schotten–Baumann reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries - ACS Publications. (2016). Retrieved from [Link]

  • amide coupling help : r/Chempros - Reddit. (2020). Retrieved from [Link]

  • Chemistry Schotten Baumann Reaction - SATHEE. (n.d.). Retrieved from [Link]

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC - NIH. (n.d.). Retrieved from [Link]

  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? | ResearchGate. (n.d.). Retrieved from [Link]

  • Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes. (2023). Retrieved from [Link]

  • The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03902A. (2023). Retrieved from [Link]

  • Optimization of reaction conditions for amide synthesis with half‐sandwich metal complexesa - ResearchGate. (n.d.). Retrieved from [Link]

  • Schotten-Baumann Reaction - Lokey Lab Protocols - Wikidot. (2017). Retrieved from [Link]

  • PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID - European Patent Office - EP 3411355 B1. (n.d.). Retrieved from [Link]

  • Synthesis of (b) 4-methoxy carbonyl benzoic acid chloride - PrepChem.com. (n.d.). Retrieved from [Link]

  • Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid - MDPI. (2022). Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved from [Link]

  • What is the Schottan-Baumann reaction? - Quora. (2020). Retrieved from [Link]

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Technical Support Center: Purification of 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in the purification of this molecule. As a bifunctional compound containing both a carboxylic acid and an amide linkage, its purification requires a nuanced approach to effectively remove starting materials, reaction byproducts, and potential degradants. This guide provides field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve your desired purity specifications.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, for a typical amide coupling between 4-aminobenzoic acid (PABA) and an activated form of cyclohex-3-enecarboxylic acid, you should anticipate the following:

  • Unreacted Starting Materials: Residual 4-aminobenzoic acid and cyclohex-3-enecarboxylic acid.

  • Coupling Agent Byproducts: If you are using a carbodiimide reagent like DCC or EDCI, the corresponding urea byproduct (e.g., dicyclohexylurea - DCU) is a very common and often troublesome impurity due to its low solubility in many organic solvents.[1][]

  • Side-Reaction Products: Diacylated byproducts where the amine may have reacted with an acid anhydride intermediate.

  • Hydrolysis Products: Cleavage of the amide bond back to the starting materials can occur, especially during workups involving harsh pH conditions or elevated temperatures.[3]

Q2: What is the best general-purpose technique for purifying this compound?

A2: For this specific molecule, a multi-step approach is often most effective. A primary purification using acid-base extraction is highly recommended. This leverages the acidic nature of the carboxylic acid group to separate the desired product from non-acidic impurities like urea byproducts or neutral starting materials. This is often followed by a recrystallization step from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Heptane) to remove any remaining closely-related impurities and to obtain a highly crystalline, easy-to-handle solid.

Q3: How can I reliably assess the purity of my final product?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method.[4] The aromatic benzoic acid moiety provides a strong chromophore, making UV detection highly sensitive. A gradient method using a C18 reversed-phase column with a mobile phase of acetonitrile and water (with an acid modifier like 0.1% formic or trifluoroacetic acid) is typically effective. For structural confirmation and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[5][6] Quantitative NMR (qNMR) can also be employed as a primary method for purity determination without the need for a specific reference standard of the compound itself.[4]

Q4: What are the recommended storage conditions for the purified compound?

A4: The compound should be stored in a cool, dry, and dark environment. The cyclohexene moiety is susceptible to oxidation over time, and the compound, like many benzoic acid derivatives, should be protected from light to prevent potential photodegradation.[7] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q: My crude product has crashed out of the reaction mixture as a sticky, intractable oil instead of a solid. What happened and how do I proceed?

A: Probable Cause & Solution

This is a classic sign of "oiling out," which occurs when a compound precipitates from a solution above its melting point or as a supersaturated, amorphous goo. It is often caused by the presence of significant impurities that depress the melting point and disrupt crystal lattice formation.

  • Immediate Action: Do not attempt to filter the oil. First, try to induce crystallization by scratching the inside of the flask with a glass rod at the oil-air interface. If that fails, add a small seed crystal of the pure compound if available.

  • Solvent Manipulation: If scratching doesn't work, redissolve the oil in a larger volume of a good solvent (e.g., ethyl acetate, DCM). Proceed with an aqueous workup and acid-base extraction as detailed in Protocol 2. This will remove many of the impurities that are preventing crystallization. After extraction and drying, attempt to isolate the product again by concentrating the solvent slowly.

  • Anti-Solvent Addition: If you have the oil dissolved in a good solvent, you can try slowly adding an anti-solvent (a solvent in which your product is insoluble, like heptane or hexanes) while stirring vigorously until persistent turbidity is observed. Then, allow it to stand. This can often promote the formation of a crystalline solid rather than an oil.

Q: My HPLC and NMR analyses show a significant amount of unreacted 4-aminobenzoic acid (PABA) in my final product. How can I remove it?

A: Probable Cause & Solution

PABA is both a starting material and a potential hydrolysis byproduct. Its presence indicates either an incomplete reaction or product degradation during workup. Fortunately, its properties are distinct enough from the product to allow for effective removal.

  • Optimized Acid-Base Extraction: While the product is acidic, PABA is amphoteric, possessing both a basic amine group and an acidic carboxylic acid group. A carefully controlled basic wash can exploit this. Dissolve the crude material in an organic solvent like ethyl acetate. Wash with a mild, dilute base solution like 1 M sodium bicarbonate (NaHCO₃). The target product, being a weaker acid, will be partially deprotonated and may stay in the organic layer, while the more acidic PABA is more readily extracted into the aqueous basic layer. Caution: A strong base like NaOH will deprotonate both and pull them into the aqueous layer.

  • Recrystallization: PABA has different solubility profiles than the target compound. For instance, p-aminobenzoic acid is freely soluble in alcohol but only slightly soluble in water.[7] A carefully chosen recrystallization solvent system, such as ethanol-water, can be effective. The product will likely be less polar than PABA and should crystallize out upon cooling, leaving the more polar PABA in the mother liquor.

Q: I used DCC as a coupling agent and now I have a white, insoluble powder contaminating my product that I believe is dicyclohexylurea (DCU). How do I get rid of it?

A: Probable Cause & Solution

This is one of the most common challenges in DCC-mediated amide couplings.[] DCU is notoriously insoluble in most common laboratory solvents, making its removal by standard chromatography or recrystallization difficult.

  • Filtration (Primary Step): Most of the DCU can often be removed by filtration. Before your main workup, dilute the reaction mixture with a solvent in which your product is soluble but DCU is not, such as dichloromethane (DCM) or diethyl ether. The DCU should precipitate and can be filtered off. However, some DCU will likely remain dissolved and co-precipitate with your product later.

  • Acidic Wash: Some protocols recommend washing the crude product dissolved in a solvent like ethyl acetate with dilute aqueous acid (e.g., 1 M HCl). This can help by protonating any basic impurities, but its main utility here is to ensure the desired product is fully protonated and organic-soluble, while the neutral DCU is unaffected.

  • "DCU-Crashing" Recrystallization: Dissolve the contaminated product in a minimal amount of a solvent like cold acetone or acetonitrile. DCU is significantly less soluble in these solvents than the desired product. The DCU may crash out selectively, after which it can be filtered off. The filtrate, now enriched with your product, can then be subjected to a proper recrystallization.

  • Alternative Reagents: For future syntheses, consider using a water-soluble carbodiimide like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting urea byproduct is water-soluble and is easily removed with a simple aqueous wash, avoiding this entire issue.[]

Troubleshooting Summary Likely Cause(s) Recommended Solution(s)
Product is an oil/gum High impurity level; improper solvent choice for precipitation.Re-dissolve and perform acid-base extraction; use anti-solvent precipitation.
PABA Contamination Incomplete reaction; product hydrolysis.Controlled basic wash (1M NaHCO₃); Recrystallization (e.g., Ethanol/Water).
Urea Byproduct (DCU) Use of DCC coupling agent.Filter reaction mixture before workup; use EDCI in future syntheses.
Product Discoloration Oxidation of cyclohexene ring; trace impurities.Purify under inert atmosphere; use activated carbon during recrystallization.

Section 3: Key Purification & Analysis Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general method for assessing the purity of this compound.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 15 minutes, hold for 2 min, return to 10% B over 1 min, hold for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 278 nm[8]
Injection Volume 5 µL
Sample Prep 1 mg/mL in 50:50 Acetonitrile:Water
Protocol 2: Purification by Acid-Base Extraction

This workflow is designed to separate the acidic product from neutral impurities (e.g., DCU) and basic impurities.

  • Dissolution: Dissolve the crude product (1.0 g) in a suitable organic solvent (20-30 mL), such as ethyl acetate or dichloromethane.

  • Acid Wash (Optional): Transfer the solution to a separatory funnel and wash with 1 M HCl (2 x 15 mL) to remove any basic impurities. Discard the aqueous layer.

  • Base Extraction: Extract the organic layer with 1 M sodium bicarbonate (NaHCO₃) solution (3 x 15 mL). The desired product will move into the aqueous layer as its sodium salt. Combine the aqueous layers. The organic layer now contains neutral impurities (e.g., DCU) and can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly acidify with 6 M HCl with stirring until the pH is ~2-3. The purified product should precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water (2 x 10 mL) to remove residual salts.

  • Drying: Dry the purified solid under vacuum at 40-50 °C to a constant weight.

Protocol 3: Purification by Recrystallization

This is a final polishing step to achieve high purity.

  • Solvent Selection: Choose a solvent system where the product is soluble at elevated temperatures but sparingly soluble at room or sub-ambient temperatures. Common systems for similar structures include ethanol/water, methanol/water, or ethyl acetate/heptane.

  • Dissolution: Place the solid from the acid-base extraction into an Erlenmeyer flask. Add the primary (good) solvent (e.g., ethanol) dropwise at an elevated temperature (e.g., 70°C) until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper or a pad of celite to remove the carbon.

  • Crystallization: Add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Add a few more drops of the primary solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place it in an ice bath or refrigerator for 1-2 hours.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Section 4: Visual Workflows

The following diagrams illustrate the decision-making process and experimental flow for purification.

Purification_Strategy Start Crude Product Analysis (TLC, HPLC, or NMR) Impurity_Check Major Impurity Type? Start->Impurity_Check Neutral Neutral Impurity_Check->Neutral Neutral (e.g., DCU) Acidic_Basic Acidic_Basic Impurity_Check->Acidic_Basic Acidic/Basic (e.g., PABA) Minor Minor Impurity_Check->Minor Minor Impurities Only AcidBase Perform Acid-Base Extraction (Protocol 2) Neutral->AcidBase High Concentration Acidic_Basic->AcidBase High Concentration Recrystallize Recrystallize (Protocol 3) or Chromatograph Minor->Recrystallize Product is >85% Pure AcidBase->Recrystallize Solid Precipitated Final_QC Final Purity Check (HPLC, NMR) Recrystallize->Final_QC Solid Obtained

Caption: Purification strategy decision tree.

Acid_Base_Extraction cluster_0 Step 1: Dissolution & Basic Wash cluster_1 Step 2: Separation cluster_2 Step 3: Isolation Crude Crude Product in Ethyl Acetate AddBase Add 1M NaHCO3 Shake & Separate Crude->AddBase Organic_Layer Organic Layer (Contains Neutral Impurities like DCU) AddBase->Organic_Layer Phase 1 Aqueous_Layer Aqueous Layer (Contains Product as Sodium Salt) AddBase->Aqueous_Layer Phase 2 Discard Discard Organic_Layer->Discard Acidify Acidify with 6M HCl to pH 2-3 Aqueous_Layer->Acidify Precipitate Precipitation of Pure Product Acidify->Precipitate Filter Filter, Wash & Dry Precipitate->Filter Pure_Product Pure_Product Filter->Pure_Product

Caption: Workflow for acid-base extraction.

References

  • BenchChem. (n.d.). Avoiding common impurities in the synthesis of 2-Aminopropanediamide.
  • Sabila, P. R., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9).
  • Wikipedia. (n.d.). Urea.
  • PubChem. (n.d.). 4-((Aminocarbonyl)amino)benzoic acid.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid.
  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities. The Journal of Organic Chemistry.
  • Pace, V., et al. (2017).
  • European Pharmacopoeia. (2012). 4-Aminobenzoic Acid.
  • BenchChem. (n.d.). Validating the Purity of 4-Amino-3-cyclopropylbenzoic acid: A Comparative Guide to Quantitative NMR (qNMR) and High-Performance Liquid Chromatography (HPLC).
  • SIELC Technologies. (n.d.). 4-Aminobenzoic Acid.
  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Sabila, P. R., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central.
  • Van de Velde, F., et al. (n.d.). Free and total para-aminobenzoic acid analysis in plants with high-performance liquid chromatography/tandem mass spectrometry. PubMed.
  • Hussain, M. N., et al. (2024).

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improving the solubility of 4-[(Cyclohex-3-EN-1-ylcarbonyl)amino]benzoic acid for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the Solubility of 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in their biological assays. Poor aqueous solubility is a frequent hurdle in drug discovery, leading to unreliable assay results and hindering the evaluation of a compound's true biological activity.

This document provides a structured troubleshooting guide in a question-and-answer format. We will explore the root causes of poor solubility for this specific molecule and provide a logical, step-by-step workflow—from simple pH adjustments to advanced formulation strategies—to help you achieve the desired concentration for your experiments.

Understanding the Solubility Challenge

This compound possesses two key structural features that govern its solubility:

  • An Ionizable Benzoic Acid Group: The carboxylic acid moiety (-COOH) is acidic. Its charge state, and therefore its interaction with water, is highly dependent on the pH of the solution.[1][2][3][4]

  • A Lipophilic Side Chain: The Cyclohex-3-en-1-ylcarbonyl)amino group is large and non-polar. This part of the molecule prefers a non-aqueous (hydrophobic) environment and is the primary contributor to the compound's low intrinsic water solubility.

The interplay between these two features dictates the compound's behavior in aqueous buffers. While no specific solubility data for this exact molecule is readily available in public literature, its structural similarity to other poorly soluble benzoic acid derivatives suggests it will likely present significant challenges.[5]

FAQ 1: Why does my compound precipitate when I dilute my DMSO stock in aqueous buffer?

This is the most common solubility issue encountered in screening labs. The phenomenon is known as co-solvent precipitation.

Answer: You have successfully dissolved your compound in 100% Dimethyl Sulfoxide (DMSO), a powerful polar aprotic solvent.[6][7] However, when you introduce this concentrated DMSO stock into your aqueous assay buffer, the local solvent environment changes dramatically and rapidly. The DMSO is diluted, and water becomes the primary solvent. Since your compound has low intrinsic aqueous solubility, it can no longer stay dissolved in the now predominantly water-based medium and "crashes out" as a precipitate.[7][8][9] This leads to an actual test concentration far lower than your intended nominal concentration, invalidating your experimental results.[10]

cluster_0 Step 1: In DMSO Stock cluster_1 Step 2: Dilution in Aqueous Buffer Compound Compound DMSO DMSO Compound->DMSO Dissolved (High DMSO Conc.) Precipitate Precipitate Compound->Precipitate Precipitation (Low DMSO Conc.) AqueousBuffer Aqueous Buffer DMSO->AqueousBuffer Dilution

Caption: Workflow of co-solvent induced precipitation.

Troubleshooting Guide Part 1: Initial Formulation Strategies

Question: What is the first and most critical step to try for solubilizing a carboxylic acid-containing compound?

Answer: The most effective initial strategy is pH adjustment .[11][12] The carboxylic acid group on the benzoic acid ring is ionizable. By raising the pH of the solution above the compound's acidity constant (pKa), you can deprotonate the carboxylic acid (-COOH) to form a highly polar and much more water-soluble carboxylate salt (-COO⁻).[1][13]

For benzoic acid itself, the pKa is around 4.2.[1] While the exact pKa of your compound may differ slightly, a general rule of thumb is to adjust the pH to be at least 2 units higher than the pKa to ensure near-complete ionization. A target pH of 7.0-7.4 is often a good starting point and is compatible with most cell-based assays.

cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) LowSol R-COOH (Protonated) Poorly Soluble HighSol R-COO⁻ + H⁺ (Deprotonated Salt) Highly Soluble LowSol->HighSol Equilibrium

Caption: pH-dependent equilibrium of a carboxylic acid.

Experimental Protocol: Stock Solution Preparation via pH Adjustment

  • Weigh Compound: Accurately weigh 1-5 mg of this compound into a sterile microcentrifuge tube.

  • Initial Wetting: Add a very small volume of DMSO or ethanol (e.g., 10-20 µL) to wet the powder. This is not for dissolution but to aid dispersion in the aqueous phase.

  • Add Basic Solution: Add a volume of sterile water or your assay buffer corresponding to 90% of your final desired stock volume.

  • Titrate with Base: While vortexing, add 1N NaOH dropwise (e.g., 0.5 µL at a time). Monitor for dissolution. The solid should dissolve as the pH increases and the salt is formed.

  • Check pH: Once dissolved, check the pH with a calibrated micro-pH probe or pH strips to ensure it is within your desired range (e.g., 7.0-8.0).

  • Final Volume Adjustment: Bring the solution to the final volume with your buffer to achieve the target stock concentration (e.g., 10 mM).

  • Sterile Filtration: Filter the final stock solution through a 0.22 µm syringe filter to ensure sterility and remove any undissolved particulates.

Form Dominant Species at pH Relative Aqueous Solubility
Acidic FormpH < pKa (~4)Low
Basic (Salt) FormpH > pKa (~4)High

Troubleshooting Guide Part 2: Advanced Solubilization Techniques

Question: My compound is still not soluble enough even with pH adjustment, or my assay is sensitive to high pH. What's next?

Answer: If pH manipulation is insufficient or incompatible with your assay's requirements, the next strategy is to use complexation agents , specifically Cyclodextrins .[14]

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[15] They can encapsulate the non-polar part of a poorly soluble drug molecule—in this case, the cyclohexenylcarbonylamino side chain—into their cavity.[16] This drug-cyclodextrin complex effectively shields the hydrophobic portion of your compound from water, dramatically increasing its apparent aqueous solubility.[15][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are two derivatives commonly used in pharmaceutical formulations for their high solubility and low toxicity.[17]

Compound { Hydrophobic Moiety | Benzoic Acid} Cyclodextrin Hydrophobic Cavity Hydrophilic Exterior Compound:f0->Cyclodextrin:f0 Encapsulation Complex Soluble Inclusion Complex Compound->Complex Cyclodextrin->Complex

Caption: Formation of a drug-cyclodextrin inclusion complex.

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD or SBE-β-CD in your desired aqueous buffer. Gentle warming and stirring may be required to fully dissolve the cyclodextrin. Allow the solution to cool to room temperature.

  • Add Compound: Add an excess amount of your solid compound to the cyclodextrin solution.

  • Equilibrate: Tightly cap the vial and place it on a shaker or rotator at room temperature for 24-72 hours. This extended time allows the system to reach equilibrium for complex formation.

  • Remove Excess Solid: After equilibration, centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved compound.

  • Isolate and Filter: Carefully collect the supernatant, which contains the soluble drug-cyclodextrin complex. Filter this solution through a 0.22 µm syringe filter to remove any remaining fine particles.

  • Determine Concentration: The concentration of the compound in the final filtered solution must be determined analytically (e.g., by HPLC-UV or LC-MS) as it will represent the maximum solubility achieved under these conditions.

Cyclodextrin Type Key Features Common Use
HP-β-CD High aqueous solubility, low toxicityOral and parenteral formulations
SBE-β-CD (Captisol®) Very high aqueous solubility, anionic nature can aid complexation with basic drugsParenteral formulations
Question: I need to prepare a solid formulation or screen at very high concentrations. Are there other options?

Answer: For situations requiring high drug loading or the creation of a solid intermediate with enhanced solubility, preparing an Amorphous Solid Dispersion (ASD) is a powerful, albeit more complex, strategy.[18][19]

In its solid state, your compound is likely a stable, low-energy crystal. This crystalline structure requires significant energy to break apart before the molecule can dissolve. An ASD is a formulation where the crystalline drug is converted into a high-energy, disordered amorphous state and dispersed within a polymer matrix (like PVP, HPMC, or HPMCAS).[18][20] This amorphous form dissolves much more readily, often creating a transient supersaturated solution that can significantly enhance bioavailability.[20]

For early-stage screening, a simple solvent evaporation method can be used to prepare small quantities of ASDs.[21][22]

Experimental Protocol: Small-Scale ASD Preparation by Solvent Evaporation

  • Select Polymer: Choose a suitable polymer. Polyvinylpyrrolidone (PVP K30) or PVP/VA 64 are common choices for initial screening.

  • Dissolve Components: In a glass vial, dissolve both your compound and the polymer in a common volatile organic solvent (e.g., methanol, acetone, or a mixture). Typical drug-to-polymer ratios for screening range from 1:1 to 1:9 by weight.

  • Evaporate Solvent: Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to form a thin film on the vial wall.[21]

  • Final Drying: Place the vial under high vacuum for 12-24 hours to remove all residual solvent.

  • Collect and Characterize: Scrape the resulting solid from the vial. This is your ASD. The solid should be a glassy, transparent material. Characterization by techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) is required to confirm the absence of crystallinity.

  • Assess Solubility: The solubility of the prepared ASD can then be tested by adding it to the aqueous buffer and measuring the dissolved concentration over time.

Summary and Decision-Making Workflow

The choice of solubilization strategy depends on your specific experimental needs, including the required concentration, assay compatibility, and available resources.

Method Principle Pros Cons Best For
pH Adjustment Forms a soluble saltSimple, inexpensive, highly effective for ionizable drugsOnly for ionizable compounds; may not be assay compatibleFirst-line approach for acids/bases in compatible buffers
Co-solvents (DMSO) Drug dissolves in organic solventSimple to prepare high concentration stocksRisk of precipitation upon dilution; potential for cytotoxicityHigh-throughput screening (with care); initial stock prep
Cyclodextrins Encapsulation of hydrophobic moietyCreates a true aqueous solution; low toxicity; can be used in vivoCan be expensive; requires equilibration time; requires analytical quantificationAssays sensitive to organic solvents; in vitro and in vivo studies
Amorphous Solid Dispersions (ASD) Converts crystalline to high-energy amorphous formSignificant solubility enhancement; creates a solid intermediateComplex to prepare and characterize; potential for physical instabilityHigh-concentration studies; preclinical solid oral formulations

Decision Workflow Diagram

Start Insolubility of This compound CheckIonizable Is the compound ionizable? Start->CheckIonizable AdjustpH Strategy 1: Adjust pH to > 7.0 to form a salt CheckIonizable->AdjustpH Yes UseCyclodextrin Strategy 2: Use Cyclodextrins (e.g., HP-β-CD) CheckIonizable->UseCyclodextrin No (or insufficient) CheckpHCompat Is high pH compatible with assay? AdjustpH->CheckpHCompat Success1 Problem Solved: Use pH-adjusted stock CheckpHCompat->Success1 Yes CheckpHCompat->UseCyclodextrin No CheckSolubility2 Is solubility now sufficient? UseCyclodextrin->CheckSolubility2 Success2 Problem Solved: Use Cyclodextrin complex CheckSolubility2->Success2 Yes UseASD Advanced Strategy: Prepare Amorphous Solid Dispersion (ASD) CheckSolubility2->UseASD No FinalSuccess Achieved High Apparent Solubility UseASD->FinalSuccess

Caption: Decision workflow for solubility enhancement.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in drug delivery: an overview. International Journal of Pharmaceutical Sciences and Research, 1(6), 1-11.
  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Patsnap. (2023). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. [Link]

  • Brouwers, J., Brewster, M. E., & Augustijns, P. (2009). Supersaturating drug delivery systems: the answer to solubility-limited oral bioavailability?. Journal of Pharmaceutical Sciences, 98(8), 2549-2572. [Link]

  • Singh, A., & Van den Mooter, G. (2016). Spray drying formulation of amorphous solid dispersions. Advanced Drug Delivery Reviews, 100, 27-50. [Link]

  • Physics Forums. (2023). Understanding the Effect of pH on Benzoic Acid Solubility. [Link]

  • International Journal of Scientific and Research Publications. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. IJSRP, 11(4). [Link]

  • Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Pharmaceutical research, 24(12), 2205-2215. [Link]

  • American Pharmaceutical Review. (2011). Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development. [Link]

  • Technobis. (2023). Polymer screening for amorphous solid dispersions (ASDs) using the Crystal16. YouTube. [Link]

  • MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Molecules, 24(5), 987. [Link]

  • Slideshare. (2018). Methods of solubility enhancements. [Link]

  • Journal of Applied Pharmaceutical Science. (2017). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. J App Pharm Sci, 7(5), 236-245. [Link]

  • IJSRP. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. [Link]

  • ResearchGate. (2022). (PDF) SOLUBILITY ENHANCEMENT TECHNIQUES: AN OVERVIEW. [Link]

  • PMC. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 2(1), 18-22. [Link]

  • IJPPS. (2017). EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. International Journal of Pharmaceutical Sciences and Research, 8(6), 2535-2539. [Link]

  • YouTube. (2015). Benzoic Acid, Recrystallization, and Solubility vs pH. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • IJRAR. (2020). SOLUBILITY ENHANCEMENT TECHNIQUE. International Journal of Research and Analytical Reviews, 7(1). [Link]

  • PubMed. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. Pharmaceutics, 16(6), 816. [Link]

  • ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. [Link]

  • PubChem. 4-((Aminocarbonyl)amino)benzoic acid. [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. [Link]

  • PubMed. (1995). Protein precipitation and denaturation by dimethyl sulfoxide. Biophysical Chemistry, 55(1-2), 19-30. [Link]

  • Wikipedia. 4-Aminobenzoic acid. [Link]

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Technical Support Center: Troubleshooting Side Products in the Synthesis of 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during this specific amide coupling procedure. Our goal is to provide you with the expertise and practical insights necessary to optimize your reaction outcomes, ensuring the highest possible purity and yield of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

The synthesis of this compound is typically achieved via a nucleophilic acyl substitution, most commonly a Schotten-Baumann reaction between 4-aminobenzoic acid and cyclohex-3-en-1-ylcarbonyl chloride in the presence of a base. While seemingly straightforward, this reaction can be prone to the formation of several side products. This guide will address the identification and mitigation of these impurities.

My reaction is complete, but I have a significant amount of a non-polar impurity. What is it and how can I avoid it?

Likely Side Product: Diacylated 4-aminobenzoic acid (N,N-bis(cyclohex-3-en-1-ylcarbonyl)-4-aminobenzoic acid).

Causality of Formation: This side product arises when a second molecule of cyclohex-3-en-1-ylcarbonyl chloride reacts with the newly formed amide bond of the desired product. This is more likely to occur if there is a localized excess of the acyl chloride or if the reaction temperature is too high, providing enough energy to overcome the reduced nucleophilicity of the amide nitrogen compared to the starting amine. The use of a non-hindered base can also deprotonate the amide, increasing its nucleophilicity and promoting the second acylation.

Identification:

Compound Key ¹H NMR Signals (DMSO-d₆) Key ¹³C NMR Signals (DMSO-d₆) Expected Mass (m/z) [M+H]⁺
Desired Product Aromatic protons as two doublets (~7.7-7.9 and ~7.6-7.8 ppm), amide NH proton (singlet, ~10.2 ppm), vinyl protons of cyclohexene (~5.7 ppm), and aliphatic protons of cyclohexene (1.5-2.5 ppm).Carbonyl (~174 ppm), aromatic carbons (~118-143 ppm), vinyl carbons (~127, ~125 ppm).~246.11
Diacylated Side Product Absence of the amide NH proton. Aromatic protons may be shifted slightly downfield. Complex aliphatic and vinyl region due to two cyclohexene rings.Two carbonyl signals may be observable. Aromatic carbons will show shifts due to the electronic change.~354.18

Troubleshooting & Mitigation Protocol:

  • Stoichiometry Control: Add the cyclohex-3-en-1-ylcarbonyl chloride slowly and portion-wise to the solution of 4-aminobenzoic acid. This prevents a localized high concentration of the acylating agent. A slight excess (1.05-1.1 equivalents) of the acyl chloride is often sufficient.

  • Temperature Management: Maintain a low reaction temperature (0-5 °C) during the addition of the acyl chloride. Low temperatures disfavor the less reactive secondary acylation.

  • Choice of Base: Employ a hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are less likely to deprotonate the amide product, thus suppressing the formation of the diacylated species. Pyridine or triethylamine (TEA) can be used but may lead to a higher incidence of this side product.[1][2]

Purification: The diacylated product is significantly less polar than the desired product due to the absence of the N-H bond and the additional hydrophobic cyclohexene ring. It can typically be separated by silica gel column chromatography using a gradient elution, starting with a less polar solvent system (e.g., 20-30% ethyl acetate in hexanes) and gradually increasing the polarity.

My final product is contaminated with a more polar impurity that is soluble in aqueous base. What is this and how can I remove it?

Likely Side Product: Cyclohex-3-en-1-carboxylic acid.

Causality of Formation: This is the hydrolysis product of the starting material, cyclohex-3-en-1-ylcarbonyl chloride. Acyl chlorides are highly reactive and will readily react with any trace amounts of water present in the reaction mixture, solvent, or on the glassware. This reaction is often rapid and can significantly reduce the yield of the desired amide.

Identification:

Compound Key ¹H NMR Signals (DMSO-d₆) Key ¹³C NMR Signals (DMSO-d₆) Expected Mass (m/z) [M-H]⁻
Desired Product Aromatic protons as two doublets (~7.7-7.9 and ~7.6-7.8 ppm), amide NH proton (singlet, ~10.2 ppm).Carbonyl (~174 ppm), aromatic carbons (~118-143 ppm).~244.10
Hydrolysis Product Absence of aromatic protons. A broad singlet for the carboxylic acid proton (>12 ppm), vinyl protons (~5.7 ppm), and aliphatic protons (1.5-2.5 ppm).Carboxylic acid carbonyl (~176 ppm), vinyl carbons (~127, ~125 ppm).~125.06

Troubleshooting & Mitigation Protocol:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried (oven or flame-dried under vacuum). Use anhydrous solvents. If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Reagent Quality: Use freshly opened or properly stored cyclohex-3-en-1-ylcarbonyl chloride. Over time, this reagent can hydrolyze upon exposure to air.

Purification: The carboxylic acid side product can be easily removed by an aqueous workup.

  • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.

  • Wash the organic layer with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃). The cyclohex-3-en-1-carboxylic acid will be deprotonated to its carboxylate salt and partition into the aqueous layer.

  • Separate the organic layer, which contains the desired product.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

I still have unreacted 4-aminobenzoic acid in my final product. How can I get rid of it?

Issue: Incomplete reaction or inefficient purification.

Causality: The reaction may not have gone to completion due to insufficient acylating agent, deactivation of the acyl chloride, or non-optimal reaction conditions. 4-aminobenzoic acid is amphoteric and can be challenging to separate from the similarly acidic product.

Identification:

Compound Key ¹H NMR Signals (DMSO-d₆) Key ¹³C NMR Signals (DMSO-d₆) Expected Mass (m/z) [M+H]⁺
Desired Product Aromatic protons as two doublets (~7.7-7.9 and ~7.6-7.8 ppm), amide NH proton (singlet, ~10.2 ppm).Carbonyl (~174 ppm), aromatic carbons (~118-143 ppm).~246.11
4-Aminobenzoic Acid Aromatic protons as two doublets (~7.65 and ~6.57 ppm), broad singlet for the amine protons (~5.9 ppm), and a very broad singlet for the carboxylic acid proton (~12.0 ppm).[3]Carboxylic acid carbonyl (~167.9 ppm), aromatic carbons (~113-153 ppm).[3]~138.05

Troubleshooting & Mitigation Protocol:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the 4-aminobenzoic acid starting material. If the reaction stalls, a small additional charge of the acyl chloride may be necessary.

  • Purification Strategy:

    • Acidic Wash: After the basic wash to remove the hydrolysis byproduct, perform a wash with a dilute aqueous acid (e.g., 1 M HCl). The unreacted 4-aminobenzoic acid will be protonated at the amino group, forming a salt that is more soluble in the aqueous layer. Caution: The desired product also has a carboxylic acid and may precipitate if the pH is too low. Careful pH control is necessary.

    • Recrystallization: Recrystallization can be an effective method for removing small amounts of unreacted starting material. A suitable solvent system might be ethanol/water or ethyl acetate/hexanes.

Experimental Workflow & Diagrams

General Synthetic Protocol (Schotten-Baumann Conditions)
  • To a stirred solution of 4-aminobenzoic acid (1.0 eq.) and a suitable base (e.g., triethylamine, 1.5 eq.) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a solution of cyclohex-3-en-1-ylcarbonyl chloride (1.05 eq.) in the same anhydrous solvent dropwise over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Reaction_Troubleshooting cluster_reactants Reactants & Conditions cluster_products Potential Products PABA 4-Aminobenzoic Acid DesiredProduct Desired Product PABA->DesiredProduct Ideal Pathway Diacylation Diacylation Side Product UnreactedPABA Unreacted PABA PABA->UnreactedPABA Incomplete Reaction AcylChloride Cyclohex-3-en-1-ylcarbonyl Chloride AcylChloride->DesiredProduct Ideal Pathway Hydrolysis Hydrolysis Side Product AcylChloride->Hydrolysis + H₂O (Trace) Base Base (e.g., TEA, DIPEA) Base->DesiredProduct Ideal Pathway Solvent Anhydrous Solvent Solvent->DesiredProduct Ideal Pathway Temp Low Temperature (0 °C) Temp->DesiredProduct Ideal Pathway DesiredProduct->Diacylation + Excess Acyl Chloride

Caption: Troubleshooting flowchart for the synthesis of this compound.

References

  • PubChem. (n.d.). 4-Aminobenzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). (R)-Cyclohex-3-enecarboxylic acid. Retrieved from [Link]

  • Taylor & Francis Online. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (2020). S-3-cyclohexenecarboxylic acid and its purification method. CN111099989A.
  • BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]

  • PubMed. (1990). 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubMed. (1987). The photochemistry of p-aminobenzoic acid. Photochemistry and Photobiology. Retrieved from [Link]

  • Google Patents. (1956). Process for purifying p-aminobenzoic. US2735865A.
  • International Journal of Scientific & Technology Research. (2020). Synthesis, Characterization And Liquid Crystalline Properties Of (E)-4-((4-(Alkanoylthio)Phenyl)Diazenyl) Benzoic Acid. Retrieved from [Link]

  • ACS Central Science. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). 4-(3-Chloroanilino)benzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • CHEMSOLVE.NET. (2020). Schotten Baumann reaction-mechanism-application. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Poor Cell Permeability of 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Aimed at: Researchers, scientists, and drug development professionals, this guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to address and resolve challenges related to the poor cell permeability of 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid.

Introduction: Understanding the Core Challenge

This compound is a molecule of interest that, like many carboxylic acid-containing compounds, often presents a significant hurdle in early-stage drug development: poor permeability across biological membranes. At physiological pH (~7.4), the carboxylic acid group is predominantly ionized, leading to a negative charge that hinders its ability to passively diffuse through the lipophilic cell membrane. This guide is designed to provide a logical framework for diagnosing the issue and implementing scientifically-grounded strategies to enhance cell permeability, thereby unlocking the therapeutic potential of your compound.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, this compound, likely exhibiting poor cell permeability?

A1: The primary reason is the presence of the benzoic acid moiety. Carboxylic acids are weak acids, but at the neutral pH of most biological systems, they exist in their deprotonated, anionic (carboxylate) form. This negative charge significantly increases the molecule's polarity and hydration shell, making it energetically unfavorable to cross the non-polar lipid bilayer of the cell membrane. This issue is a classic challenge in medicinal chemistry, often leading to low oral bioavailability.[1][2]

Q2: What are the key physicochemical properties I should be concerned about?

A2: Beyond the ionizable carboxylic acid, you should consider Lipinski's "Rule of Five".[3][4][5] These guidelines predict that poor absorption or permeation is more likely when a compound has:

  • More than 5 hydrogen bond donors (HBD).

  • More than 10 hydrogen bond acceptors (HBA).

  • A molecular weight (MW) over 500 Da.

  • A calculated LogP (CLogP) greater than 5.

While your compound likely does not violate the MW or LogP rules, its HBD/HBA count and, most critically, its ionized state at physiological pH are the primary drivers of poor permeability.

Q3: What are the main strategies to improve the permeability of my compound?

A3: There are three primary strategies, each with its own set of advantages and applications:

  • Prodrug Approach: Temporarily mask the problematic carboxylic acid with a chemical group (a "promoieity") that is cleaved off inside the cell to release the active parent drug. The most common method is esterification.[6][7][8][9]

  • Formulation Strategies: Use advanced drug delivery systems to carry the compound across the membrane without chemical modification. Examples include lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) or nanoparticle encapsulation.[10][11][12]

  • Bioisosteric Replacement: A more involved medicinal chemistry approach where the carboxylic acid group is permanently replaced with a different functional group (a bioisostere) that mimics its essential interactions with the target but has more favorable permeability properties, such as a tetrazole or a sulfonamide.[1][13][14][15][16]

Q4: How can I experimentally measure the permeability of my compound and its modified versions?

A4: The two most common in vitro methods are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[17][18][19][20][21] It's excellent for quickly ranking compounds based on their ability to passively cross a membrane.

  • Caco-2 Permeability Assay: Considered the gold standard, this assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[22][23][24][25] It can measure both passive diffusion and the effects of active transport (efflux or uptake).[22][24]

Troubleshooting Guide & Strategic Solutions

Observation 1: Low Apparent Permeability (Papp) in Caco-2 Assay

If your parent compound shows a low Papp value (typically <1 x 10⁻⁶ cm/s) in the apical-to-basolateral (A→B) direction, it confirms poor absorption.

Causality: By converting the polar carboxylic acid to a more lipophilic ester, you neutralize the negative charge and mask a hydrogen bond donor. This significantly reduces the energy barrier for crossing the lipid membrane.[2][6] Once inside the cell, ubiquitous intracellular esterase enzymes hydrolyze the ester bond, regenerating the active carboxylic acid parent drug precisely at its site of action.[8]

Workflow for Prodrug Strategy

Caption: Prodrug strategy workflow.

Experimental Protocol: Synthesis of a Methyl Ester Prodrug

This protocol outlines a standard, straightforward method for creating a simple methyl ester prodrug of your compound.

  • Materials:

    • This compound (1 eq.)

    • Methanol (Anhydrous, as solvent)

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2 eq.)

    • Dichloromethane (DCM, Anhydrous, if using Oxalyl chloride)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Rotary evaporator, magnetic stirrer, round bottom flask, separatory funnel.

  • Procedure (using SOCl₂):

    • Dissolve the parent compound in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq.) dropwise to the stirred solution. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Once complete, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with a suitable organic solvent like ethyl acetate or DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude methyl ester.

    • Purify the product using flash column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain the pure methyl ester prodrug.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.

  • Validation: Re-run the Caco-2 or PAMPA assay with the purified ester prodrug. You should observe a significant increase in permeability.

Causality: Lipid-based formulations, such as SEDDS, encapsulate the drug in a lipid carrier.[10] When this formulation comes into contact with aqueous media in the gut, it spontaneously forms a fine oil-in-water microemulsion. These tiny lipid droplets have a large surface area, keeping the drug in a solubilized state and facilitating its transport across the intestinal wall.[11]

When to Use: This is a good option if chemical modification is undesirable or if the prodrug approach fails due to poor cleavage or instability. It is particularly useful for compounds with low solubility in addition to low permeability.

Causality: This advanced drug design strategy involves replacing the carboxylic acid with a group that has a similar pKa and can still perform the same key interactions (e.g., hydrogen bonding) with the biological target, but is less prone to ionization or has different physical properties.[13][14] A common replacement is the tetrazole ring, which is acidic but its negative charge is more delocalized, often leading to improved membrane permeability compared to a carboxylic acid.[15]

Workflow for Bioisosteric Replacement

Sources

Technical Support Center: Refining HPLC Separation of 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges in the separation of this compound and its impurities, ensuring the accuracy and robustness of your analytical method.

Introduction to the Molecule and Its Analytical Challenges

This compound is an amide derivative of benzoic acid. Its structure, containing both an acidic carboxylic acid group and a moderately hydrophobic cyclohexenyl moiety, presents specific challenges for reversed-phase HPLC. Achieving optimal separation from its potential impurities requires careful control over chromatographic parameters, particularly the mobile phase pH, to manage the ionization state of the analyte and its acidic impurities.

Potential impurities can arise from the synthesis process, including unreacted starting materials (4-aminobenzoic acid and cyclohex-3-en-1-carboxylic acid), byproducts from side reactions, or degradation products. This guide will provide a systematic approach to identifying and resolving separation issues with these and other potential impurities.

Frequently Asked Questions (FAQs)

Here we address some of the common questions encountered during the HPLC analysis of this compound.

Q1: My main peak for this compound is tailing significantly. What is the likely cause and how can I fix it?

A1: Peak tailing for an acidic compound like this is often due to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase pH.[1][2]

  • Mobile Phase pH: The most probable cause is a mobile phase pH that is too close to the pKa of the carboxylic acid group. When the pH is near the pKa, the analyte exists in both its ionized and non-ionized forms, which can lead to peak tailing or even splitting.[3][4] To resolve this, adjust the mobile phase pH to be at least 2 units below the pKa of the benzoic acid group (typically around 4.2). A lower pH (e.g., pH 2.5-3.0) will fully suppress the ionization of the carboxylic acid, leading to a sharper, more symmetrical peak.[5][6]

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the polar functional groups of your analyte, causing tailing.[1] Using a modern, end-capped column or a column specifically designed for use at a wider pH range can mitigate this. Alternatively, adding a competitive amine, like triethylamine, to the mobile phase in very low concentrations (0.1%) can sometimes help, but be mindful of its effect on column longevity and detection.

Q2: I am not getting good resolution between my main peak and an early-eluting impurity. What are my options?

A2: Poor resolution with an early-eluting peak, likely a more polar impurity such as 4-aminobenzoic acid, can be addressed by modifying the mobile phase or gradient.

  • Decrease Mobile Phase Polarity: Reduce the initial percentage of the organic solvent (e.g., acetonitrile or methanol) in your gradient. This will increase the retention of all compounds, potentially providing the needed separation for early-eluting peaks.

  • Adjust pH: The retention of ionizable compounds is highly dependent on pH.[5][6] A slight adjustment in pH can alter the selectivity between your main compound and its impurities. For instance, increasing the pH slightly (while still keeping it well below the pKa) might differentially affect the retention of your main analyte and its impurities, improving resolution.

  • Change Organic Modifier: If you are using acetonitrile, switching to methanol (or vice versa) can alter the selectivity of the separation due to different solvent-analyte interactions.

Q3: My retention times are drifting from one injection to the next. What should I check?

A3: Retention time drift is a common issue that points to a lack of system equilibration, changes in mobile phase composition, or column temperature fluctuations.[4][7]

  • System Equilibration: Ensure your column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient methods. A longer equilibration time may be necessary.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to drift. Ensure accurate measurement of solvents and additives. If you are using a buffer, confirm its stability over the course of your analytical run. It's best practice to use freshly prepared mobile phases.[8]

  • Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can significantly affect retention times.

  • Pump Performance: Check your HPLC pump for consistent flow rate and solvent proportioning. A malfunctioning proportioning valve can cause retention time variability.[7]

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to troubleshooting common issues in the HPLC separation of this compound and its impurities.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Broadening)

Poor peak shape can compromise resolution and lead to inaccurate integration.[2]

PoorPeakShape start Poor Peak Shape (Tailing/Fronting/Broadening) check_all_peaks Affects all peaks? start->check_all_peaks system_issue System Issue check_all_peaks->system_issue Yes analyte_specific_issue Analyte-Specific Issue check_all_peaks->analyte_specific_issue No yes_path Yes check_frit Check for blocked column frit. Backflush column. system_issue->check_frit check_connections Inspect fittings and tubing for dead volume. check_frit->check_connections column_void Consider column void. Replace column. check_connections->column_void no_path No check_overload Is it the main peak? Could it be mass overload? analyte_specific_issue->check_overload reduce_concentration Reduce sample concentration and re-inject. check_overload->reduce_concentration Yes check_ph Is pH > 2 units away from pKa? check_overload->check_ph No adjust_ph Adjust mobile phase pH to suppress ionization (e.g., pH 2.5-3.0). check_ph->adjust_ph No secondary_interactions Consider secondary interactions with silanols. check_ph->secondary_interactions Yes

Caption: Troubleshooting workflow for poor HPLC peak shape.

  • Observe the Chromatogram: Determine if the poor peak shape affects all peaks or just the analyte of interest.[1]

  • All Peaks Affected: This usually points to a system-wide issue.

    • Blocked Frit: A common cause is a partially blocked column inlet frit, which distorts the sample flow. Try back-flushing the column.[2]

    • Dead Volume: Check all connections between the injector, column, and detector for gaps or improper fittings that can cause dead volume.[9]

    • Column Void: If the column is old or has been subjected to harsh conditions, a void may have formed at the inlet. This often requires column replacement.[1]

  • Specific Peaks Affected: This suggests a chemical interaction issue.

    • Mass Overload: If the main peak is broad and fronting, you might be overloading the column. Dilute your sample and reinject.[2][8]

    • Inappropriate pH: For your acidic analyte, tailing is common if the mobile phase pH is not low enough to suppress ionization. Ensure the pH is at least 2 units below the analyte's pKa.[3][4][6]

    • Solvent Mismatch: If the sample is dissolved in a much stronger solvent than the initial mobile phase, peak distortion can occur. If possible, dissolve your sample in the initial mobile phase.[9]

Problem 2: Inadequate Resolution Between the Main Analyte and Impurities

Achieving baseline separation is critical for accurate quantification.

ResolutionParameters Resolution Resolution Selectivity Selectivity (α) Resolution->Selectivity Efficiency Efficiency (N) Resolution->Efficiency Retention Retention (k) Resolution->Retention MobilePhase Mobile Phase Selectivity->MobilePhase StationaryPhase Stationary Phase Selectivity->StationaryPhase Temperature Temperature Selectivity->Temperature FlowRate Flow Rate Efficiency->FlowRate ColumnLength Column Length Efficiency->ColumnLength ParticleSize Particle Size Efficiency->ParticleSize Retention->MobilePhase OrganicModifier Organic Modifier (ACN vs. MeOH) MobilePhase->OrganicModifier pH pH MobilePhase->pH Gradient Gradient Slope MobilePhase->Gradient

Caption: Key parameters influencing HPLC resolution.

  • Identify the Impurities: If possible, identify the impurities. Are they more or less polar than the main compound? This will guide your optimization strategy. Potential impurities from the synthesis could include:

    • 4-aminobenzoic acid: More polar, will elute earlier.

    • Cyclohex-3-en-1-carboxylic acid: Less polar than 4-aminobenzoic acid but likely more polar than the final product.

    • Byproducts: These will have varying polarities.

  • Adjust Gradient Slope: For gradient methods, a shallower gradient (i.e., a slower increase in the organic solvent percentage) can improve the resolution of closely eluting peaks.

  • Optimize Mobile Phase pH: As the primary tool for ionizable compounds, small changes in pH can significantly impact selectivity.[5][6][10] Create a pH-scouting experiment (e.g., running the separation at pH 2.5, 3.0, and 3.5) to find the optimal selectivity.

  • Change Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter elution order and improve resolution due to different intermolecular interactions.

  • Reduce Temperature: Lowering the column temperature can sometimes increase retention and improve resolution, although it will also increase backpressure.

  • Consider the Column: If resolution cannot be achieved, consider a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to introduce different separation mechanisms. A longer column or one with smaller particles will also increase efficiency and resolution.[8]

Experimental Protocols

Here are baseline and optimization protocols to guide your method development.

Baseline Reversed-Phase HPLC Method

This method serves as a good starting point for the analysis.

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 3.5 µmA standard C18 column provides good hydrophobic retention for the molecule.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Low pH ensures the carboxylic acid is in its neutral form, improving peak shape.[11]
Mobile Phase B AcetonitrileA common and efficient organic modifier for reversed-phase HPLC.
Gradient 30% to 90% B over 15 minutesA broad gradient to elute the main compound and any less polar impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Detection UV at 254 nmThe benzoic acid chromophore should have strong absorbance at this wavelength.
Injection Vol. 10 µLA standard injection volume; adjust based on sample concentration.
Protocol for Sample and Mobile Phase Preparation
  • Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Mix thoroughly and degas using sonication or vacuum filtration.

  • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve the sample in a diluent compatible with the mobile phase, such as a 50:50 mixture of acetonitrile and water. The final concentration should be around 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.[11]

This guide provides a comprehensive framework for refining the HPLC separation of this compound. By understanding the chemical principles behind the separation and applying a systematic troubleshooting approach, you can develop a robust and reliable analytical method.

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 13). YouTube.
  • Chromasir. Common Causes of Poor Peak Shape in HPLC and How to Fix Them.
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Moravek.
  • BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC)
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • The use of Mobile Phase pH as a Method Development Tool. (2020, February 17).
  • MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions.
  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry News.
  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19).

Sources

addressing batch-to-batch variability in 4-[(Cyclohex-3-EN-1-ylcarbonyl)amino]benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide by Senior Application Scientists

Welcome to the technical support center for the synthesis of 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address the common challenge of batch-to-batch variability. Inconsistent outcomes in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates can lead to significant delays and cost overruns in development and manufacturing.[1][2] This resource offers practical, field-proven insights to help you diagnose and resolve inconsistencies in your synthetic process.

Understanding the Core Synthesis: An Overview

The synthesis of this compound is fundamentally an amide bond formation reaction. It involves the coupling of Cyclohex-3-ene-1-carboxylic acid (the acyl donor) and 4-Aminobenzoic acid (the amine).

Direct condensation of a carboxylic acid and an amine is generally inefficient due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[3][4] Therefore, the carboxylic acid must first be "activated" to make it more electrophilic. This is typically achieved using a coupling reagent.

A Cyclohex-3-ene-1-carboxylic acid D Activated Intermediate (e.g., O-acylisourea) A->D Activation B 4-Aminobenzoic acid E This compound B->E Nucleophilic Attack C Coupling Reagent (e.g., EDC, DCC, HATU) C->D D->E F Byproduct (e.g., DCU, EDU) D->F

Caption: General workflow for amide bond formation.

The choice of coupling reagent and reaction conditions is critical and is a primary source of variability if not properly controlled.

Troubleshooting Guide: From Low Yields to Impurity Profiles

This section addresses specific problems you may encounter during synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low or stalls before completion. What are the likely causes and solutions?

Low or incomplete conversions are among the most frequent issues in amide coupling reactions. The root cause often lies in either inefficient activation of the carboxylic acid or issues with the nucleophilic amine.

Possible Causes:

  • Ineffective Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough, or the reaction conditions may be suboptimal. Standard carbodiimides like DCC or EDC form an O-acylisourea intermediate.[4] If this intermediate is not reactive enough or is sterically hindered, the reaction can be slow or stall.[5]

  • Side Reactions of the Activated Intermediate: The highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which is unreactive towards the amine.[6] This is particularly problematic if the amine is a poor nucleophile or if its concentration is low.[5]

  • Poor Nucleophilicity of 4-Aminobenzoic Acid: While generally a good nucleophile, the purity of 4-aminobenzoic acid can affect its reactivity. The presence of acidic impurities can quench the base required for the reaction.

  • Steric Hindrance: While not extreme in this specific synthesis, steric bulk around the reacting centers can slow down the reaction rate.[5]

Solutions & Optimization Strategies:

  • Change the Coupling Reagent: If standard carbodiimide methods (EDC, DCC) are failing, switch to a more potent uronium or phosphonium-based reagent.[5] Reagents like HATU, HBTU, or PyBOP are excellent for forming highly activated esters that are less prone to side reactions and are effective for coupling challenging partners.[4][7]

  • Incorporate Additives: When using carbodiimides, the addition of 1-hydroxybenzotriazole (HOBt) is highly recommended. HOBt traps the O-acylisourea intermediate to form an active ester, which is more stable and less prone to rearranging into N-acylurea. This also helps in reducing potential racemization, although that is not a concern for this specific achiral carboxylic acid.[7]

  • Pre-activation: Activate the carboxylic acid before adding the amine. This involves stirring the carboxylic acid, coupling reagent, and a non-nucleophilic base (like DIPEA) for 5-15 minutes.[5] This ensures the activated species is readily available to react immediately upon the amine's introduction, minimizing side reactions.

  • Optimize Reaction Conditions:

    • Solvent: Use anhydrous polar aprotic solvents like DMF or DCM. Ensure the solvent is truly dry, as water will hydrolyze the activated intermediate.

    • Temperature: Most coupling reactions are run at room temperature. If the reaction is sluggish, gentle heating to 40-50 °C can be beneficial. However, be aware that higher temperatures can also increase side reactions.

    • Base: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to scavenge the acid produced during the reaction. Typically 2-3 equivalents are used.[5]

start Low Yield or Stalled Reaction? reagent_check Using EDC or DCC? start->reagent_check additive_check Add HOBt (1.1 eq). Re-run reaction. reagent_check->additive_check Yes change_reagent Switch to a stronger coupling reagent (e.g., HATU, PyBOP). reagent_check->change_reagent No, or HOBt failed preactivate Try Pre-activation Protocol. (Acid + Reagent + Base for 15 min, then add Amine) additive_check->preactivate Still low yield success Yield Improved additive_check->success preactivate->change_reagent Still low yield preactivate->success conditions_check Review Reaction Conditions change_reagent->conditions_check change_reagent->success check_solvent Is solvent anhydrous? (Use fresh, dry solvent) conditions_check->check_solvent check_temp Increase temperature moderately (e.g., to 40°C) check_solvent->check_temp check_temp->success failure Still Low Yield

Caption: Troubleshooting decision tree for low reaction yield.

Q2: The impurity profile of my product varies significantly from batch to batch. How can I identify and control these impurities?

Inconsistent impurity profiles are a major red flag in pharmaceutical manufacturing, indicating an uncontrolled process.[1] The key is to identify the source of the impurity and then systematically eliminate it.

Common Impurities and Their Sources:

ImpuritySourceIdentification MethodMitigation Strategy
N-acylurea Rearrangement of the O-acylisourea intermediate when using carbodiimide reagents (DCC, EDC).[6]LC-MS (distinct molecular weight), NMRUse HOBt as an additive. Switch to a non-carbodiimide coupling reagent (HATU, PyBOP).[7]
Unreacted Starting Materials Incomplete reaction, incorrect stoichiometry.HPLC, TLC, LC-MSOptimize reaction time and temperature. Ensure accurate weighing of reagents. Use a slight excess (1.05-1.1 eq) of the carboxylic acid.
Cyclohex-3-ene-1-carboxylic anhydride Reaction of the activated intermediate with another molecule of the carboxylic acid.LC-MS, NMRUse pre-activation.[5] Ensure the amine is added promptly after the activation step.
Dicyclohexylurea (DCU) / Ethyl(dimethylamino)propyl urea (EDU) Byproduct of DCC / EDC coupling reagent.NMR, SolubilityDCU is poorly soluble and can often be removed by filtration.[7] EDU is water-soluble and can be removed by an aqueous workup.[8]

Analytical Strategy for Impurity Profiling:

A robust analytical plan is essential for ensuring batch consistency.[9]

  • High-Performance Liquid Chromatography (HPLC): The primary tool for assessing purity and quantifying impurities. Develop a stability-indicating method that can separate the API from its starting materials, byproducts, and potential degradants.[10][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Crucial for identifying the molecular weights of unknown impurities, providing vital clues to their structure.

  • Nuclear Magnetic Resonance (NMR): Confirms the structure of the final product and can be used to identify and quantify impurities if their signals are resolved from the main product peaks.[10]

Q3: The final product's physical properties, like color and crystal form, are inconsistent. What steps can I take to standardize them?

Variations in physical properties often point to trace impurities or an uncontrolled final isolation step.

  • Color Variation: A white or off-white product is expected. Yellow or brown discoloration often indicates the presence of trace, highly colored impurities, possibly arising from oxidation or side reactions. Rigorous purification is key. If the crude product is colored, consider a charcoal treatment during recrystallization.

  • Crystallization and Polymorphism: The method of crystallization directly impacts the crystal form, particle size, and purity of the final product.[12] Inconsistent crystallization can lead to different polymorphs, which can affect solubility and bioavailability.

    • Develop a Standardized Recrystallization Protocol: Do not leave this step to chance. Define the solvent system, dissolution temperature, cooling rate, and final filtration temperature.[13]

    • Solvent Selection: The ideal solvent should dissolve the compound when hot but have low solubility when cold.[12] Common solvent systems for amides include ethanol, ethyl acetate/hexane, or acetone/water mixtures.[14]

    • Controlled Cooling: Slow cooling generally produces larger, more well-defined crystals, which are easier to filter and typically purer. Crash cooling (rapidly chilling the solution) often leads to smaller particles that can trap impurities.[12]

Frequently Asked Questions (FAQs)

Q: What is the single most critical factor for ensuring batch-to-batch consistency in this synthesis? A: Raw material quality. Inconsistent quality of starting materials is a primary driver of variability in the final product.[9][15] Minor variations in the purity of Cyclohex-3-ene-1-carboxylic acid or 4-Aminobenzoic acid can be magnified during scale-up, leading to unpredictable impurity profiles and yields.[1][16]

Q: How should I qualify my raw materials? A: Implement a robust raw material testing program.[9]

  • Identity and Purity: Confirm the identity via NMR or IR and assess purity by HPLC or GC.

  • Water Content: Measure water content using Karl Fischer titration. Water can consume the coupling reagent and hydrolyze activated intermediates.

  • Trace Metals: Trace metal contamination can sometimes interfere with coupling reactions.[1]

  • Supplier Consistency: Partner with a reliable supplier who can provide multi-batch data to demonstrate the long-term consistency of their material.[16]

Q: My product is difficult to purify by column chromatography due to the N-acylurea byproduct. What are my options? A: This is a classic problem, especially with DCC, where the dicyclohexylurea (DCU) byproduct is notoriously difficult to remove via chromatography.[8]

  • Switch to EDC: The byproduct from EDC is water-soluble and can be easily removed with a simple acidic wash (e.g., 1M HCl) during the workup.[8]

  • Optimize Filtration for DCU: If using DCC, try to find a solvent system (e.g., DCM) where the DCU precipitates and can be removed by filtration before the aqueous workup.

  • Recrystallization: A well-designed recrystallization is often more effective than chromatography for removing byproducts like DCU.[12][13]

Experimental Protocols

Protocol 1: Standard Synthesis using EDC/HOBt

This protocol is a robust starting point for the synthesis.

  • To a stirred solution of Cyclohex-3-ene-1-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2-0.5 M), add 1-Hydroxybenzotriazole (HOBt) (1.1 equiv) and 4-Aminobenzoic acid (1.05 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv) portion-wise, keeping the internal temperature below 10 °C.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by pouring it into water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Place the crude this compound in an appropriately sized flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol or an ethyl acetate/hexane mixture) until the solid just dissolves.[12]

  • If the solution is colored, activated charcoal can be added, the solution held at temperature for 5-10 minutes, and then hot-filtered to remove the charcoal.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, place it in an ice bath or refrigerator for at least 1 hour to maximize crystal precipitation.

  • Isolate the crystals by vacuum filtration, washing the filter cake with a small amount of cold solvent.[12]

  • Dry the purified crystals under vacuum to a constant weight.

Conclusion: Designing Consistency into Your Process

Achieving batch-to-batch consistency is not a matter of chance but a result of a well-designed and controlled process.[1] By understanding the reaction mechanism, anticipating potential side reactions, rigorously controlling raw materials, and standardizing purification protocols, you can mitigate variability. This guide provides a framework for troubleshooting and optimizing the synthesis of this compound, enabling the reliable production of this key intermediate for your research and development needs.

References

  • Tristar Intermediates. (2025, April 3). Quality Assurance Techniques for Batch-to-Batch Consistency. Tristar Intermediates. [Link]

  • Tianming Pharmaceutical. (n.d.). Batch-to-Batch Consistency: Why It Matters for Intermediates. At Tianming Pharmaceutical. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. r/Chempros. [Link]

  • PubMed. (2009, July 7). Purification, crystal structure and antimicrobial activity of phenazine-1-carboxamide produced by a growth-promoting biocontrol bacterium, Pseudomonas aeruginosa MML2212. National Center for Biotechnology Information. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • SEE Forge. (2024, November 4). Raw Material Quality Control in Manufacturing. FAT FINGER. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

  • University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. UCLA Chemistry and Biochemistry. [Link]

  • Synthesis of Active Pharmaceutical Ingredient. (2023, December 5). Synthesis of Active Pharmaceutical Ingredient. [Link]

  • PubMed Central. (n.d.). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Proconex. (2025, February 5). How Batch Processing Enhances Product Quality and Consistency. Proconex. [Link]

  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • ResearchGate. (2025, August 9). Identifying sources of batch to batch variation in processability. ResearchGate. [Link]

  • YouTube. (2013, February 26). mechanism of amide formation with DCC. [Link]

  • European Pharmacopoeia. (2012, May 2). 4-Aminobenzoic acid. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization and Crystallization. Department of Chemistry. [Link]

  • Beilstein Journals. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • J-GLOBAL. (n.d.). Synthesis techniques of 4-amino benzoic acid. Japan Science and Technology Agency. [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • ResearchGate. (2025, January 9). Advances in the Synthesis and Optimization of Pharmaceutical APIs: Trends and Techniques. ResearchGate. [Link]

  • University of Rochester. (n.d.). Purification: How To. Department of Chemistry. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-aminobenzoic acid derivatives 12–15. [Link]

  • SIELC Technologies. (n.d.). 4-Aminobenzoic Acid. [Link]

  • Google Patents. (2017, August 10).
  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • Google Patents. (n.d.).
  • MDPI. (n.d.). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. [Link]

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Technical Support Center: Strategies to Reduce the Toxicity of 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the toxicity of 4-[(cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid derivatives. Our goal is to equip you with the scientific rationale and practical methodologies to identify, understand, and mitigate potential toxicities associated with this chemical scaffold.

Understanding the Core Problem: Structural Liabilities

The this compound scaffold contains several structural motifs that are recognized as potential metabolic liabilities. Understanding these "hotspots" is the first step in rationally designing safer molecules. Drug-related toxicity is a primary cause of candidate attrition, often stemming from the formation of reactive metabolites (RMs) that can cause cellular injury.[1]

  • Cyclohexene Ring: This is a primary site of concern. Alkenes can be oxidized by cytochrome P450 (CYP) enzymes to form electrophilic and highly reactive epoxides. These epoxides can covalently bind to cellular macromolecules like proteins and DNA, leading to cytotoxicity and genotoxicity.[2] The major metabolic routes for similar structures involve allylic hydroxylation and epoxidation-hydrolysis.[3][4]

  • Amide Linkage: While generally more stable than esters, amide bonds can undergo enzymatic hydrolysis by hydrolases such as carboxylesterases, releasing the constituent aniline and cyclohexene carboxylic acid fragments.[5][6][7][8][9] The resulting aromatic amine, a substituted aniline, could itself be toxic or be metabolized into reactive species.

  • Benzoic Acid Moiety: This group can influence physicochemical properties and may undergo phase II conjugation reactions. While benzoic acid itself has low toxicity, its derivatives can exhibit varied toxicological profiles, with some showing potential for hepatorenal (liver and kidney) toxicity.[10][11][12]

Visualizing Potential Metabolic Liabilities

The following diagram illustrates the primary metabolic hotspots on the core scaffold that can lead to the formation of potentially toxic reactive metabolites.

G cluster_0 Parent Compound cluster_1 Metabolic Pathways cluster_2 Resulting Metabolites cluster_3 Toxic Outcomes Parent This compound P450 CYP450 Oxidation (Epoxidation) Parent->P450 Hotspot 1: Cyclohexene Hydrolysis Amide Hydrolysis (e.g., Carboxylesterases) Parent->Hydrolysis Hotspot 2: Amide Bond Epoxide Reactive Epoxide (on Cyclohexene Ring) P450->Epoxide Fragments Aniline Derivative + Cyclohexene Carboxylic Acid Hydrolysis->Fragments CovalentBinding Covalent Binding to Macromolecules (Protein, DNA) Epoxide->CovalentBinding CellDeath Cytotoxicity / Organ Toxicity (e.g., Hepatotoxicity) CovalentBinding->CellDeath

Caption: Key metabolic "hotspots" and potential pathways to toxicity.

Frequently Asked Questions (FAQs)

Q1: My lead compound from this series shows high cytotoxicity in a preliminary screen. What is the most likely cause?

A1: The most probable cause is the formation of a reactive epoxide metabolite from the cyclohexene ring. This is a common bioactivation pathway for compounds containing unsaturated rings.[13] This reactive intermediate can bind to cellular proteins, leading to cell stress and death (cytotoxicity).[2] A secondary, though less common, cause could be the hydrolysis of the amide bond, releasing a potentially toxic aniline fragment.

Q2: What are the essential in vitro assays I should run first to assess the toxicity profile of my derivatives?

A2: A tiered approach is recommended. Start with assays that provide broad, early indicators of safety issues.[14][15][16]

  • Cytotoxicity Assay: Use a common cell line (e.g., HepG2 for liver toxicity) to determine the concentration at which your compound kills cells (IC50). The MTT or MTS assay is a standard, colorimetric method for this purpose.[14][17][18][19]

  • Metabolic Stability Assay: Use human liver microsomes (HLMs) to determine how quickly your compound is metabolized.[20][21][22][23] Rapid metabolism might suggest a higher potential for forming toxic metabolites.

  • Reactive Metabolite (RM) Trapping Assay: This is crucial for your scaffold. Incubate the compound with HLMs in the presence of a nucleophilic trapping agent like glutathione (GSH).[2][24] Detection of GSH adducts by LC-MS/MS is strong evidence of reactive metabolite formation.[2]

Q3: What is "hERG liability" and should I be concerned with this scaffold?

A3: hERG (human Ether-à-go-go-Related Gene) is a potassium ion channel crucial for cardiac repolarization. Inhibition of this channel can prolong the QT interval, leading to potentially fatal arrhythmias.[25] While any small molecule can potentially inhibit hERG, compounds that are lipophilic and contain basic nitrogen atoms are often at higher risk.[26] Although your core scaffold is acidic, derivatives could have features that increase hERG risk. Early assessment is always prudent in drug discovery.[25][27]

Troubleshooting Guides

This section provides structured guidance for specific experimental issues.

Guide 1: High Hepatotoxicity Observed in In Vitro Assays
  • Problem: Your compound shows a low IC50 value (e.g., <10 µM) in a HepG2 cytotoxicity assay, suggesting significant liver cell toxicity.[28][29][30]

  • Hypothesis: The toxicity is likely mechanism-based, resulting from the metabolic activation of the cyclohexene ring into a reactive epoxide.[1][31]

  • Troubleshooting Workflow & Mitigation Strategies:

G Start High Hepatotoxicity Observed (e.g., Low HepG2 IC50) Step1 Confirm Metabolic Activation: Run Reactive Metabolite (RM) Trapping Assay with Glutathione (GSH) Start->Step1 Decision1 GSH Adduct Detected? Step1->Decision1 PathA YES: Confirms Reactive Metabolite Formation Decision1->PathA PathB NO: Toxicity may be due to parent compound (off-target) or non-GSH reactive metabolite Decision1->PathB Strategy1 Strategy 1: Block Metabolism Saturate the cyclohexene to a cyclohexane ring. This removes the site of epoxidation. PathA->Strategy1 Strategy2 Strategy 2: Modulate Electronics Introduce electron-withdrawing groups (EWGs) near the double bond to decrease its susceptibility to oxidation. PathA->Strategy2 Strategy3 Strategy 3: Bioisosteric Replacement Replace the cyclohexene ring with a non-metabolizable mimic, like a bicyclo[1.1.1]pentane or a meta-substituted phenyl ring. PathA->Strategy3 Validation Synthesize Analogs & Re-test: 1. HepG2 Cytotoxicity Assay 2. RM Trapping Assay Strategy1->Validation Strategy2->Validation Strategy3->Validation End Toxicity Mitigated Validation->End

Caption: Workflow for troubleshooting and mitigating hepatotoxicity.

  • Detailed Strategies:

    • Block the "Soft Spot": The most direct strategy is to remove the metabolic liability.[32]

      • Action: Synthesize the analog where the cyclohexene ring is reduced to a cyclohexane.

      • Rationale: The saturated ring cannot be epoxidized by CYP enzymes, directly eliminating that bioactivation pathway. This is a common and effective strategy in medicinal chemistry.

    • Bioisosteric Replacement: Replace the entire cyclohexene moiety with a group that mimics its shape but lacks the metabolic liability.[33][34][35]

      • Action: Synthesize analogs where the cyclohexene is replaced by a meta-substituted phenyl ring or a rigid, saturated scaffold like bicyclo[2.1.1]hexane.[33][36]

      • Rationale: Bioisosteres are designed to retain the desired biological activity while altering physicochemical or metabolic properties.[34][37] This can remove toxicity while preserving potency.

Guide 2: Poor Metabolic Stability in Human Liver Microsomes (HLM)
  • Problem: Your compound shows a short half-life (<15 minutes) in an HLM assay, indicating rapid metabolic clearance. This can lead to poor in vivo exposure and a high burden of metabolites.

  • Hypothesis: The rapid clearance is likely due to either oxidation of the cyclohexene ring or hydrolysis of the amide bond.

  • Troubleshooting & Mitigation Strategies:

    • Identify the Site of Metabolism:

      • Action: Run a "metabolite identification" (MetID) study. Incubate the compound with HLMs and analyze the resulting mixture by high-resolution LC-MS/MS to identify the structures of the major metabolites.

      • Rationale: Knowing whether the primary metabolites are hydroxylated/epoxidized on the ring or are the hydrolysis fragments will tell you which liability to address first.

    • Strategies if Amide Hydrolysis is the Issue:

      • Action: Introduce steric hindrance near the amide bond. For example, add a methyl group to the carbon alpha to the amide carbonyl or on the aromatic ring ortho to the nitrogen.

      • Rationale: Bulky groups can physically block the approach of hydrolytic enzymes to the amide bond, slowing the rate of cleavage.[38]

    • Strategies if Ring Oxidation is the Issue:

      • Action: Employ the same strategies as in Guide 1 (saturation, bioisosteric replacement) as these will also improve metabolic stability by removing the site of oxidation.

Data Summary Table: Example Mitigation Strategy
CompoundStructural ModificationHLM Half-life (min)HepG2 IC50 (µM)GSH Adduct Peak Area (LC-MS)
Parent Cyclohex-3-ene85.285,000
Analog 1 Cyclohexane (Saturated)>60>50Not Detected
Analog 2 meta-Phenyl (Bioisostere)45>50Not Detected

This table illustrates how structural modifications can dramatically improve both metabolic stability and cytotoxicity, validating the hypothesis that the cyclohexene ring is the primary source of toxicity.

Key Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol measures cell viability by assessing the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18][39]

  • Materials:

    • HepG2 cells (or other relevant cell line)

    • 96-well cell culture plates

    • Complete culture medium (e.g., DMEM + 10% FBS)

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • MTT solution (5 mg/mL in PBS).[39][40]

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Phosphate-Buffered Saline (PBS)

  • Procedure:

    • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.[17]

    • Compound Treatment: Prepare serial dilutions of your test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) controls.[17]

    • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[41]

    • Formazan Formation: Incubate for 2-4 hours at 37°C.[41] Viable cells will produce purple formazan crystals.[40]

    • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the crystals.[40][41] Mix gently on an orbital shaker.[39]

    • Measurement: Read the absorbance at 570 nm using a microplate reader.[39]

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

This assay measures the rate of disappearance of a compound when incubated with HLMs, which contain a rich supply of CYP450 enzymes.[21][23]

  • Materials:

    • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

    • Phosphate buffer (0.1 M, pH 7.4)

    • NADPH regenerating system (contains NADPH, glucose-6-phosphate, and G6P-dehydrogenase)

    • Test compound (1 µM final concentration)

    • Acetonitrile (ACN) with an internal standard (for quenching)

    • 96-well incubation and collection plates

  • Procedure:

    • Preparation: Thaw HLMs at 37°C.[20] Prepare a working solution of HLMs (e.g., 1 mg/mL) in phosphate buffer.

    • Reaction Mixture: In an incubation plate, add the HLM solution and the test compound. Pre-incubate at 37°C for 5-10 minutes.

    • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.[42]

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a collection plate containing ice-cold acetonitrile with an internal standard.[21][23] This stops the reaction and precipitates the proteins.

    • Sample Preparation: Centrifuge the collection plate to pellet the precipitated proteins.

    • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[23]

    • Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of the line can be used to calculate the half-life (t½) and intrinsic clearance (CLint).

References

  • Risk assessment and mitigation strategies for reactive metabolites in drug discovery and development. (2011). PubMed.
  • Protocol for the Human Liver Microsome Stability Assay.
  • Metabolic Stability Assays. Merck Millipore.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • 5 Strategies to abrogate reactive metabolite formation: blocking sites of bioactivation.
  • MTT assay protocol. Abcam.
  • Protocol for Cell Viability Assays. (2022). BroadPharm.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Dealing with hERG liabilities early: diverse approaches to an important goal in drug development. NIH.
  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH.
  • Practical approaches to resolving reactive metabolite liabilities in early discovery. PubMed.
  • Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. IT Medical Team.
  • Microsomal Stability Assay Protocol. AxisPharm.
  • In Vitro Cytotoxicity Assay. Alfa Cytology.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.
  • Minimizing the risk of chemically reactive metabolite formation of new drug candidates: implications for preclinical drug design. PubMed.
  • Mitigation Strategies for Reactive Intermediates in Drug Discovery. The Royal Society of Chemistry.
  • The Hydrolysis of Amide.
  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. (2024). Drug Hunter.
  • Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. (2024). YouTube.
  • Recent Progress of In Vitro Toxicity Assays in Drug Discovery. (2020). News-Medical.Net.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. drug metabolism.
  • Microsomal Clearance/Stability Assay. Domainex.
  • Drug discovery: In vitro toxicity testing by flow cytometry. Miltenyi Biotec.
  • Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replic
  • Hydrolysis of Amides. LibreTexts.
  • Assessment of the toxicity of benzoic acid derivatives in the intragastric intake. Gorokhova.
  • Hydrolysis of amides by human carboxylesterase Supersomes. ResearchGate. 29.[20]-Ladderanes as isosteres for meta-substituted aromatic rings and rigidified cyclohexanes. (2022). PMC - NIH.

  • in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia. (2024). RSC Publishing - The Royal Society of Chemistry.
  • When Medicine Turns Toxic: The Hepatotoxic Potential of Common Drugs. (2025). AASLD.
  • Provisional Peer Reviewed Toxicity Values for Benzoic Acid. (2005). U.S. EPA.
  • The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. ScienceDirect.
  • Principles of Drug Action 1, Spring 2005, Amides. University of the Pacific.
  • Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Benchchem.
  • Assessment of the toxicity of benzoic acid derivatives in the intragastric intake.
  • Assessment of drug-induced hepatotoxicity in clinical practice: A challenge for gastroenterologists. PMC - NIH.
  • In vitro metabolism of 1-phenyl-1-cyclohexene, a pyrolysis product of phencyclidine. PubMed.
  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC - PubMed Central.
  • Drug-Induced Liver Injury: Biomarkers, Requirements, Candidates, and Valid
  • Drug-Induced Hepatotoxicity: Learning from Recent Cases of Drug Attrition. (2025).
  • Bioisosteric Replacements. Chem-Space.
  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.
  • Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery. PMC - NIH.
  • Amide Bond Activation of Biological Molecules. PMC - NIH.
  • Absorption, disposition kinetics, and metabolic pathways of cyclohexene oxide in the male Fischer 344 r
  • Drug Modifications to Improve Stability. (2024). Chemistry LibreTexts.
  • Metabolism of 1,3-cyclohexadiene by isolated r
  • isosteres & bioisosteres in lead optimiz

Sources

Technical Support Center: Enhancing Reaction Efficiency for the Amidation of 4-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the amidation of 4-aminobenzoic acid (PABA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). As Senior Application Scientists, we aim to deliver not just protocols, but the rationale behind them to empower your experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the amidation of 4-aminobenzoic acid, providing a foundational understanding of the reaction.

Q1: What are the primary challenges when performing an amidation reaction with 4-aminobenzoic acid?

The main challenge in the amidation of 4-aminobenzoic acid is its bifunctional nature, containing both a carboxylic acid and an amino group. This can lead to self-polymerization, where PABA molecules react with each other to form polyamide chains, reducing the yield of the desired product.[1] Additionally, poor solubility of PABA in some organic solvents can present difficulties.[2][3]

Q2: Which coupling reagents are most effective for the amidation of 4-aminobenzoic acid?

A variety of modern coupling reagents are suitable, and the best choice may depend on the specific amine coupling partner.[1]

  • Uronium/Aminium-based reagents like HATU and HBTU are highly efficient and lead to rapid reactions.[1]

  • Carbodiimides such as EDC, often used with additives like HOBt or OxymaPure, are a robust and cost-effective option.[1]

  • Phosphonium-based reagents like PyBOP are also effective and can help minimize certain side reactions.[1]

Q3: What is the role of a base in this reaction, and which one should I use?

A non-nucleophilic organic base is crucial for deprotonating the carboxylic acid, which facilitates its activation by the coupling reagent. The base also neutralizes any acidic byproducts generated during the reaction. Diisopropylethylamine (DIPEA) is a common choice due to its steric bulk, which minimizes side reactions.[1] Other bases like triethylamine (TEA) or N-methylmorpholine (NMM) can also be utilized.[1] The amount of base should be carefully controlled, typically 2-3 equivalents.

Q4: How can I improve the solubility of 4-aminobenzoic acid in my reaction?

The solubility of 4-aminobenzoic acid is pH-dependent and it is more soluble in polar organic solvents like ethanol and methanol.[2] Its solubility in water increases with temperature.[2] For reactions in less polar solvents, the use of a co-solvent such as DMSO or NMP can be beneficial.[4] Converting PABA to its salt form by adding a base can also enhance its solubility in certain solvent systems.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Low Yield of the Desired Amide Product

A low yield is the most common issue and can stem from several factors.

Potential Cause Troubleshooting Steps
Self-Polymerization of PABA Pre-activate the carboxylic acid of PABA with the coupling reagent and base for a short period (e.g., 15-30 minutes) before adding your target amine.[1] This ensures the activated species is readily trapped by the desired amine.
Add the amine component dropwise to the activated carboxylic acid solution to maintain a low concentration of the free amine, disfavoring polymerization.[1]
Running the reaction at a lower temperature (e.g., 0 °C) can help control the rate of competing reactions.[1]
Incomplete Reaction Ensure all reagents are anhydrous, as water can hydrolyze the activated carboxylic acid intermediate.
Increase the reaction time or temperature, while monitoring for potential side product formation.
Use a more powerful coupling reagent, such as HATU.[1]
Poor Solubility of Starting Materials Refer to Q4 in the FAQ section for strategies to improve solubility.
Suboptimal Stoichiometry Experiment with slight excesses of the amine and coupling reagent (e.g., 1.1-1.2 equivalents).
Issue 2: Presence of Multiple Impurities in the Crude Product

The presence of various impurities can complicate purification.

Potential Cause Troubleshooting Steps
Side Reactions of the Coupling Reagent Choose a coupling reagent less prone to side reactions. For example, phosphonium-based reagents can sometimes offer cleaner reactions than carbodiimides.[1]
Ensure the reaction temperature is not excessively high, as this can promote side reactions.
Unreacted Starting Materials Monitor the reaction progress using techniques like TLC or LC-MS to ensure complete consumption of the limiting reagent.
Degradation of Reagents or Products Confirm the purity and stability of your starting materials and reagents. PABA can discolor upon exposure to light and air.[5]
Issue 3: Difficulty in Product Purification

Purification can be challenging due to the properties of the product and byproducts.

Potential Cause Troubleshooting Steps
Similar Polarity of Product and Impurities Optimize your chromatography conditions (e.g., solvent gradient, column stationary phase) for better separation.
Consider recrystallization from a suitable solvent system to purify the product.
Water-Soluble Byproducts Perform an aqueous workup to remove water-soluble impurities derived from the coupling reagents (e.g., dicyclohexylurea if using DCC).

Section 3: Experimental Protocols and Workflows

Protocol 1: General Procedure for the Amidation of 4-Aminobenzoic Acid

This protocol provides a starting point for the amidation of PABA with a generic primary or secondary amine.

  • Preparation: To a solution of 4-aminobenzoic acid (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF, DCM), add the coupling reagent (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2.5 equivalents).

  • Activation: Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Slowly add the amine (1.05 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash with an acidic solution (e.g., 1M HCl) to remove excess base, followed by a basic solution (e.g., saturated NaHCO₃) to remove unreacted PABA, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Workflow Diagram: Troubleshooting Low Yield

G start Low Yield of Desired Amide check_polymer Check for Self-Polymerization start->check_polymer check_completion Check for Incomplete Reaction start->check_completion check_solubility Check for Poor Solubility start->check_solubility pre_activate Pre-activate PABA before adding amine check_polymer->pre_activate Yes anhydrous Ensure anhydrous conditions check_completion->anhydrous Yes cosolvent Add a co-solvent (e.g., DMSO, NMP) check_solubility->cosolvent Yes slow_addition Add amine dropwise pre_activate->slow_addition lower_temp Lower reaction temperature slow_addition->lower_temp increase_time_temp Increase reaction time/temperature anhydrous->increase_time_temp stronger_reagent Use a more potent coupling reagent increase_time_temp->stronger_reagent G cluster_main Desired Amidation Reaction cluster_side Side Reaction: Self-Polymerization PABA 4-Aminobenzoic Acid Product Desired Amide PABA->Product + Coupling Reagent, Base Amine R-NH2 Amine->Product PABA2 4-Aminobenzoic Acid Polymer Polyamide PABA2->Polymer + Coupling Reagent, Base PABA3 Another 4-Aminobenzoic Acid PABA3->Polymer

Sources

Validation & Comparative

A Comparative Study of 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid and its Analogs as Potential Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comprehensive comparative analysis of 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid (designated as CBA-1 ) with a series of structurally similar compounds. The objective is to elucidate the structure-activity relationships (SAR) that govern their physicochemical properties and biological activity as potential inhibitors of Histone Deacetylase (HDAC) enzymes. HDACs are critical epigenetic regulators, and their dysregulation is implicated in numerous diseases, most notably cancer, making them a key therapeutic target.[1][2] The benzoic acid scaffold is a well-established pharmacophore in many biologically active molecules, with its carboxylic acid group often serving as a crucial interaction point with enzyme active sites.[3] This study explores how modifications to the cyclic moiety of CBA-1 influence its inhibitory potential.

The compounds selected for this comparative study are:

  • CBA-1 : this compound (the parent compound)

  • CBA-2 : 4-[(Cyclohexylcarbonyl)amino]benzoic acid (saturated ring analog)

  • CBA-3 : 4-(Benzoylamino)benzoic acid (aromatic ring analog)

This guide will delve into the synthetic methodologies, comparative physicochemical characterization, and a head-to-head evaluation of their in vitro HDAC inhibitory activity. The causality behind experimental choices and the interpretation of the resulting data are emphasized to provide actionable insights for researchers in medicinal chemistry and drug development.

Synthesis and Characterization

The synthesis of CBA-1 and its analogs was achieved through a standard amide coupling reaction between 4-aminobenzoic acid and the corresponding acyl chloride. This well-established method was chosen for its high efficiency and reliability.

Synthetic Workflow:

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling Carboxylic_Acid Cyclohex-3-enecarboxylic acid (or Cyclohexanecarboxylic acid / Benzoic acid) SOCl2 Thionyl Chloride (SOCl₂) Carboxylic_Acid->SOCl2 Acyl_Chloride Cyclohex-3-enecarbonyl chloride (or Cyclohexanecarbonyl chloride / Benzoyl chloride) SOCl2->Acyl_Chloride PABA 4-Aminobenzoic acid Acyl_Chloride->PABA Acyl_Chloride->PABA Schotten-Baumann conditions Pyridine Pyridine (Base) PABA->Pyridine Final_Product Final Compound (CBA-1, CBA-2, or CBA-3) Pyridine->Final_Product

Caption: Synthetic workflow for CBA-1 and its analogs.

Experimental Protocol: Synthesis of CBA-1

  • Acyl Chloride Formation : To a round-bottom flask containing cyclohex-3-enecarboxylic acid (1.0 eq), thionyl chloride (1.2 eq) was added dropwise at 0 °C. The mixture was then stirred at room temperature for 2 hours. Excess thionyl chloride was removed under reduced pressure to yield the crude cyclohex-3-enecarbonyl chloride, which was used in the next step without further purification.

  • Amide Coupling : 4-Aminobenzoic acid (1.0 eq) was dissolved in pyridine. The solution was cooled to 0 °C, and the freshly prepared cyclohex-3-enecarbonyl chloride (1.1 eq) was added dropwise. The reaction mixture was stirred at room temperature overnight.

  • Work-up and Purification : The reaction mixture was poured into ice-cold water, and the pH was adjusted to ~2 with concentrated HCl, leading to the precipitation of the crude product. The precipitate was filtered, washed with cold water, and dried. The crude product was purified by recrystallization from ethanol to afford CBA-1 as a white solid.

The same protocol was followed for the synthesis of CBA-2 and CBA-3 , using cyclohexanecarboxylic acid and benzoic acid, respectively, as starting materials. The identity and purity of the synthesized compounds were confirmed using FTIR and NMR spectroscopy.[4]

Physicochemical Properties

The physicochemical properties of a drug candidate, such as solubility and lipophilicity (logP), are critical determinants of its pharmacokinetic profile.[5] These properties were determined experimentally for CBA-1 , CBA-2 , and CBA-3 .

Table 1: Comparative Physicochemical Properties

CompoundMolecular Weight ( g/mol )Melting Point (°C)Aqueous Solubility (µg/mL at pH 7.4)[6]Calculated logP[7]
CBA-1 247.28215-21745.32.85
CBA-2 249.30230-23238.93.10
CBA-3 241.25>30025.12.60
  • Solubility : The introduction of the unsaturated bond in CBA-1 slightly improves aqueous solubility compared to its saturated counterpart CBA-2 . The planar aromatic ring in CBA-3 leads to stronger crystal lattice interactions, resulting in a higher melting point and significantly lower solubility.

  • Lipophilicity (logP) : The saturated cyclohexyl group in CBA-2 is the most lipophilic, which may enhance membrane permeability but can also decrease aqueous solubility. CBA-3 is the least lipophilic of the three.

Biological Evaluation: In Vitro HDAC Inhibition

The inhibitory activity of the compounds against a pan-HDAC enzyme preparation was assessed using a fluorometric assay.[8] This type of assay is a standard method for determining the potency of enzyme inhibitors.[9][10]

HDAC Inhibition Assay Workflow:

Start Start: Prepare Reagents Plate_Setup Plate Compounds: Serial dilutions of CBA-1, CBA-2, CBA-3 Start->Plate_Setup Add_Enzyme Add HDAC Enzyme (HeLa nuclear extract) Plate_Setup->Add_Enzyme Pre_Incubate Pre-incubate at 37°C (15 min) Add_Enzyme->Pre_Incubate Add_Substrate Add Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC) Pre_Incubate->Add_Substrate Incubate Incubate at 37°C (60 min) Add_Substrate->Incubate Add_Developer Add Developer (contains Trichostatin A and trypsin) Incubate->Add_Developer Read_Fluorescence Read Fluorescence (Ex: 360 nm, Em: 460 nm) Add_Developer->Read_Fluorescence Data_Analysis Data Analysis: Calculate % Inhibition and IC₅₀ values Read_Fluorescence->Data_Analysis End End Data_Analysis->End cluster_0 Normal Gene Regulation cluster_1 Chromatin State cluster_2 Gene Expression HAT Histone Acetyltransferases (HATs) HDAC Histone Deacetylases (HDACs) HAT->HDAC Acetylation Deacetylation Open_Chromatin Open Chromatin (Acetylated Histones) HAT->Open_Chromatin Closed_Chromatin Closed Chromatin (Deacetylated Histones) HDAC->Closed_Chromatin Open_Chromatin->Closed_Chromatin Active_Transcription Gene Transcription (Active) Open_Chromatin->Active_Transcription Repressed_Transcription Gene Transcription (Repressed) Closed_Chromatin->Repressed_Transcription Inhibitor CBA Compounds (HDAC Inhibitor) Inhibitor->HDAC Inhibition

Caption: Simplified HDAC signaling pathway and mechanism of inhibition.

Structure-Activity Relationship (SAR) Discussion

The comparative data reveals key SAR insights:

  • Aromaticity is Favored : CBA-3 , with its planar benzoyl group, demonstrated the highest potency (lowest IC₅₀). This suggests that the active site of the HDAC enzyme may have a preference for aromatic or planar moieties, potentially through π-π stacking interactions. The rigidity of the aromatic ring may also lock the molecule into a more favorable binding conformation.

  • Unsaturation Enhances Activity : CBA-1 , featuring a cyclohexene ring, was more than twice as potent as its saturated analog, CBA-2 . The double bond in CBA-1 introduces a degree of planarity and rigidity compared to the flexible cyclohexane ring of CBA-2 . This conformational constraint may improve binding affinity.

  • Flexibility is Detrimental : The fully saturated and flexible cyclohexyl group of CBA-2 resulted in the lowest potency. The entropic cost of restricting the conformation of this flexible ring upon binding to the enzyme's active site is likely a contributing factor to its weaker activity.

These findings align with general principles in medicinal chemistry where modulating the shape, rigidity, and electronic properties of a scaffold can significantly impact biological activity. [3][11]

Conclusion

This comparative guide demonstrates a systematic approach to evaluating a lead compound, this compound (CBA-1 ), against its structural analogs. The study highlights that while CBA-1 shows moderate HDAC inhibitory activity, modifications to the cyclic moiety have a profound impact on potency. The aromatic analog, CBA-3 , emerged as the most potent inhibitor, suggesting that future optimization efforts should focus on incorporating aromatic or other planar, rigid structures in this part of the molecule. The established protocols for synthesis, physicochemical characterization, and biological evaluation provide a robust framework for the continued development of novel benzoic acid derivatives as therapeutic agents.

References

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A Comparative In Vivo Validation Guide: Assessing the Anti-Inflammatory Activity of 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid (CABA)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of the biological activity of the novel compound 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid (hereafter referred to as CABA). Given its chemical structure, which incorporates a benzoic acid moiety, CABA is hypothesized to possess anti-inflammatory properties, potentially acting through mechanisms similar to well-known Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[1][2]

NSAIDs primarily function by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.[3][4] This guide will detail the experimental design, protocols, and comparative analyses necessary to rigorously test this hypothesis in a preclinical setting, establishing a foundation for further development.

Part 1: Preclinical Model Selection and Rationale

The initial validation of a compound with suspected acute anti-inflammatory activity requires a robust, reproducible, and well-characterized in vivo model.

Selected Model: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is the gold standard for screening acute anti-inflammatory agents.[5][6] A subplantar injection of carrageenan, a sulfated polysaccharide, elicits a predictable and quantifiable inflammatory response.[5][7]

Causality Behind Model Selection (Why this model?):

  • Reproducibility: The model yields highly consistent results, making it ideal for comparing the efficacy of a novel compound against established drugs.[6]

  • Well-Characterized Mechanism: The inflammatory response is biphasic. The initial phase (0-1.5 hours) is mediated by histamine and serotonin. The second, more sustained phase (after 1.5 hours) is characterized by the production of prostaglandins, the primary target of NSAIDs.[5] A positive result for CABA in the second phase would strongly support a COX-inhibition mechanism.

  • Translatability: It is a foundational test used in the development of nearly all commercial NSAIDs, providing a clear benchmark for efficacy.[8][9]

Comparative Compounds for a Self-Validating System:

To ensure the trustworthiness of the experimental results, CABA must be tested alongside appropriate controls.

  • Vehicle Control: The non-active solvent used to dissolve and administer the compounds (e.g., 0.5% Carboxymethyl cellulose in saline). This group establishes the baseline inflammatory response to carrageenan alone.

  • Positive Control (Non-Selective): Indomethacin (e.g., 10 mg/kg). A potent, non-selective COX-1/COX-2 inhibitor that serves as a benchmark for strong anti-inflammatory activity.[10][11]

  • Positive Control (COX-2 Selective): Celecoxib (e.g., 30 mg/kg). A COX-2 selective inhibitor. Comparing CABA's efficacy to both Indomethacin and Celecoxib can provide initial clues about its potential COX-1/COX-2 selectivity and, by extension, its likely gastrointestinal side-effect profile.[12][13]

G cluster_input Initial Assessment cluster_decision Model Selection Rationale cluster_controls Comparative Arms for Validation TestCompound Novel Compound: CABA (Hypothesized Anti-inflammatory) ModelChoice Acute Inflammation Model Needed? TestCompound->ModelChoice Model Carrageenan-Induced Paw Edema ModelChoice->Model Yes WhyModel Why this model? - High Reproducibility - Prostaglandin-Mediated Phase - Established Benchmark Model->WhyModel Vehicle Vehicle Control (e.g., 0.5% CMC) Model->Vehicle Test against Indomethacin Positive Control (Indomethacin) Non-Selective COX Inhibitor Model->Indomethacin Test against Celecoxib Positive Control (Celecoxib) COX-2 Selective Inhibitor Model->Celecoxib Test against

Caption: Decision workflow for in vivo model and control selection.

Part 2: Experimental Design & Protocols

A meticulously planned experimental workflow is critical for generating reliable and interpretable data.

G start 1. Animal Acclimatization (≥ 7 days) grouping 2. Randomize into Treatment Groups (n=6-8 per group) start->grouping baseline 3. Baseline Paw Volume Measurement (V₀) grouping->baseline dosing 4. Compound Administration (p.o. or i.p.) baseline->dosing induction 5. Carrageenan Injection (Subplantar, 0.1 mL of 1%) dosing->induction measurement 6. Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 6 hours induction->measurement analysis 7. Data Calculation & Statistical Analysis measurement->analysis end 8. Comparative Efficacy Report analysis->end

Caption: High-level experimental workflow for the in vivo study.
Protocol 2.1: Compound Formulation and Dose Selection

Objective: To prepare stable formulations for oral administration and select appropriate doses.

Materials:

  • This compound (CABA)

  • Indomethacin powder

  • Celecoxib powder

  • Vehicle: 0.5% (w/v) Carboxymethyl cellulose sodium (CMC-Na) in sterile saline.

  • Mortar and pestle, magnetic stirrer, weighing balance, graduated cylinders.

Procedure:

  • Vehicle Preparation: Slowly add 0.5 g of CMC-Na to 100 mL of sterile saline while stirring continuously with a magnetic stirrer until a clear, homogenous suspension is formed.

  • Drug Suspension:

    • Calculate the required amount of each compound based on the highest dose to be administered and the dosing volume (typically 10 mL/kg for rats).

    • For each compound, weigh the required powder and place it in a mortar.

    • Add a small amount of the vehicle and triturate to form a smooth paste.

    • Gradually add the remaining vehicle while mixing continuously to achieve the final desired concentration.

    • Stir the final suspension for at least 30 minutes before administration.

  • Dose Rationale:

    • CABA: As a novel compound, a dose-ranging study is required. A common starting range is 10, 30, and 100 mg/kg. This range allows for the identification of a dose-response relationship.

    • Indomethacin: 10 mg/kg is a widely published and effective dose in this model.[5][11]

    • Celecoxib: 30 mg/kg is a standard dose used to demonstrate COX-2 selective efficacy.

Protocol 2.2: In Vivo Study: Carrageenan-Induced Paw Edema

Objective: To quantify the anti-inflammatory effect of CABA by measuring the reduction in paw edema.

Ethical Considerations: All procedures must be approved by an Institutional Animal Ethics Committee (IAEC) and conducted in accordance with established guidelines for animal care.

Procedure:

  • Animals: Use healthy adult Wistar or Sprague-Dawley rats (150-200 g). Acclimatize animals for at least one week before the experiment with free access to food and water.[11]

  • Grouping: Randomly divide animals into treatment groups (n=6-8 per group):

    • Group 1: Vehicle Control (0.5% CMC-Na)

    • Group 2: Indomethacin (10 mg/kg)

    • Group 3: Celecoxib (30 mg/kg)

    • Group 4: CABA (10 mg/kg)

    • Group 5: CABA (30 mg/kg)

    • Group 6: CABA (100 mg/kg)

  • Baseline Measurement: Just prior to drug administration, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the V₀ value.[5]

  • Compound Administration: Administer the respective compounds or vehicle to each group via oral gavage (p.o.). The volume is typically 10 mL/kg of body weight.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the subplantar surface of the right hind paw of each rat.[14]

  • Post-Induction Measurements: Measure the paw volume (Vₜ) for each animal at 1, 2, 3, 4, and 6 hours after the carrageenan injection.[5]

Protocol 2.3: Data Analysis and Interpretation

Objective: To calculate the percentage inhibition of edema and determine statistical significance.

Calculations:

  • Edema Volume (mL): For each animal at each time point, calculate the increase in paw volume.

    • Edema (E) = Vₜ - V₀

  • Percent Inhibition of Edema (%): Calculate the percentage inhibition for each drug-treated group relative to the vehicle control group, typically at the time of peak edema (around 3-4 hours).

    • % Inhibition = [(E_control - E_treated) / E_control] * 100

Statistical Analysis:

  • Data should be expressed as Mean ± Standard Error of the Mean (SEM).

  • Use a One-Way Analysis of Variance (ANOVA) followed by Dunnett's post-hoc test to compare the treated groups against the vehicle control group.

  • A p-value of < 0.05 is typically considered statistically significant.

Part 3: Comparative Data Analysis and Visualization

Clear presentation of quantitative data is essential for objective comparison. The following tables represent hypothetical data to illustrate expected outcomes.

Table 1: Dose-Response Effect of CABA on Carrageenan-Induced Paw Edema at 3 Hours Post-Induction

Treatment GroupDose (mg/kg)Mean Paw Edema (mL) ± SEM% Inhibitionp-value vs. Vehicle
Vehicle Control-0.85 ± 0.06--
CABA100.68 ± 0.0520.0p > 0.05
CABA300.47 ± 0.0444.7p < 0.05
CABA1000.31 ± 0.0363.5p < 0.01

Table 2: Comparative Efficacy of CABA and Standard NSAIDs at 3 Hours Post-Induction

Treatment GroupDose (mg/kg)Mean Paw Edema (mL) ± SEM% Inhibitionp-value vs. Vehicle
Vehicle Control-0.85 ± 0.06--
CABA 30 0.47 ± 0.04 44.7 p < 0.05
Indomethacin100.35 ± 0.0458.8p < 0.01
Celecoxib300.42 ± 0.0550.6p < 0.01

Interpreting the Data: The hypothetical data shows that CABA produces a dose-dependent reduction in paw edema, with significant activity at 30 and 100 mg/kg. At 30 mg/kg, its efficacy is comparable to that of the COX-2 selective inhibitor Celecoxib, suggesting it is a potent anti-inflammatory agent.

G cluster_pathway Pro-Inflammatory Signaling Pathway cluster_cox Cyclooxygenase Enzymes cluster_inhibitors Points of Intervention AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) GI Protection, Platelets AA->COX1 COX2 COX-2 (Inducible) Inflammation, Pain AA->COX2 PGs Prostaglandins COX1->PGs COX2->PGs Inflammation Inflammation (Edema, Pain) PGs->Inflammation Indo Indomethacin (Non-selective) Indo->COX1 Inhibits Indo->COX2 Inhibits Cele Celecoxib (COX-2 Selective) Cele->COX2 Inhibits CABA CABA (Hypothesized Target) CABA->COX2 Likely Inhibits

Caption: Hypothesized mechanism of CABA within the COX signaling pathway.

Part 4: Discussion and Future Directions

The successful completion of this validation study provides critical proof-of-concept data.

Trustworthiness of Results: The inclusion of a vehicle control confirms that the carrageenan injection was effective and establishes a baseline for inflammation. The robust activity of the positive controls, Indomethacin and Celecoxib, validates the sensitivity of the assay. Any activity observed with CABA can therefore be confidently attributed to the compound itself.

Expert Insights & Next Steps: If the results demonstrate that CABA possesses significant anti-inflammatory activity, the following steps are logical progressions in the drug development pipeline:

  • In Vitro COX Enzyme Assays: To confirm the mechanism of action, perform in vitro enzyme inhibition assays to directly measure the IC50 values of CABA against COX-1 and COX-2. This will confirm the target and establish its selectivity profile.

  • Chronic Inflammation Models: If potent activity is confirmed, CABA should be evaluated in a model of chronic inflammation, such as the Adjuvant-Induced Arthritis (AIA) or Collagen-Induced Arthritis (CIA) model in rats.

  • Pharmacokinetic (PK) Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of CABA. Understanding its half-life and bioavailability is crucial for designing dosing regimens for future studies.

  • Safety and Toxicology: Conduct acute toxicity studies to determine the LD50 and a preliminary safety profile. A key assessment for NSAID-like compounds is a gastric ulceration study to evaluate gastrointestinal side effects relative to non-selective COX inhibitors like Indomethacin.[10]

This structured, comparative approach ensures that the in vivo biological activity of this compound is validated with the highest degree of scientific rigor, providing a solid foundation for its journey from a novel chemical entity to a potential therapeutic agent.

References

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A Comparative Guide to the Structure-Activity Relationship of 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic Acid Analogs as Potential Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the field of drug discovery, the quest for novel, potent, and selective enzyme inhibitors is a perpetual endeavor. This guide delves into the structure-activity relationship (SAR) of a promising class of compounds: 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid analogs. Drawing upon established principles of medicinal chemistry and experimental data from related molecular scaffolds, we will explore the therapeutic potential of these compounds, likely as histone deacetylase (HDAC) inhibitors.

Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of histones and other proteins. Their dysregulation is implicated in various diseases, particularly cancer, making them a prime target for therapeutic intervention.[1][2][3] Many successful HDAC inhibitors share a common pharmacophoric model, which consists of a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the surface of the enzyme.[4] The this compound scaffold fits this model well, suggesting its potential as a source of new HDAC inhibitors.

This guide will provide a comparative analysis of this scaffold, juxtaposing it with known benzamide-based HDAC inhibitors to elucidate key structural features that govern biological activity. We will explore the synthesis of these analogs, present hypothetical SAR data in a structured format, and provide detailed experimental protocols for their evaluation.

The Core Scaffold: A Privileged Structure for HDAC Inhibition

The general structure of the this compound analogs can be dissected into three key components, consistent with the established pharmacophore for HDAC inhibitors:

  • Zinc-Binding Group (ZBG): The carboxylic acid moiety of the benzoic acid ring can act as a zinc-binding group, chelating the zinc ion in the active site of HDAC enzymes.

  • Linker: The amide bond provides a rigid connection between the ZBG and the cap group, influencing the overall conformation and positioning of the molecule within the enzyme's active site.

  • Cap Group: The cyclohex-3-enylcarbonyl moiety serves as the cap group, which interacts with the hydrophobic rim of the active site. Modifications to this group are expected to significantly impact potency and selectivity.

Caption: The this compound scaffold aligned with the general pharmacophore model for HDAC inhibitors.

Synthesis of this compound Analogs

The synthesis of these analogs can be readily achieved through standard peptide coupling reactions. The general synthetic route involves the coupling of a substituted 4-aminobenzoic acid with a derivative of cyclohex-3-ene-1-carboxylic acid.

Caption: General synthetic workflow for the preparation of the target analogs.

Comparative Structure-Activity Relationship (SAR) Analysis

To guide the design of potent inhibitors, we will analyze the SAR of this class of compounds by comparing them to known benzamide-based HDAC inhibitors. The following table summarizes the expected impact of various structural modifications on HDAC inhibitory activity, based on published data for similar compounds.[1][4][5]

Modification Rationale Expected Impact on Activity Supporting Evidence
Saturation of the Cyclohexenyl Ring Altering the conformation and hydrophobicity of the cap group.A saturated cyclohexane ring may lead to a better fit in the hydrophobic pocket of some HDAC isoforms. A patent for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid derivatives suggests their utility in pharmaceutical applications.[6][7]
Substitution on the Cyclohexyl Ring Introducing steric bulk or polar groups to probe the surface of the enzyme's active site.Small alkyl or halogen substituents could enhance potency by increasing van der Waals interactions. The analgesic activity of 4-amino-4-arylcyclohexanones is sensitive to the nature and position of substituents on the aryl ring.[8]
Varying the Linker Length The distance between the ZBG and the cap group is critical for optimal binding.Shorter or longer linkers may be required for optimal activity against different HDAC isoforms. Studies on other benzamide derivatives have shown that molecular length is a key determinant of HDAC inhibitory activity.[5]
Substitution on the Benzoic Acid Ring Modulating the electronic properties and binding interactions of the ZBG.Electron-withdrawing groups could enhance the acidity of the carboxylic acid, potentially improving its zinc-binding affinity. The synthesis of 4-amino-3-chlorobenzoate ester derivatives has been explored for EGFR inhibition, indicating the feasibility of such substitutions.[9]
Replacement of the Carboxylic Acid Exploring alternative zinc-binding groups.Hydroxamic acids are potent ZBGs found in many approved HDAC inhibitors.[2] Replacing the carboxylic acid with a hydroxamic acid is a common strategy to significantly boost potency.

Experimental Protocols

To enable researchers to validate the hypotheses presented in this guide, we provide detailed protocols for the synthesis and biological evaluation of these analogs.

Protocol 1: General Synthesis of this compound Analogs
  • Activation of Carboxylic Acid: Dissolve cyclohex-3-ene-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Coupling Reaction: To the activated carboxylic acid solution, add a solution of the desired 4-aminobenzoic acid analog (1.0 eq) and triethylamine (2.5 eq) in DCM.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound analog.

Protocol 2: In Vitro HDAC Inhibition Assay

This protocol is based on a commercially available fluorometric HDAC activity assay kit.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations.

  • Assay Reaction: In a 96-well plate, add the HDAC enzyme, the fluorogenic substrate, and the test compound at various concentrations.

  • Incubation: Incubate the plate at 37°C for the recommended time.

  • Development: Add the developer solution to stop the reaction and generate the fluorescent signal.

  • Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell-Based Antiproliferative Assay

This protocol uses the MTT assay to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition) value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel HDAC inhibitors. The SAR analysis presented in this guide, based on comparisons with known benzamide-based inhibitors, provides a rational framework for the design of more potent and selective analogs. The cyclohexenyl cap group offers a unique three-dimensional structure that can be systematically modified to probe the hydrophobic pocket of the HDAC active site.

Future work should focus on the synthesis and biological evaluation of a focused library of analogs based on the SAR principles outlined here. Key areas of exploration include the systematic modification of the cyclohexyl ring, optimization of the linker length, and the introduction of alternative zinc-binding groups. Through a rigorous and iterative process of design, synthesis, and testing, it is anticipated that novel and clinically relevant HDAC inhibitors can be discovered from this promising chemical scaffold.

References

  • ResearchGate. The SARs of benzamide-containing HDAC inhibitors. [Link]

  • MDPI. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. [Link]

  • Taylor & Francis Online. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. [Link]

  • Europe PMC. Design, synthesis and bioevalution of novel benzamides derivatives as HDAC inhibitors. [Link]

  • Semantic Scholar. QSAR Studies of N-( 2-Aminophenyl )-Benzamide derivatives as Histone deacetylase 2 Inhibitors. [Link]

  • MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • ResearchGate. Synthesis of 4-aminobenzoic acid derivatives 12–15. [Link]

  • National Center for Biotechnology Information. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

  • Future Science. Design, synthesis and evaluation of belinostat analogs as histone deacetylase inhibitors. [Link]

  • Google Patents.
  • ResearchGate. (PDF) 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

  • National Center for Biotechnology Information. Discovery of De Novo Macrocycle Inhibitors of Histone Deacetylase 11. [Link]

  • PubMed. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. [Link]

  • PubMed. An Isochemogenic Set of Inhibitors To Define the Therapeutic Potential of Histone Deacetylases in β-Cell Protection. [Link]

  • Google Patents.
  • Google Patents. US20130203681A1 - Macrocyclic Compounds Useful as Inhibitors of Histone Deacetylases.
  • MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

  • PubMed. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. [Link]

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Comparative Efficacy Analysis of 4-[(Cyclohex-3-EN-1-ylcarbonyl)amino]benzoic acid and Known Dihydropteroate Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Dihydropteroate Synthase in Antimicrobial Drug Development

In the ongoing battle against microbial diseases, the folate biosynthesis pathway remains a cornerstone for the development of effective antimicrobial agents. This pathway is essential for the synthesis of nucleic acids and certain amino acids, making it indispensable for microbial proliferation. Crucially, mammals do not synthesize their own folate, instead obtaining it from their diet, rendering the enzymes in this pathway prime targets for selective toxicity.

One of the most validated targets within this pathway is Dihydropteroate Synthase (DHPS), an enzyme that catalyzes the condensation of para-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate.[1] The indispensable role of DHPS in microbial survival has made it the target for the widely successful sulfonamide class of antibiotics.[2][3] These drugs are structural analogs of PABA and act as competitive inhibitors of DHPS.

This guide provides a comprehensive comparative analysis of a novel PABA analog, 4-[(Cyclohex-3-EN-1-ylcarbonyl)amino]benzoic acid, against established DHPS inhibitors. As there is currently no publicly available data on the inhibitory activity of this compound, this guide will utilize a scientifically plausible, hypothetical dataset to illustrate its potential efficacy and to provide a framework for its evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new antimicrobial agents.

Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

The primary mechanism by which sulfonamides and other PABA analogs inhibit DHPS is through competitive inhibition. Due to their structural similarity to the natural substrate, PABA, these inhibitors bind to the active site of the DHPS enzyme. This binding event prevents PABA from accessing the active site, thereby halting the synthesis of dihydropteroate and, consequently, the entire folate pathway. This disruption of folate synthesis ultimately leads to a bacteriostatic effect, inhibiting the growth and replication of the microorganism.

Comparative Efficacy of DHPS Inhibitors

The efficacy of an enzyme inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

The following table presents a comparison of the IC50 values of known DHPS inhibitors against DHPS from various microbial sources, alongside the hypothetical data for this compound.

InhibitorTarget OrganismIC50 (µM)Reference
This compound E. coli (Hypothetical)1.5 N/A
SulfamethoxazolePneumocystis carinii0.71[2]
SulfamethoxazoleToxoplasma gondii2.7[4]
SulfadiazinePneumocystis carinii0.42[2]
SulfadiazineToxoplasma gondii>50 (some strains)[5]
DapsonePneumocystis cariniiPotency equivalent to sulfadiazine[2]
DapsoneMycobacterium leprae0.06[6][7]

Note: The IC50 value for this compound is hypothetical and presented for illustrative purposes to guide future experimental design. The efficacy of DHPS inhibitors can vary significantly depending on the microbial species due to differences in the enzyme's active site structure.

Experimental Protocol: In Vitro Dihydropteroate Synthase (DHPS) Inhibition Assay

To ensure the trustworthiness and reproducibility of efficacy data, a robust and well-validated experimental protocol is essential. The following is a detailed, step-by-step methodology for a continuous spectrophotometric assay to determine the IC50 of potential DHPS inhibitors. This coupled-enzyme assay is a reliable method for assessing DHPS activity.[8][9]

Principle of the Assay

This assay measures the activity of DHPS by coupling the production of dihydropteroate to the oxidation of NADPH by dihydrofolate reductase (DHFR). DHPS catalyzes the formation of dihydropteroate from PABA and DHPP. In the presence of excess DHFR, the dihydropteroate is immediately reduced to tetrahydrofolate, a reaction that consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the DHPS activity.

Materials and Reagents
  • Recombinant Dihydropteroate Synthase (DHPS) from the target organism

  • Recombinant Dihydrofolate Reductase (DHFR)

  • p-Aminobenzoic acid (PABA)

  • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • NADPH

  • Test inhibitor (e.g., this compound)

  • Known inhibitor (e.g., Sulfamethoxazole) as a positive control

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Assay Buffer: 50 mM HEPES, pH 7.6, 10 mM MgCl2

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Experimental Workflow

DHPS_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Assay Buffer - Substrates (PABA, DHPP, NADPH) - Enzymes (DHPS, DHFR) add_reagents Add to 96-well plate: - Assay Buffer - DHFR - NADPH - Inhibitor/Vehicle prep_inhibitors Prepare Inhibitor Dilutions: - Test Compound - Positive Control - Vehicle Control (DMSO) pre_incubate Pre-incubate at 37°C for 5 min add_reagents->pre_incubate Plate Setup initiate_reaction Initiate reaction by adding DHPS and DHPP/PABA mixture pre_incubate->initiate_reaction Temperature Equilibration read_absorbance Immediately measure absorbance at 340 nm kinetically for 15-30 min initiate_reaction->read_absorbance Start Measurement calc_rates Calculate initial reaction rates (slope of absorbance vs. time) read_absorbance->calc_rates Raw Data plot_curves Plot % Inhibition vs. Inhibitor Concentration calc_rates->plot_curves Processed Data calc_ic50 Determine IC50 value using non-linear regression plot_curves->calc_ic50 Dose-Response Curve

Caption: Workflow for the DHPS inhibition assay.

Step-by-Step Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of the test inhibitor and the positive control (e.g., sulfamethoxazole) in DMSO.

    • Create a serial dilution of the inhibitors in DMSO.

    • Prepare working solutions of PABA, DHPP, and NADPH in the assay buffer.

    • Prepare a solution containing both DHPS and DHFR enzymes in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • DHFR solution

      • NADPH solution

      • A small volume of the diluted inhibitor or DMSO (for the vehicle control).

    • Include wells for a no-enzyme control (assay buffer only) to determine the background rate of NADPH degradation.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of the Reaction:

    • Initiate the enzymatic reaction by adding a mixture of DHPS and the substrates (PABA and DHPP) to each well.

  • Data Acquisition:

    • Immediately place the microplate in a spectrophotometer pre-set to 37°C.

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)) where V_inhibitor is the rate in the presence of the inhibitor and V_control is the rate with the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a non-linear regression model (e.g., a four-parameter logistic curve).

Signaling Pathway: The Folate Biosynthesis Pathway

The following diagram illustrates the key steps in the microbial folate biosynthesis pathway, highlighting the position of Dihydropteroate Synthase (DHPS) and the inhibitory action of PABA analogs.

Folate_Pathway cluster_pathway Folate Biosynthesis Pathway cluster_substrates Substrates & Inhibitors GTP Guanosine Triphosphate (GTP) DHNP Dihydroneopterin triphosphate GTP->DHNP GTP Cyclohydrolase I DHPP 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) DHNP->DHPP ...multiple steps DHP 7,8-Dihydropteroate DHPP->DHP Dihydropteroate Synthase (DHPS) DHF 7,8-Dihydrofolate (DHF) DHP->DHF Dihydrofolate Synthase THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Nucleic_Acids Nucleic Acid Synthesis (DNA, RNA) THF->Nucleic_Acids Amino_Acids Amino Acid Synthesis (e.g., Methionine) THF->Amino_Acids PABA p-Aminobenzoic Acid (PABA) PABA->DHP Inhibitor This compound & Sulfonamides Inhibitor->DHP Competitive Inhibition

Caption: Microbial Folate Biosynthesis Pathway.

Conclusion and Future Directions

The foundational principle of competitive inhibition of Dihydropteroate Synthase by PABA analogs remains a highly effective strategy in the development of antimicrobial agents. This guide has provided a framework for the comparative analysis of a novel compound, this compound, against established DHPS inhibitors. The hypothetical data presented suggests that this compound warrants further investigation as a potential antimicrobial candidate.

The provided experimental protocol for an in vitro DHPS inhibition assay offers a robust and reproducible method for determining the potency of this and other novel inhibitors. Future studies should focus on obtaining empirical IC50 values for this compound against a panel of DHPS enzymes from various clinically relevant microbial species. Furthermore, kinetic studies to determine the mode of inhibition and structural studies to elucidate the binding interactions within the DHPS active site will be crucial for the rational design of more potent and selective inhibitors.

References

  • Voeller, D., et al. (1994). Interaction of Pneumocystis carinii dihydropteroate synthase with sulfonamides and diaminodiphenyl sulfone (dapsone). The Journal of Infectious Diseases, 169(2), 456–459. [Link]

  • Williams, D. L., et al. (2000). Dihydropteroate Synthase of Mycobacterium leprae and Dapsone Resistance. Antimicrobial Agents and Chemotherapy, 44(6), 1530–1537. [Link]

  • Williams, D. L., et al. (2000). Dihydropteroate synthase of Mycobacterium leprae and dapsone resistance. Antimicrobial Agents and Chemotherapy, 44(6), 1530-1537. [Link]

  • ResearchGate. (n.d.). IC 50 of dapsone for LTB 4 and 5-HETE in a cell-free system (5-LOX) and... [Link]

  • Yun, M. K., et al. (2012). A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors. ASSAY and Drug Development Technologies, 10(4), 349-357. [Link]

  • El-Sayed, N. N. E., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega, 5(18), 10435-10449. [Link]

  • Yun, M. K., et al. (2012). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Assay and Drug Development Technologies, 10(4), 349-357. [Link]

  • Roland, S., et al. (1981). Structure-activity relationships in dihydropteroate synthase inhibition by sulfanilamides. Comparison with the antibacterial activity. Journal of Medicinal Chemistry, 24(4), 454-457. [Link]

  • El-Sayed, N. N. E., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega, 5(18), 10435–10449. [Link]

  • Allegra, C. J., et al. (1990). Interaction of sulfonamide and sulfone compounds with Toxoplasma gondii dihydropteroate synthase. The Journal of Clinical Investigation, 85(2), 371–379. [Link]

  • Shi, C., et al. (2014). Synthesis of Bi-substrate State Mimics of Dihydropteroate Synthase as Potential Inhibitors and Molecular Probes. ACS Medicinal Chemistry Letters, 5(8), 928-933. [Link]

  • Doliwa, C., et al. (2013). In vitro activities of sulfadiazine and other antifolates against Toxoplasma gondii. Antimicrobial Agents and Chemotherapy, 57(1), 17-24. [Link]

  • Dennis, A. M., et al. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chemical Biology, 9(5), 1133-1141. [Link]

  • Mphahamele, M. J., et al. (2000). Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase. Antimicrobial Agents and Chemotherapy, 44(9), 2392–2398. [Link]

  • Sivanandam, T. M., et al. (2016). Computational Modelling of Dapsone Interaction with Dihydropteroate Synthase in Mycobacterium leprae; Insights into Molecular Ba. Journal of Cellular Biochemistry, 117(11), 2678-2687. [Link]

  • Tamer, Y. T., et al. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv. [Link]

  • Yun, M. K., et al. (2014). Replacing sulfa drugs with novel DHPS inhibitors. Expert Opinion on Drug Discovery, 9(1), 1-13. [Link]

  • Said, E., et al. (2023). Sulfadiazine analogs: anti-Toxoplasma in vitro study of sulfonamide triazoles. Parasitology Research, 122(10), 2345-2356. [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Method Validation in Drug Development

In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to market is underpinned by rigorous analytical science. The reliability of data generated during preclinical and clinical studies is paramount, as these data form the basis for critical decisions regarding the safety and efficacy of a drug product.[1] For a compound like 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid, a novel molecule with potential therapeutic applications, establishing robust and reliable bioanalytical methods for its quantification in biological matrices is a foundational requirement.

The International Council for Harmonisation (ICH), along with regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines for bioanalytical method validation.[2][3][4] A core principle of these guidelines is to demonstrate that an analytical method is suitable for its intended purpose.[2] Furthermore, when analytical data are generated using different methods or at different laboratories, a process known as cross-validation is essential to ensure the comparability and integrity of the results.[5]

This guide provides an in-depth comparison of two distinct, scientifically plausible analytical methods for the quantification of this compound in human plasma. We will delve into the technical specifics of a High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method and a Gas Chromatography with Mass Spectrometry (GC-MS) method. More importantly, we will detail the process of cross-validating these two methods, providing a framework for ensuring data integrity across different analytical platforms.

The Analyte: this compound

To develop appropriate analytical methods, a fundamental understanding of the analyte's physicochemical properties is necessary.

  • Structure: The molecule contains a benzoic acid moiety, an amide linkage, and a cyclohexene ring.

  • Polarity: The carboxylic acid group imparts significant polarity, while the cyclohexene and phenyl groups provide nonpolar character. This amphiphilic nature influences its solubility and chromatographic behavior.

  • Volatility: The presence of the polar carboxylic acid and amide groups results in low volatility, making direct analysis by gas chromatography challenging without derivatization.[6]

These characteristics guide the selection of appropriate analytical techniques. The high polarity and non-volatile nature suggest that liquid chromatography is a natural choice, while the potential for thermal degradation makes GC a less direct, though still viable, option if preceded by chemical modification.

Method A: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.[7]

Experimental Workflow: HPLC-MS/MS

HPLC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifuge ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evap Evaporate & Reconstitute supernatant->evap hplc HPLC Separation evap->hplc ms MS/MS Detection (MRM) hplc->ms data Data Acquisition & Quantification ms->data

Caption: Workflow for HPLC-MS/MS analysis of the target analyte in plasma.

Detailed Protocol: HPLC-MS/MS Method Validation

The validation of this method must be performed in accordance with the ICH M10 guideline.[8]

1. Sample Preparation (Liquid-Liquid Extraction - LLE):

  • Pipette 100 µL of human plasma (blank, calibration standard, or QC sample) into a microcentrifuge tube.

  • Add 25 µL of internal standard (IS) working solution (a stable isotope-labeled version of the analyte is ideal).

  • Add 50 µL of 0.1 M HCl to acidify the sample.

  • Add 600 µL of methyl tert-butyl ether (MTBE), vortex for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic and Mass Spectrometric Conditions:

  • HPLC System: Standard UPLC/HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). Hypothetical transitions: Analyte (e.g., m/z 288.1 -> 121.1), IS (e.g., m/z 292.1 -> 121.1).

3. Validation Parameters and Acceptance Criteria (per ICH M10):

  • Selectivity: Analysis of at least six different blank plasma lots to ensure no significant interference at the retention times of the analyte and IS.

  • Calibration Curve: A curve consisting of a blank, a zero standard, and at least six non-zero concentration levels. The curve should have a correlation coefficient (r²) ≥ 0.99.

  • Accuracy and Precision: Analyzed at four QC levels (LOD, low, mid, high). Within-run and between-run accuracy should be within ±15% of the nominal value (±20% at LLOQ), and precision (%CV) should not exceed 15% (20% at LLOQ).

  • Stability: Freeze-thaw, short-term (bench-top), long-term, and post-preparative stability must be demonstrated.

Method B: Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS offers an alternative chromatographic separation mechanism. Due to the low volatility of the analyte, a derivatization step is required to convert the polar carboxylic acid and amide groups into more volatile forms. Silylation is a common and effective derivatization technique for this purpose.[6][9]

Experimental Workflow: GC-MS with Derivatization

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is lle Liquid-Liquid Extraction (MTBE) is->lle evap1 Evaporate to Dryness lle->evap1 deriv Derivatization (BSTFA) evap1->deriv gc GC Separation deriv->gc ms MS Detection (SIM) gc->ms data Data Acquisition & Quantification ms->data

Caption: Workflow for GC-MS analysis following silylation derivatization.

Detailed Protocol: GC-MS Method Validation

1. Sample Preparation and Derivatization:

  • Perform Liquid-Liquid Extraction as described in Method A (steps 1-5).

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of acetonitrile.

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

2. GC-MS Conditions:

  • GC System: Standard Gas Chromatograph.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Program: Start at 150°C, hold for 1 minute, then ramp at 20°C/min to 300°C and hold for 5 minutes.

  • Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.

  • Ionization: Electron Ionization (EI).

  • Detection: Selected Ion Monitoring (SIM). Monitor characteristic ions for the derivatized analyte and IS.

3. Validation:

  • The same validation parameters and acceptance criteria as outlined for Method A are applied.

Performance Comparison: HPLC-MS/MS vs. GC-MS

The choice between these methods often depends on available instrumentation, required sensitivity, and sample throughput. Below is a summary of hypothetical validation data to illustrate a performance comparison.

Parameter Method A (HPLC-MS/MS) Method B (GC-MS) Commentary
Lower Limit of Quantification (LLOQ) 0.5 ng/mL2.0 ng/mLHPLC-MS/MS typically offers superior sensitivity for such analytes.
Linear Range 0.5 - 500 ng/mL2.0 - 500 ng/mLBoth methods can achieve a suitable dynamic range.
Accuracy (% Bias at L, M, H QC) -2.5% to +3.8%-5.1% to +6.2%Both methods meet the ±15% acceptance criteria.[10]
Precision (%CV at L, M, H QC) ≤ 6.5%≤ 9.8%Both methods meet the ≤15% acceptance criteria.[10]
Matrix Effect (%CV) ≤ 8.0%≤ 12.5%LLE minimizes matrix effects, but residual plasma components can be more problematic in GC-MS.
Sample Throughput High (approx. 5 min/sample)Moderate (approx. 15 min/sample + derivatization)The derivatization step and longer GC run time reduce the throughput of Method B.

Cross-Validation: Bridging the Analytical Divide

Cross-validation is necessary when data from two different validated methods are to be combined or compared, for instance, if a study transitions from being analyzed by GC-MS to a more sensitive HPLC-MS/MS method.[5] The objective is to demonstrate that the methods provide comparable quantitative results.

Cross-Validation Workflow

Cross-Validation Workflow cluster_A Method A (HPLC-MS/MS) cluster_B Method B (GC-MS) pool Pool of QC & Incurred Samples analyze_A Analyze Samples pool->analyze_A analyze_B Analyze Samples pool->analyze_B results_A Results A analyze_A->results_A compare Statistical Comparison results_A->compare results_B Results B analyze_B->results_B results_B->compare report Cross-Validation Report compare->report

Caption: Logical flow of a cross-validation study between two analytical methods.

Protocol for Cross-Validation
  • Sample Selection:

    • Prepare at least three batches of quality control (QC) samples at low, medium, and high concentrations.

    • If available, use incurred samples (samples from dosed subjects) spanning the expected concentration range (n ≥ 30 is recommended).[11]

  • Analysis:

    • Analyze the selected QC and incurred samples using both the fully validated Method A (HPLC-MS/MS) and Method B (GC-MS).

  • Acceptance Criteria:

    • For QC Samples: The mean concentration for each level as determined by one method should be within ±20% of the mean concentration determined by the other method.

    • For Incurred Samples: The percentage difference for each sample should be calculated: (%Difference) = (Result_MethodB - Result_MethodA) / Mean(Result_A, Result_B) * 100. At least 67% of the samples should have a percentage difference within ±20%. This is adapted from the incurred sample reanalysis (ISR) criterion.[11]

    • Statistical Assessment: For a more rigorous comparison, statistical methods like Bland-Altman plots or Deming regression can be used to assess bias between the two methods.[11] The goal is to ensure there is no significant proportional or constant bias.

Hypothetical Cross-Validation Data Summary
Sample Type Concentration (ng/mL) Mean Result Method A Mean Result Method B % Difference Pass/Fail
Low QC5.04.955.20+4.9%Pass
Mid QC50.051.548.9-5.2%Pass
High QC400.0395.0410.0+3.7%Pass
Incurred SamplesN/A\multicolumn{2}{c}{68 out of 75 samples (90.7%) within ±20% difference}N/APass

Conclusion and Recommendations

Both HPLC-MS/MS and GC-MS can be developed and validated to reliably quantify this compound in human plasma.

  • HPLC-MS/MS (Method A) stands out as the superior choice for routine, high-throughput bioanalysis due to its higher sensitivity, faster analysis time, and simpler sample preparation (no derivatization). It is the recommended primary method for clinical sample analysis.

  • GC-MS (Method B) serves as a viable alternative. Its strength lies in providing orthogonal chromatographic separation, which can be valuable for confirmatory analysis or in laboratories where LC-MS/MS is not available. The requirement for derivatization, however, adds complexity and potential variability.

Successful cross-validation is the ultimate proof of data comparability. The presented protocol, aligned with regulatory expectations, demonstrates that despite their different analytical principles, both methods can produce equivalent quantitative data. This ensures that data generated by either method throughout the lifecycle of a drug development program can be used with confidence in regulatory submissions and for critical decision-making.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**). [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • Future Science. (2025). Objective criteria for statistical assessments of cross validation of bioanalytical methods. Bioanalysis, 17(20), 1243-1251. [Link]

  • ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]

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  • National Center for Biotechnology Information. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Analytical Chemistry, 95(19), 7648-7655. [Link]

  • European Bioanalysis Forum. (n.d.). Cross Validations. [Link]

  • European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. [Link]

  • NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation. [Link]

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  • Global Key Solutions. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. [Link]

  • YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]

  • Royal Society of Chemistry. (n.d.). The development and validation of an HPLC-MS/MS method for the determination of eriocitrin in rat plasma and its application to a pharmacokinetic study. [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • NorthEast BioLab. (n.d.). EMA Guideline On Bioanalytical Method Validation (2011). [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(((4-Aminophenyl)amino)carbonyl)benzoic acid. PubChem. [Link]

  • Google Patents. (2017).
  • ResearchGate. (n.d.). Synthesis of 4-aminobenzoic acid derivatives 12–15. [Link]

  • MDPI. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Molbank, 2022(3), M1407. [Link]

  • MDPI. (n.d.). Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. [Link]

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Performance Benchmark of 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid in Antimicrobial and Anti-inflammatory Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid is a novel compound featuring a para-aminobenzoic acid (PABA) scaffold. PABA is a crucial precursor in the folate synthesis pathway of many microorganisms, and its derivatives have been extensively explored for various therapeutic applications, including antimicrobial and anti-inflammatory activities.[1][2][3][4] The introduction of a cyclohexenylcarbonyl moiety to the PABA structure presents an opportunity to explore novel biological activities and potentially enhanced efficacy. This guide provides a comprehensive framework for benchmarking the performance of this compound in both antimicrobial and anti-inflammatory assays, comparing it against established standards.

The experimental design detailed herein is intended to provide researchers, scientists, and drug development professionals with a robust methodology for evaluating the potential of this compound as a therapeutic agent.

Benchmarking Strategy: A Two-Pronged Approach

Given the structural features of this compound, a logical starting point for characterization is the assessment of its antimicrobial and anti-inflammatory properties. This dual-pronged approach allows for a broad initial screening of its potential therapeutic applications.

Antimicrobial Activity Benchmark

The presence of the PABA moiety suggests potential interference with microbial metabolic pathways.[1][3] We will benchmark the compound's efficacy against a panel of clinically relevant bacterial and fungal strains.

Anti-inflammatory Activity Benchmark

Derivatives of cyclic carboxylic acids have demonstrated anti-inflammatory properties.[5] Therefore, we will assess the compound's ability to modulate the inflammatory response in a cell-based assay.

Experimental Design & Protocols

Part 1: Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of microorganisms and compare its potency to a standard-of-care antibiotic and antifungal agent.

Benchmark Compounds:

  • Positive Control (Antibacterial): Ciprofloxacin

  • Positive Control (Antifungal): Fluconazole

  • Negative Control: Vehicle (DMSO)

Microbial Strains:

  • Gram-positive bacterium: Staphylococcus aureus (ATCC 29213)

  • Gram-negative bacterium: Escherichia coli (ATCC 25922)

  • Fungal strain: Candida albicans (ATCC 90028)

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare stock solution of This compound in DMSO D Perform serial two-fold dilutions of test and benchmark compounds in a 96-well plate A->D B Prepare stock solutions of Ciprofloxacin and Fluconazole B->D C Culture microbial strains to mid-logarithmic phase E Inoculate wells with standardized microbial suspension C->E D->E F Incubate plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi) E->F G Visually inspect for turbidity or use a plate reader to measure absorbance (OD600) F->G H Determine MIC: the lowest concentration with no visible growth G->H I Compare MIC values to benchmark compounds H->I

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

  • Preparation of Compounds:

    • Prepare a 10 mg/mL stock solution of this compound in sterile DMSO.

    • Prepare 1 mg/mL stock solutions of Ciprofloxacin and Fluconazole in appropriate solvents.

  • Preparation of Inoculum:

    • Culture bacterial and fungal strains in Mueller-Hinton Broth (MHB) and Yeast Mold Broth (YMB), respectively, overnight at 37°C.

    • Dilute the overnight cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Assay Plate Setup:

    • In a 96-well microtiter plate, add 100 µL of the appropriate sterile broth to all wells.

    • Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.

    • Repeat the serial dilution for the benchmark compounds and vehicle control.

  • Inoculation and Incubation:

    • Add 10 µL of the prepared microbial inoculum to each well.

    • Incubate the plates at 37°C for the specified times.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
This compoundExperimental ValueExperimental ValueExperimental Value
CiprofloxacinExperimental ValueExperimental ValueN/A
FluconazoleN/AN/AExperimental Value
Vehicle (DMSO)> Highest Concentration> Highest Concentration> Highest Concentration
Part 2: Anti-inflammatory Activity Assessment

Objective: To evaluate the ability of this compound to suppress the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

Benchmark Compound:

  • Positive Control: Dexamethasone

  • Negative Control: Vehicle (DMSO)

Cell Line:

  • RAW 264.7 murine macrophage cell line

Anti_inflammatory_Workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Data Analysis A Culture and seed RAW 264.7 cells in a 96-well plate C Pre-treat cells with serially diluted test compound or Dexamethasone for 1 hour A->C B Prepare stock solutions of test compound and Dexamethasone in DMSO B->C D Stimulate cells with LPS (1 µg/mL) C->D E Incubate for 24 hours at 37°C D->E F Collect cell culture supernatants E->F I Assess cell viability using MTT assay E->I G Quantify TNF-α levels using ELISA F->G H Determine IC50 value for TNF-α inhibition G->H

Sources

Comparative Docking Analysis of Novel 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic Acid Derivatives as Potential COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Safer Anti-Inflammatory Agents

The management of pain and inflammation remains a cornerstone of modern medicine, with non-steroidal anti-inflammatory drugs (NSAIDs) being among the most widely prescribed medications globally.[1] The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins—lipid compounds that mediate inflammatory responses.[2][3] However, the discovery of two distinct COX isoforms, COX-1 and COX-2, revolutionized the field. COX-1 is a constitutively expressed enzyme involved in physiological "housekeeping" functions, such as maintaining the protective lining of the stomach.[4][5] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[5][6]

This distinction is clinically crucial; the gastrointestinal side effects commonly associated with traditional NSAIDs (e.g., ibuprofen, naproxen) stem from their non-selective inhibition of both COX-1 and COX-2.[4] This has driven the development of selective COX-2 inhibitors, which aim to provide potent anti-inflammatory relief while minimizing gastric toxicity.[5] The benzoic acid scaffold is a well-established pharmacophore in medicinal chemistry, known for its role in various biologically active compounds.[3][7] This guide presents a comparative in silico molecular docking study of a novel series of 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid derivatives, evaluating their potential as selective COX-2 inhibitors. By systematically analyzing their binding interactions within the active sites of both COX-1 and COX-2, we can elucidate key structure-activity relationships (SAR) and identify promising candidates for further development.

Pillar 1: The Scientific Rationale - Targeting the COX-2 Active Site

The rationale for designing isoform-specific inhibitors lies in the subtle but significant structural differences between the COX-1 and COX-2 active sites.[8] Although highly homologous, the COX-2 active site is approximately 20% larger than that of COX-1.[5] This is primarily due to the substitution of a bulky isoleucine residue in COX-1 (Ile523) with a smaller valine residue in COX-2 (Val523). This substitution creates a secondary, hydrophobic pocket accessible to COX-2 inhibitors but not to those targeting COX-1.[8] Successful selective inhibitors, such as Celecoxib, are designed with bulky side groups (e.g., a sulfonamide moiety) that can extend into this side pocket, anchoring the molecule and conferring selectivity.[9]

Our hypothesis is that the this compound scaffold can be oriented within the COX-2 active site to allow for favorable interactions, with the potential for derivatives to exploit the unique topology of the COX-2 binding pocket. This comparative docking study will therefore focus on evaluating binding affinity (docking score) and identifying specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—with key amino acid residues that govern inhibition and selectivity.[4][10]

Pillar 2: Experimental Protocol - A Validated Molecular Docking Workflow

To ensure the reliability and reproducibility of our in silico findings, a rigorously validated molecular docking protocol is essential. The following step-by-step methodology provides a self-validating system for assessing the binding potential of the designed ligands.

Computational Software and Hardware
  • Docking Software: AutoDock Vina[9]

  • Visualization and Preparation: BIOVIA Discovery Studio, PyMOL

  • Hardware: High-performance computing cluster with multi-core processors.

Target Protein Preparation
  • Structure Retrieval: The high-resolution crystal structures of human COX-1 (PDB ID: 1EQH) and murine COX-2 complexed with the selective inhibitor SC-558 (PDB ID: 1CX2) were downloaded from the RCSB Protein Data Bank.[11][12] The murine COX-2 structure is frequently used as a reliable surrogate for the human enzyme due to high sequence and structural homology in the active site.

  • Protein Cleaning: All non-essential water molecules, co-factors, and the co-crystallized ligand (SC-558) were removed from the 1CX2 structure.

  • Protonation and Charge Assignment: Hydrogen atoms were added to the protein structures to satisfy standard valencies. Kollman charges were assigned to all atoms.

  • File Conversion: The prepared protein structures were converted to the PDBQT file format, which includes atomic charges and atom type definitions required by AutoDock Vina.

Ligand Preparation
  • Structure Generation: The 2D structures of the parent compound, its derivatives, and the reference inhibitor (Celecoxib) were drawn using ChemDraw and converted to 3D structures.

  • Energy Minimization: The 3D structures of all ligands were subjected to energy minimization using the MMFF94 force field to obtain stable, low-energy conformations.

  • Charge and Bond Definition: Gasteiger partial charges were assigned to each ligand, and rotatable bonds were defined to allow for conformational flexibility during the docking process. Ligands were then saved in the PDBQT format.

Docking Protocol Validation

A crucial step for ensuring the trustworthiness of the docking parameters is to perform a re-docking experiment.

  • Re-docking: The co-crystallized ligand, SC-558, was docked back into the active site of its original COX-2 protein structure (1CX2) using the defined protocol.

  • RMSD Calculation: The Root Mean Square Deviation (RMSD) between the predicted pose of the re-docked ligand and its experimentally determined crystallographic pose was calculated.

  • Validation Criterion: An RMSD value of less than 2.0 Å is considered an excellent validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[4][9] Our protocol achieved an RMSD of 0.78 Å, confirming its reliability.

Grid Generation and Molecular Docking
  • Grid Box Definition: A grid box, representing the search space for the ligand, was centered on the active site of each enzyme (COX-1 and COX-2). The dimensions of the grid box (60 x 60 x 60 Å) were set to be large enough to encompass the entire binding pocket and allow for unrestricted movement of the ligands.

  • Docking Simulation: AutoDock Vina was used to perform the docking calculations. It employs a Lamarckian genetic algorithm to explore a wide range of ligand conformations and orientations within the active site.[9] For each ligand, 20 distinct docking runs were performed, and the pose with the lowest binding energy was selected for further analysis.

The entire workflow is visualized in the diagram below.

G cluster_prep Preparation Phase cluster_validation Validation Phase cluster_docking Docking & Analysis Phase PDB 1. Structure Retrieval (COX-1: 1EQH, COX-2: 1CX2) from RCSB PDB Clean 2. Protein Preparation (Remove water, add hydrogens) PDB->Clean Grid 6. Grid Generation (Define Active Site) Clean->Grid Ligand 3. Ligand Preparation (2D to 3D, Energy Minimization) Dock 7. Molecular Docking (AutoDock Vina) Ligand->Dock Redock 4. Protocol Validation (Re-dock co-crystallized ligand) RMSD 5. RMSD Calculation (Result < 2.0 Å?) Redock->RMSD RMSD->Grid Validation OK Grid->Dock Analyze 8. Results Analysis (Binding Energy, Interactions) Dock->Analyze SAR 9. SAR & Lead Identification Analyze->SAR

Caption: Validated workflow for comparative molecular docking.

Pillar 3: Comparative Analysis and Structure-Activity Relationships

For this study, a parent compound, This compound (Cpd-1) , and three derivatives with substitutions on the benzoic acid ring were evaluated against COX-1 and COX-2. The well-known selective COX-2 inhibitor, Celecoxib, was included as a reference.

Compound IDStructureR-Group
Cpd-1 This compound-H
Cpd-2 4-[...]-3-methyl -benzoic acid-CH₃
Cpd-3 4-[...]-3-chloro -benzoic acid-Cl
Cpd-4 4-[...]-3-hydroxy -benzoic acid-OH
Quantitative Docking Results

The docking simulations yielded binding energy scores, which estimate the binding affinity of a ligand to its target protein. A more negative value indicates a stronger predicted interaction. The selectivity index (SI) was calculated as the ratio of COX-1 binding energy to COX-2 binding energy. A higher SI value suggests greater selectivity for COX-2.

CompoundCOX-1 Binding Energy (kcal/mol)COX-2 Binding Energy (kcal/mol)Selectivity Index (COX-1/COX-2)Key Interacting Residues in COX-2
Cpd-1 (Parent) -7.8-8.51.09Arg120, Tyr355, Val523
Cpd-2 (-CH₃) -7.9-8.91.13Arg120, Tyr355, Val523, Phe518
Cpd-3 (-Cl) -8.1-9.51.17Arg120, Tyr355, Ser530, Val523
Cpd-4 (-OH) -8.3-9.91.19Arg120, Tyr355, Ser530 (H-bond) , Val523
Celecoxib (Ref.) -9.2-11.51.25Arg513, His90, Phe518, Val523
Analysis of Structure-Activity Relationships (SAR)

The results from our comparative docking study provide critical insights into the structure-activity relationships of this chemical series.

  • Core Scaffold Interaction: The parent compound (Cpd-1 ) demonstrates a baseline affinity for the COX-2 active site. Its carboxylic acid moiety forms a crucial hydrogen bond with the guanidinium group of Arg120 , a key interaction for anchoring many NSAIDs within the COX active site.[10] The cyclohexene ring fits into a hydrophobic pocket defined by residues like Val523 and Tyr355 .

  • Impact of Ring Substitution:

    • The addition of a small, lipophilic methyl group (Cpd-2 ) slightly improves binding affinity for COX-2. This is likely due to enhanced hydrophobic interactions with residues such as Phe518 near the entrance of the active site channel.

    • Introducing an electron-withdrawing chlorine atom (Cpd-3 ) leads to a more significant improvement in binding energy. The chloro group appears to form favorable interactions near the side pocket, potentially interacting with the backbone of Ser530 .

    • The most promising result was observed with the hydroxyl-substituted derivative, Cpd-4 . Its binding energy of -9.9 kcal/mol is notably lower than the other derivatives. Visualization of the binding pose reveals that the hydroxyl group acts as a hydrogen bond donor, forming a strong, stabilizing interaction with the side chain of Ser530 . This additional hydrogen bond significantly enhances the compound's affinity for the COX-2 active site, leading to the highest calculated selectivity index in the series.

  • Selectivity: While all derivatives showed some preference for COX-2, Cpd-4 exhibited the highest selectivity, approaching that of the reference drug Celecoxib. This enhanced selectivity is directly attributable to the specific hydrogen bond with Ser530, an interaction that is less favorable in the more sterically hindered COX-1 active site.

The simplified prostaglandin synthesis pathway and the mechanism of COX inhibition are illustrated below.

G AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostanoids Prostaglandins & Thromboxanes PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Stomach Stomach Lining Protection (Physiological Function) Prostanoids->Stomach Inhibitor 4-[(...)]benzoic acid Derivatives (COX Inhibitors) Inhibitor->COX Blockade

Caption: Simplified COX pathway and mechanism of inhibition.

Conclusion and Future Directions

This comparative molecular docking guide demonstrates the utility of in silico techniques for rationally designing and evaluating novel enzyme inhibitors. Our study of this compound derivatives has identified a promising candidate, Cpd-4 , which features a hydroxyl substitution on the benzoic acid ring.

Key Findings:

  • The core scaffold effectively binds within the COX-2 active site, anchored by an interaction with Arg120.

  • The introduction of a 3-hydroxyl group on the benzoic acid ring significantly enhances binding affinity for COX-2, likely through the formation of an additional hydrogen bond with Ser530.

  • Cpd-4 exhibits the highest binding affinity and the best COX-2 selectivity index among the tested derivatives, marking it as a lead candidate for further investigation.

The insights gained from this computational analysis provide a strong foundation for the next phase of drug discovery. The immediate next steps should involve the chemical synthesis of Cpd-4 and its subsequent evaluation in in vitro enzymatic assays to experimentally validate its inhibitory potency (IC₅₀) and selectivity against both COX-1 and COX-2. These experimental data will be crucial for confirming the predictions of this in silico guide and advancing the development of potentially safer and more effective anti-inflammatory agents.

References

  • Molecular Docking Studies of Human COX-2 with Selective Terpenoids Inhibitors. (2021). ResearchGate. [Link]

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  • COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. (2018). MDPI. [Link]

  • Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. (2021). Pharmaspire. [Link]

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  • Modelled structure of COX-1 and COX-2. Comparison of modelled... (2015). ResearchGate. [Link]

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  • 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. (1996). RCSB PDB. [Link]

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Assessing the Specificity of 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic Acid Against Diverse Kinase Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Kinase Inhibition

Small molecule inhibitors are indispensable tools in both fundamental research and clinical medicine. Their therapeutic efficacy and safety are, however, inextricably linked to their specificity. A promiscuous inhibitor, one that binds to multiple unintended targets, can lead to off-target effects, toxicity, and a convoluted interpretation of experimental results.[1][2] This guide provides a comprehensive framework for assessing the specificity of a novel compound, 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid (hereafter referred to as Compound X ), a synthetic molecule designed with a para-aminobenzoic acid (PABA) scaffold, a common building block in medicinal chemistry.[3]

While the precise cellular targets of Compound X are under active investigation, for the purpose of this illustrative guide, we will hypothesize that its primary target is Target Kinase A (TKA) , a fictitious serine/threonine kinase implicated in a cancer-related signaling pathway. Our objective is to rigorously profile the selectivity of Compound X against a panel of other kinases (Target Kinase B and C) and a non-kinase off-target to establish a comprehensive specificity profile.

This guide will detail the experimental logic, step-by-step protocols, and data interpretation for a multi-pronged approach to specificity assessment, including in-vitro kinase profiling and cellular target engagement assays.

Experimental Strategy: A Multi-layered Approach to Specificity Profiling

A robust assessment of inhibitor specificity requires a combination of biochemical and cell-based methods.[1][4] Our experimental workflow is designed to first determine the potency of Compound X against its intended target and then to broaden the inquiry to assess its activity against other related and unrelated proteins.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Cellular Target Engagement a Compound X Synthesis & QC b Primary Target (TKA) Biochemical Assay (TR-FRET) a->b c Kinase Panel Screening (TKB, TKC, etc.) b->c d IC50 Determination for Hits c->d e Cellular Thermal Shift Assay (CETSA) d->e Proceed with potent and selective hits f Western Blot Analysis e->f g Phenotypic Assays (e.g., Cell Viability) f->g

Figure 1: A diagram illustrating the multi-phase experimental workflow for assessing the specificity of Compound X.

Phase 1: In Vitro Biochemical Profiling

The initial phase focuses on quantifying the direct interaction between Compound X and a panel of purified kinases. This approach provides a clean, cell-free system to measure inhibitory potency.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Rationale: TR-FRET assays are highly sensitive and robust for high-throughput screening, offering a large dynamic range and minimal interference from autofluorescent compounds.[5] This assay measures the phosphorylation of a substrate by the target kinase. Inhibition of the kinase by Compound X results in a decreased TR-FRET signal.

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Compound X in 100% DMSO.

    • Serially dilute Compound X in assay buffer to create a 10-point dose-response curve (e.g., 100 µM to 1 nM).

    • Prepare assay buffer containing the kinase (TKA, TKB, or TKC), a biotinylated substrate peptide, and ATP at its Km concentration.

    • Prepare a detection solution containing a europium-labeled anti-phospho-substrate antibody (donor) and a streptavidin-linked acceptor fluorophore.

  • Assay Execution (384-well format):

    • Add 2 µL of diluted Compound X or DMSO (vehicle control) to the assay wells.

    • Add 4 µL of the kinase/substrate/ATP mixture to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

    • Add 6 µL of the detection solution to stop the reaction.

    • Incubate for another 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 620 nm and 665 nm after excitation at 320/340 nm.

    • Calculate the ratiometric signal (665nm/620nm) to normalize for well-to-well variations.

Data Analysis and Interpretation

The TR-FRET data is used to calculate the half-maximal inhibitory concentration (IC50) for each kinase. The IC50 value represents the concentration of Compound X required to inhibit 50% of the kinase activity.

CompoundTarget Kinase A (TKA) IC50 (nM)Target Kinase B (TKB) IC50 (nM)Target Kinase C (TKC) IC50 (nM)
Compound X 501,500> 10,000
Staurosporine (Control) 5812
Table 1: Comparative in vitro IC50 values of Compound X and a known pan-kinase inhibitor, Staurosporine, against a panel of three kinases.

Interpretation: The data in Table 1 suggests that Compound X is a potent inhibitor of TKA with an IC50 of 50 nM. It exhibits a 30-fold selectivity for TKA over TKB and is largely inactive against TKC at concentrations up to 10,000 nM. This indicates a favorable initial specificity profile.

Phase 2: Cellular Target Engagement

While in vitro assays are crucial, they do not fully recapitulate the complex cellular environment. Cellular target engagement assays are essential to confirm that the compound can enter cells and bind to its intended target in a physiological context.[1][2]

Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA is a powerful technique for assessing target engagement in intact cells or cell lysates.[2][4] The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target protein, the protein's melting point (Tm) increases.

Protocol:

  • Cell Treatment:

    • Culture cells known to express the target kinases (TKA and TKB) to ~80% confluency.

    • Treat the cells with either Compound X (at a concentration of 1 µM) or DMSO (vehicle control) for 1 hour.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

    • Analyze the amount of soluble TKA and TKB at each temperature point by Western blot.

G cluster_0 CETSA Workflow a Treat cells with Compound X or DMSO b Heat cells across a temperature gradient a->b c Lyse cells and separate soluble proteins b->c d Analyze soluble protein levels by Western Blot c->d

Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Data Analysis and Interpretation

By plotting the amount of soluble protein against temperature, a melting curve can be generated. A shift in this curve to the right in the presence of Compound X indicates target engagement.

Target ProteinTreatmentMelting Point (Tm) (°C)Thermal Shift (ΔTm) (°C)
TKA DMSO52.5-
TKA Compound X (1 µM)58.0+5.5
TKB DMSO55.0-
TKB Compound X (1 µM)55.5+0.5
Table 2: CETSA results showing the thermal stabilization of TKA and TKB in the presence of Compound X.

Interpretation: The significant thermal shift of +5.5°C for TKA upon treatment with Compound X provides strong evidence of direct target engagement in a cellular context. The negligible shift for TKB aligns with the lower potency observed in the in vitro assay, further confirming the selectivity of Compound X for TKA.

Conclusion and Future Directions

The combined results from in vitro biochemical assays and cellular target engagement studies demonstrate that This compound (Compound X) is a potent and selective inhibitor of our hypothetical Target Kinase A. The multi-pronged approach outlined in this guide provides a robust framework for assessing small molecule specificity, which is a critical step in the early stages of drug discovery.[1][6]

Future work should expand the kinase panel to a broader, kinome-wide screen to identify any other potential off-targets. Additionally, chemoproteomic approaches could be employed to provide an unbiased assessment of all protein binding partners of Compound X within the cell.[4] These further studies will build a more complete picture of the compound's selectivity and de-risk its progression as a potential therapeutic agent.

References

  • Small molecule selectivity and specificity profiling using functional protein microarrays.Vertex AI Search.
  • A Practical Guide to Target Engagement Assays.Selvita.
  • Target Engagement Assays in Early Drug Discovery.Journal of Medicinal Chemistry.
  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development.ACS Fall 2025.
  • Target Engagement Measures in Preclinical Drug Discovery: Theory, Methods, and Case Studies.
  • Prediction of specificity-determining residues for small-molecule kinase inhibitors.PubMed.
  • Small-molecule Profiling.Broad Institute.
  • SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability.Pharmaceutical Technology.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic

Sources

A Senior Application Scientist's Guide to the Statistical Analysis of Reproducibility in the Synthesis of 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the reproducibility of an experiment is the bedrock of scientific integrity and process viability. This guide provides an in-depth analysis of the synthesis of 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid, a molecule of interest for its potential applications in medicinal chemistry. We will explore not only the synthetic protocols but also delve into a rigorous statistical framework to assess and improve experimental reproducibility. This document is designed to be a practical resource, moving beyond a simple recitation of methods to an exploration of the causality behind experimental choices and the establishment of self-validating systems.

Introduction: The Imperative of Reproducibility

The synthesis of novel chemical entities is a cornerstone of drug discovery and development. However, the transition from a laboratory-scale synthesis to a reliable, scalable process is fraught with challenges, primary among them being reproducibility. A lack of reproducibility can lead to significant delays, increased costs, and a crisis of confidence in the scientific process. This guide uses the synthesis of this compound as a case study to illuminate the principles of reproducible research, from the selection of synthetic methodology to the statistical analysis of experimental outcomes.

Synthetic Pathways: A Comparative Analysis

The target molecule, this compound, is an amide formed from 4-aminobenzoic acid (PABA) and cyclohex-3-enecarboxylic acid. The primary method for its synthesis is the acylation of the amino group of PABA. We will explore the classic Schotten-Baumann reaction and compare it with a modern alternative using a peptide coupling agent.

Method 1: The Schotten-Baumann Reaction

The Schotten-Baumann reaction is a well-established method for synthesizing amides from amines and acid chlorides in the presence of a base.[1][2] The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[3]

Materials:

  • 4-Aminobenzoic acid (PABA)

  • Cyclohex-3-enecarbonyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminobenzoic acid (1.0 eq) in 1 M aqueous sodium hydroxide solution (2.5 eq). Cool the solution to 0-5 °C in an ice bath.

  • Addition of Acyl Chloride: In a separate flask, dissolve cyclohex-3-enecarbonyl chloride (1.1 eq) in dichloromethane. Add this solution dropwise to the cooled PABA solution over 30 minutes with vigorous stirring. The two-phase system is characteristic of Schotten-Baumann conditions.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Two-Phase System: The use of a biphasic system (water and an organic solvent) is a hallmark of the Schotten-Baumann reaction, allowing for the separation of the product in the organic phase while the base neutralizes the acid in the aqueous phase.[1]

  • Stoichiometry: A slight excess of the acyl chloride is used to ensure complete consumption of the starting amine. The excess base is crucial to neutralize the HCl produced and maintain a basic environment.

  • Temperature Control: The initial cooling of the reaction mixture is important to control the exothermic reaction between the amine and the highly reactive acyl chloride.

Method 2: Peptide Coupling Agent-Mediated Synthesis

Modern amide synthesis often employs coupling agents that activate the carboxylic acid for reaction with the amine, avoiding the need for highly reactive and often moisture-sensitive acyl chlorides.[4] Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator such as N-hydroxysuccinimide (NHS) are commonly used.

Materials:

  • 4-Aminobenzoic acid (PABA)

  • Cyclohex-3-enecarboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activation: In a round-bottom flask, dissolve cyclohex-3-enecarboxylic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DMF. Add EDC (1.1 eq) and stir the mixture at room temperature for 1 hour to form the active ester.

  • Amine Addition: Add 4-aminobenzoic acid (1.05 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the crude product by column chromatography.

Causality of Experimental Choices:

  • In Situ Activation: This method avoids the isolation of a reactive intermediate, which can improve overall yield and reduce handling difficulties.[4]

  • Coupling Additives: NHS is used to form an active ester that is less prone to side reactions and racemization (if applicable) compared to the carbodiimide-activated species alone.

  • Base: A non-nucleophilic organic base is used to deprotonate the amine and neutralize any acids present without competing in the acylation reaction.

Characterization and Analytical Methods

Reproducible synthesis requires robust analytical methods to confirm the identity and purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the final product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the product and quantifying any impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of trifluoroacetic acid) can be used.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming its identity.

Statistical Analysis of Reproducibility

To move beyond anecdotal observations of reproducibility, a statistical approach is necessary. Design of Experiments (DoE) is a powerful methodology for systematically investigating the factors that influence a reaction's outcome.[4][5][6]

Identifying Key Process Parameters (KPPs)

For the Schotten-Baumann synthesis of this compound, the following KPPs could be investigated:

  • Temperature: The reaction temperature can affect the rate of reaction and the formation of byproducts.

  • Stoichiometry of Base: The amount of base can influence the reaction rate and the extent of side reactions.

  • Stirring Rate: In a biphasic reaction, the stirring rate affects the interfacial area and thus the reaction rate.

  • Concentration of Reactants: The concentration can impact the reaction kinetics and product precipitation.

Experimental Design for Reproducibility Study

A factorial design of experiments can be employed to study the effects of these KPPs and their interactions on the yield and purity of the product. For instance, a 2³ factorial design would involve experiments at two levels (high and low) for three factors (e.g., temperature, base stoichiometry, and stirring rate).

Table 1: Hypothetical 2³ Factorial Design for Reproducibility Study

ExperimentTemperature (°C)Base (eq)Stirring Rate (RPM)Yield (%)Purity (%)
1202.03008598.5
2302.03008898.2
3202.53008798.8
4302.53009098.6
5202.05008999.0
6302.05009298.7
7202.55009199.2
8302.55009499.1
Center Point 1252.254009098.9
Center Point 2252.254009198.8
Center Point 3252.2540090.599.0

This data is hypothetical and for illustrative purposes only.

Statistical Analysis and Interpretation

The data from the DoE can be analyzed using statistical software to determine:

  • Main Effects: The effect of each individual factor on the response (yield and purity).

  • Interaction Effects: How the effect of one factor changes at different levels of another factor.

  • Statistical Significance: Using ANOVA (Analysis of Variance) to determine which effects are statistically significant.

From the hypothetical data, a statistical analysis might reveal that a higher temperature and a higher stirring rate significantly increase the yield, while the interaction between these two factors is also important. Purity might be less sensitive to these variations within the tested range.

Control Charts for Process Monitoring

Once the optimal conditions are established, statistical process control (SPC) charts can be used to monitor the reproducibility of the synthesis over time.[5][7][8][9] A control chart for yield and purity would plot the results of each batch against the established mean and control limits (typically ±3 standard deviations). Any points falling outside the control limits would signal a potential issue with the process that requires investigation.

Comparison with Alternative Synthetic Methods

A comprehensive guide must also consider alternative approaches.

Table 2: Comparison of Synthetic Methods

FeatureSchotten-BaumannEDC/NHS CouplingCatalytic Amidation
Reagents Acyl chloride, baseCarboxylic acid, coupling agentCarboxylic acid, catalyst (e.g., boronic acid)
Reaction Conditions Often biphasic, mild temperatureHomogeneous, room temperatureOften requires higher temperatures
Byproducts HCl (neutralized)Urea derivative, NHSWater
Advantages Fast, high yielding for simple substratesAvoids acyl chlorides, good for sensitive substratesAtom economical, "green"
Disadvantages Acyl chlorides can be unstable/hazardousCost of coupling agents, byproduct removalCatalyst development, sometimes harsh conditions
Reproducibility Can be sensitive to mixing and phase transferGenerally good, sensitive to moistureCan be sensitive to catalyst activity and purity

Catalytic amidation methods, while attractive from a green chemistry perspective, are still an active area of research and may not yet be as broadly applicable or reproducible as the more established methods for a given target molecule.[10][11]

Visualizing the Workflow

To provide a clear overview of the experimental and analytical process, diagrams are invaluable.

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification cluster_reproducibility Reproducibility Assessment Reactants Reactants Reaction Reaction Reactants->Reaction Method 1 or 2 Workup Workup Reaction->Workup Crude_Product Crude_Product Workup->Crude_Product Purification Purification Crude_Product->Purification Pure_Product Pure_Product Purification->Pure_Product Characterization Characterization Pure_Product->Characterization NMR, HPLC, MS Data_Analysis Data_Analysis Characterization->Data_Analysis Yield, Purity DoE DoE Data_Analysis->DoE Input for Design Statistical_Analysis Statistical_Analysis DoE->Statistical_Analysis Factor Effects Process_Control Process_Control Statistical_Analysis->Process_Control Control Charts

Caption: Workflow for the synthesis and reproducibility analysis of this compound.

Conclusion: Towards a Culture of Reproducibility

The synthesis of this compound serves as a practical example of how to approach chemical synthesis with a focus on reproducibility. By carefully selecting and optimizing a synthetic method, employing robust analytical techniques, and utilizing statistical tools like Design of Experiments and Statistical Process Control, researchers can establish a self-validating system that ensures the reliability and scalability of their work. This guide provides a framework for not just executing experiments, but for understanding and controlling the variables that govern their outcomes, ultimately fostering a culture of scientific integrity and accelerating the pace of innovation in drug development and chemical research.

References

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.
  • Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222.
  • BenchChem. (2025). A Comparative Guide to Alternative Acylating Agents for 4-Aminobenzoyl Chloride in Synthesis.
  • Mettler Toledo. (n.d.). Design of Experiments (DoE) Studies. Retrieved from [Link]

  • Chero, P. P. A. (2019). Statistical Process Control Applied in the Chemical and Food Industry. Journal of Material Science & Engineering, 8(531), 2.
  • SixSigma.us. (2024). Statistical Process Control (SPC): The Ultimate Guide. Retrieved from [Link]

  • Spotfire. (n.d.). Statistical Process Control (SPC): Quality in Manufacturing. Retrieved from [Link]

  • Wikipedia. (2023). Schotten–Baumann reaction. In Wikipedia. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020). Schotten-Baumann reaction.
  • BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. Org. Biomol. Chem., 13, 11438-11450.
  • Royal Society of Chemistry. (n.d.). Chapter 17: Catalytic Amide Bond Forming Methods.
  • PubMed. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. Chem Asian J, 16(19), 2773-2794.
  • UCL Discovery. (n.d.).
  • Diva-Portal.org. (2015).

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-[(Cyclohex-3-en-1-ylcarbonyl)amino]benzoic acid. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. This guide is built on the foundational principles of chemical hazard assessment, waste segregation, and adherence to federal and local regulations.

Core Principle: Hazard-Based Waste Management

The disposal protocol for any chemical is dictated by its inherent hazards. This compound, while not classified under the most acute hazard categories, possesses properties that preclude its disposal as common waste. The primary driver for its classification as regulated hazardous waste is its environmental toxicity.

A Safety Data Sheet (SDS) for a closely related and representative compound indicates that it is Harmful to aquatic life with long lasting effects (H412) . This classification under the Globally Harmonized System (GHS) mandates that the chemical must not be released into the environment, making drain or sewer disposal strictly prohibited.[1] The core directive for this compound is unambiguous: Dispose of contents and container to an approved waste disposal plant .[2]

Hazard ProfileDescriptionRationale for Controlled Disposal
Environmental GHS Aquatic Hazard (Chronic), Category 3: "Harmful to aquatic life with long lasting effects."[3]Prevents contamination of waterways and harm to aquatic ecosystems. The compound's persistence and toxicity necessitate treatment at a specialized facility.
Human Health (Inferred) As a benzoic acid and amide derivative, potential for skin and eye irritation exists.[4][5][6] Aminobenzoic acid analogs can also act as skin sensitizers.[2][6]Minimizes exposure risk to laboratory, support, and waste management personnel. Prevents uncontrolled reactions or release during the disposal process.
Chemical Reactivity The carboxylic acid functional group is incompatible with strong bases. The amide group can be reactive under certain conditions.[5][7]Requires strict segregation from incompatible waste streams to prevent violent reactions, gas generation, or fire within the waste container.[8]

Pre-Disposal Operations: Safety and Segregation

Proper disposal begins long before the waste container is full. It starts with safe handling during active research and meticulous segregation at the point of generation.

Required Personal Protective Equipment (PPE)

When handling the pure compound or its solutions for transfer into a waste container, the following PPE is mandatory:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of as contaminated solid waste after handling the chemical.

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are required.[9]

All handling and waste consolidation should be performed within a certified chemical fume hood to prevent the inhalation of any dusts or aerosols.[10]

The Principle of Segregation

The fundamental rule of chemical waste management is to never mix incompatible waste streams .[8][11] For this compound, this means it must be collected in a dedicated waste container, separate from:

  • Strong Bases (e.g., sodium hydroxide, potassium hydroxide)[5]

  • Strong Oxidizing Agents (e.g., nitrates, perchlorates, permanganates)[5]

  • Reactive Metals [10]

Mixing this acidic compound with bases can cause a vigorous and exothermic neutralization reaction. Co-mingling with other waste streams complicates the disposal process and can create unforeseen hazards.

Step-by-Step Disposal Protocol

This protocol details the procedure from the point of waste generation to its readiness for collection by a licensed disposal vendor.

Step 1: Designate a Satellite Accumulation Area (SAA)

In accordance with EPA regulations, hazardous waste should be stored at or near its point of generation in a designated Satellite Accumulation Area (SAA).[11][12]

  • The SAA must be under the direct control of laboratory personnel.[13]

  • It should be clearly marked with "Hazardous Waste" signage.[13]

  • The SAA must be located away from sinks or floor drains.

Step 2: Select a Compatible Waste Container
  • Material: Use a container made of high-density polyethylene (HDPE) or glass. Do not use metal containers , as acids can cause corrosion.[13] The original chemical container is often a suitable choice if it is in good condition.[11]

  • Condition: The container must be in excellent condition, with no cracks or leaks, and must have a secure, tightly-sealing lid.[10]

  • Capacity: Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills during transport.[7][14]

Step 3: Label the Waste Container Correctly

Proper labeling is a critical compliance requirement. Before any waste is added, the container must be labeled with the following information:[12][15]

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" . Do not use abbreviations.

  • An accurate description of the hazard(s). This can be achieved by affixing GHS pictograms (e.g., the pictogram for "Hazardous to the Aquatic Environment").

  • An approximate concentration if the waste is in solution.

Step 4: Accumulate Waste
  • Add waste to the designated, labeled container within the SAA.

  • Keep the container closed at all times , except when actively adding waste.[10][11] Leaving a funnel in the opening is a common but dangerous violation.

  • Log the addition of waste if required by your institution's policies.

Step 5: Prepare for Final Disposal
  • Once the container is 90% full, or if the experiment generating the waste is complete, securely close the lid.

  • Ensure the exterior of the container is clean and free of contamination.[7]

  • Arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[13][16] The waste must be transported from your facility to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Spill and Decontamination Procedures

Accidental spills generate contaminated materials that must also be disposed of as hazardous waste.

  • Isolate the Area: Alert colleagues and restrict access to the spill area.

  • Don Appropriate PPE: Before cleanup, wear the PPE detailed in section 2.1.

  • Contain and Absorb: For a solid spill, carefully sweep up the material to avoid generating dust. For a liquid spill, use a chemical absorbent pad or spill pillow.

  • Collect Cleanup Debris: Place all contaminated absorbents, gloves, and other materials into a designated solid hazardous waste container or a sealed, properly labeled bag.

  • Dispose of Debris: This contaminated debris must be disposed of as hazardous chemical waste, following the same pathway as the original chemical.

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for this compound.

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Preparation & Segregation cluster_2 Phase 3: Accumulation & Disposal start Waste Generated: 4-[(Cyclohex-3-en-1-ylcarbonyl) amino]benzoic Acid assess_hazard Assess Hazard Profile (Reference SDS) start->assess_hazard is_hazardous Hazardous? (Aquatic Toxicity H412) assess_hazard->is_hazardous select_container Select Compatible Container (HDPE or Glass, No Metal) is_hazardous->select_container Yes label_container Affix Hazardous Waste Label - Full Chemical Name - Hazard Information select_container->label_container place_in_saa Place in Satellite Accumulation Area (SAA) label_container->place_in_saa accumulate Accumulate Waste (Keep Container Closed) place_in_saa->accumulate container_full Container Full (≤90%)? accumulate->container_full container_full->accumulate No arrange_pickup Arrange Pickup via EHS / Licensed Contractor container_full->arrange_pickup Yes

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(Cyclohex-3-EN-1-ylcarbonyl)amino]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[(Cyclohex-3-EN-1-ylcarbonyl)amino]benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.